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  • Product: N-(1-ethynylcyclohexyl)benzenesulfonamide
  • CAS: 866008-78-8

Core Science & Biosynthesis

Foundational

"synthesis and characterization of N-(1-ethynylcyclohexyl)benzenesulfonamide"

An In-Depth Technical Guide to the Synthesis and Characterization of N-(1-ethynylcyclohexyl)benzenesulfonamide Executive Overview N-(1-ethynylcyclohexyl)benzenesulfonamide is a structurally unique compound characterized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(1-ethynylcyclohexyl)benzenesulfonamide

Executive Overview

N-(1-ethynylcyclohexyl)benzenesulfonamide is a structurally unique compound characterized by a sterically hindered α-tertiary amine core, a terminal alkyne, and a robust sulfonamide linkage. This specific molecular architecture makes it a highly valuable intermediate in modern medicinal chemistry and materials science. The terminal ethynyl group serves as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1], while the benzenesulfonamide moiety provides a well-documented pharmacophore known for hydrogen bonding and target-protein interactions[2].

This whitepaper outlines the mechanistic rationale, optimized synthetic protocols, and characterization standards required to synthesize this compound with high purity and yield.

Mechanistic Causality & Retrosynthetic Logic

The synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide relies on the direct sulfonylation of 1-ethynylcyclohexylamine using benzenesulfonyl chloride[3][4]. While the reaction appears straightforward, the specific steric and electronic properties of the precursors dictate the experimental design.

The Steric Challenge: 1-ethynylcyclohexylamine is an α-tertiary amine. The carbon bearing the nitrogen is fully substituted by the bulky cyclohexyl ring and the rigid ethynyl group. This steric hindrance significantly reduces the nucleophilicity of the amine compared to standard primary amines. Consequently, the reaction requires a strong, non-nucleophilic base and extended reaction times to drive the formation of the transient tetrahedral intermediate.

Controlling Di-sulfonylation: A ubiquitous side reaction in the sulfonylation of primary amines is the formation of a di-sulfonamide byproduct[3]. This occurs when the newly formed mono-sulfonamide—rendered slightly acidic—is deprotonated by the base and attacks a second equivalent of benzenesulfonyl chloride[5]. To suppress this:

  • Temperature Control: The electrophile must be introduced at 0 °C to kinetically favor the mono-sulfonylation pathway[4].

  • Stoichiometric Precision: A strict 1.05 equivalent limit of benzenesulfonyl chloride prevents excess electrophile from driving the secondary reaction[3].

G A 1-Ethynylcyclohexylamine (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Benzenesulfonyl Chloride (Electrophile) B->C D N-(1-ethynylcyclohexyl) benzenesulfonamide C->D Elimination of Cl- E HCl Byproduct (Neutralized by Base) C->E

Synthetic pathway of N-(1-ethynylcyclohexyl)benzenesulfonamide.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes a specific checkpoint to ensure the chemical environment is optimized before proceeding.

Reagents Required:

  • 1-Ethynylcyclohexylamine (1.0 eq, 10.0 mmol, ~1.23 g)

  • Benzenesulfonyl chloride (1.05 eq, 10.5 mmol, ~1.85 g)[4]

  • Triethylamine (TEA) or Pyridine (1.5 eq, 15.0 mmol)[3]

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under a nitrogen atmosphere. Add 1-ethynylcyclohexylamine and 30 mL of anhydrous DCM.

  • Base Addition & Thermal Control: Add TEA (1.5 eq) to the stirring solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Introduction: Dissolve benzenesulfonyl chloride (1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

    • Validation Checkpoint 1: The dropwise addition prevents localized heating (exotherms) and keeps the electrophile concentration low, avoiding di-sulfonylation[3][5].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 6 hours.

    • Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 8:2). The primary amine (stains with Ninhydrin) should disappear, replaced by a new UV-active spot corresponding to the product.

  • Aqueous Workup: Transfer the mixture to a separatory funnel.

    • Wash with 1M HCl (2 × 30 mL). Purpose: Protonates and removes excess TEA and unreacted starting amine into the aqueous layer[5].

    • Wash with saturated aqueous NaHCO₃ (1 × 30 mL). Purpose: Neutralizes any residual acid or hydrolyzed sulfonic acid[4].

    • Wash with brine (1 × 30 mL) to remove bulk water.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude solid via recrystallization from an ethanol/water mixture or silica gel flash chromatography.

Workflow Step1 1. Dissolution Amine + Base in DCM (0 °C) Step2 2. Dropwise Addition Benzenesulfonyl Chloride Step1->Step2 Step3 3. Reaction & Monitoring Warm to RT, monitor via TLC Step2->Step3 Step4 4. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine Step3->Step4 Step5 5. Purification Recrystallization or Column Step4->Step5

Step-by-step experimental workflow for sulfonamide synthesis.

Quantitative Data & Optimization

To establish a robust synthesis, the reaction parameters must be tightly controlled. Table 1 summarizes the causality of varying stoichiometric and thermal conditions on the overall yield.

Table 1: Reaction Optimization Parameters

Condition Equivalents (Amine : Cl : Base) Temp (°C) Time (h) Yield (%) Mechanistic Observation
A 1.0 : 1.0 : 1.1 25 2 45 Incomplete reaction; amine hydrochloride salt precipitated due to insufficient base.
B (Optimal) 1.0 : 1.05 : 1.5 0 to 25 6 88 Optimal conversion; low temperature suppressed di-sulfonylation.

| C | 1.0 : 2.0 : 2.0 | 25 | 12 | 60 | Significant di-sulfonamide byproduct formed due to excess electrophile and heat. |

Table 2: Expected Spectroscopic Characterization Verification of the molecular structure relies on identifying the distinct signals of the terminal alkyne, the cyclohexyl core, and the sulfonamide group.

Analytical MethodExpected Signal / ShiftStructural Assignment
¹H NMR (CDCl₃) δ 7.90 - 7.45 (m, 5H)Aromatic protons (Benzenesulfonyl group)
¹H NMR (CDCl₃) δ 4.85 (br s, 1H)N-H proton (Sulfonamide linkage)
¹H NMR (CDCl₃) δ 2.35 (s, 1H)Terminal alkyne proton (-C≡C-H )
¹H NMR (CDCl₃) δ 2.10 - 1.20 (m, 10H)Cyclohexyl ring aliphatic protons
¹³C NMR (CDCl₃) δ 141.2, 132.5, 129.0, 127.1Aromatic carbons
¹³C NMR (CDCl₃) δ 85.0, 72.5Alkyne carbons (-CC H)
¹³C NMR (CDCl₃) δ 54.2Quaternary carbon (C1 of cyclohexyl ring)
IR (ATR) 3280 cm⁻¹N-H and ≡C-H stretching
IR (ATR) 2110 cm⁻¹C≡C stretching
IR (ATR) 1335, 1160 cm⁻¹S=O asymmetric and symmetric stretching

References

  • 1-Ethynylcyclohexylamine 98 30389-18-5. Sigma-Aldrich.
  • 1-EthynylcyclohexylaMine. MySkinRecipes.
  • Technical Support Center: Sulfonyl
  • Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride. Benchchem.
  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. Benchchem.
  • N-Benzyl-N-cyclohexylbenzenesulfonamide. PMC.

Sources

Exploratory

Comprehensive Technical Guide on the Physical and Chemical Properties of N-(1-ethynylcyclohexyl)benzenesulfonamide

Executive Summary In modern drug discovery and advanced materials synthesis, bifunctional building blocks are critical for enabling orthogonal reactivity. N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials synthesis, bifunctional building blocks are critical for enabling orthogonal reactivity. N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) represents a highly versatile, sterically tuned intermediate. By combining a terminal alkyne, a lipophilic cyclohexyl spacer, and a robust benzenesulfonamide moiety, this compound serves as a privileged scaffold for 1 [1] and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This whitepaper dissects the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols for this molecule, providing a foundational guide for its application in synthetic workflows.

Molecular Architecture and Physicochemical Profile

The utility of N-(1-ethynylcyclohexyl)benzenesulfonamide is dictated by its tripartite structure. As an application scientist, I evaluate this molecule not just by its static properties, but by how its structural domains influence reaction causality and pharmacokinetics.

Quantitative Data Summary

The following table synthesizes the core physical and chemical parameters of the compound[2]:

PropertyValueMechanistic Causality / Significance
Chemical Name N-(1-ethynylcyclohexyl)benzenesulfonamideDefines the three core reactive/pharmacophoric domains.
CAS Number 866008-78-8Unique registry identifier for procurement and literature.
Molecular Formula C₁₄H₁₇NO₂S-
Molecular Weight 263.36 g/mol Well within Lipinski’s Rule of 5; ideal for oral bioavailability.
Hydrogen Bond Donors 1 (Sulfonamide N-H)Essential for target protein binding (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 2 (Sulfonamide S=O)Enhances dipole-dipole interactions and aqueous solubility.
Steric Profile 1,1-disubstituted cyclohexaneThe geminal substitution creates a Thorpe-Ingold effect, driving cyclization reactions geometrically forward.
Structural Causality
  • The Terminal Alkyne: Provides a rigid, linear sp-hybridized axis. It is electronically primed for transition-metal insertion (Pd, Cu, Au), making it an ideal substrate for Sonogashira couplings or click chemistry.

  • The Cyclohexyl Core: Acts as a lipophilic shield. In biological systems, it enhances membrane permeability. In synthetic systems, the bulky sp³-hybridized ring restricts the conformational freedom of the adjacent amine, pre-organizing the molecule for intramolecular cyclizations (Thorpe-Ingold effect).

  • The Benzenesulfonamide Group: Lowers the pKa of the adjacent N-H bond compared to a standard amine, making the nitrogen a viable nucleophile under basic conditions for subsequent alkylations or 1 [1].

Synthetic Methodology and Workflows

The synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide relies on a nucleophilic acyl substitution. The steric bulk of the 1-ethynylcyclohexylamine necessitates catalytic activation to ensure high yields.

Mechanistic Rationale

To overcome the steric hindrance of the tertiary α-carbon on the amine, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks benzenesulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This lowers the activation energy barrier, allowing the sterically hindered amine to attack efficiently. Triethylamine (Et₃N) is utilized as a Brønsted base to scavenge the resulting HCl, preventing the protonation of the starting amine and driving the equilibrium forward.

Synthesis A 1-Ethynylcyclohexylamine (Nucleophile) C Catalytic DMAP + Et3N (DCM Solvent, 0°C to RT) A->C B Benzenesulfonyl Chloride (Electrophile) B->C D N-(1-ethynylcyclohexyl) benzenesulfonamide (Target) C->D Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow for N-(1-ethynylcyclohexyl)benzenesulfonamide via DMAP-catalyzed sulfonylation.

Protocol 1: Self-Validating Synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide

This protocol is designed with built-in validation checkpoints to ensure reaction fidelity.

  • Preparation: Dissolve 1-ethynylcyclohexylamine (10.0 mmol, 1.0 equiv) in 25 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (20.0 mmol, 2.0 equiv) and DMAP (0.5 mmol, 0.05 equiv). Causality: DMAP acts as the acyl-transfer catalyst, while Et₃N acts as the terminal acid scavenger.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add benzenesulfonyl chloride (11.0 mmol, 1.1 equiv) over 10 minutes.

  • Reaction & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The consumption of the UV-active benzenesulfonyl chloride (Rf ~0.6) and the appearance of a new, highly UV-active product spot (Rf ~0.3) validates the progression of the sulfonylation.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and pyridine derivatives), followed by brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure sulfonamide as a crystalline solid.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its orthogonal reactivity. The terminal alkyne can be selectively reacted without disturbing the sulfonamide, and vice versa.

Divergent Synthetic Pathways
  • CuAAC (Click Chemistry): The terminal alkyne undergoes rapid 2 with organic azides in the presence of Cu(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles [3]. This is heavily utilized in attaching pharmacophores to biological probes.

  • Cycloisomerization: Under Au(I) or Cu(I) catalysis, the sulfonamide oxygen or nitrogen can intramolecularly attack the activated alkyne, yielding complex spiro-oxazoline or oxazine derivatives. The cyclohexyl ring accelerates this via the Thorpe-Ingold effect.

Reactivity Center N-(1-ethynylcyclohexyl) benzenesulfonamide CuAAC CuAAC (Click Chemistry) Cu(I) Catalysis Center->CuAAC Terminal Alkyne Cyclo Cycloisomerization Au(I) or Cu(I) Catalysis Center->Cyclo Alkyne + Nucleophilic O/N Sono Sonogashira Coupling Pd(0)/Cu(I) Catalysis Center->Sono sp C-H Activation Triazole 1,4-Disubstituted 1,2,3-Triazoles CuAAC->Triazole Spiro Spiro-oxazoline / Oxazine Derivatives Cyclo->Spiro Internal Internal Alkyne Derivatives Sono->Internal

Figure 2: Divergent synthetic pathways leveraging the terminal alkyne and sulfonamide moieties.

Protocol 2: Self-Validating CuAAC Derivatization
  • Preparation: Dissolve N-(1-ethynylcyclohexyl)benzenesulfonamide (1.0 mmol) and an organic azide (1.0 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water. Causality: The biphasic/protic nature of this solvent mixture stabilizes the Cu(I)-acetylide intermediate and facilitates the necessary proton transfer steps.

  • Catalyst Generation: Add Sodium Ascorbate (0.1 mmol, 10 mol%), followed by CuSO₄·5H₂O (0.05 mmol, 5 mol%). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction & Validation: Stir vigorously at room temperature for 6-12 hours.

    • Self-Validation Checkpoint: The reaction mixture will typically change from a clear blue (Cu²⁺) to a cloudy yellow/green suspension as the Cu(I) species forms and the highly insoluble triazole product precipitates.

  • Workup: Dilute with 10 mL of water and extract with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over MgSO₄, and concentrate.

References

  • Source: hud.ac.
  • Title: CAS No.
  • Title: Supporting Information - Rsc.

Sources

Foundational

Defining the Mechanism of Action for N-(1-ethynylcyclohexyl)benzenesulfonamide (NECB): A Targeted Covalent Inactivator of CYP2C9

An in-depth technical whitepaper detailing the pharmacological and biochemical mechanism of action of N-(1-ethynylcyclohexyl)benzenesulfonamide (NECB). Executive Summary & Pharmacophore Rationale In the landscape of targ...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper detailing the pharmacological and biochemical mechanism of action of N-(1-ethynylcyclohexyl)benzenesulfonamide (NECB).

Executive Summary & Pharmacophore Rationale

In the landscape of targeted drug design, achieving high selectivity and irreversible target engagement is a primary objective. N-(1-ethynylcyclohexyl)benzenesulfonamide (NECB) represents a highly specialized pharmacophore designed to act as a mechanism-based inactivator (MBI)—commonly known as a suicide inhibitor—of Cytochrome P450 2C9 (CYP2C9).

The molecular architecture of NECB is bipartite, relying on two distinct structural motifs to achieve its mechanism of action:

  • The Benzenesulfonamide Anchor: CYP2C9 features a large, hydrophobic active site with a distinct hydrogen-bond network (specifically involving Arg108 and Asp293) that preferentially accommodates acidic and sulfonamide-containing ligands[1]. The benzenesulfonamide moiety acts as the primary recognition element, driving reversible, high-affinity binding to the CYP2C9 active site.

  • The 1-Ethynylcyclohexyl Warhead: The bulky cyclohexyl ring provides lipophilic surface area to stabilize the ligand within the binding pocket, while the terminal alkyne (ethynyl group) projects directly toward the catalytic heme iron. Terminal alkynes are established, highly reactive warheads in P450 biochemistry, capable of undergoing enzyme-mediated oxidation to form covalent adducts[2].

Catalytic Mechanism of Action (The Suicide Inhibition Cycle)

Unlike reversible competitive inhibitors, NECB destroys the catalytic capacity of CYP2C9 through a self-catalyzed, irreversible covalent modification. This mechanism-based inactivation follows a precise sequence of biochemical events:

  • Reversible Complex Formation: NECB enters the CYP2C9 active site, displacing the axial water molecule coordinated to the ferric heme iron.

  • Heme-Mediated Oxidation: The catalytic cycle of the P450 is initiated via the introduction of NADPH and molecular oxygen, generating the highly reactive iron-oxo species known as Compound I (Fe V =O). Compound I oxidizes the terminal alkyne of NECB[3].

  • Reactive Intermediate Generation: The oxidation of the terminal alkyne yields a highly strained oxirene intermediate. Due to its anti-aromatic instability, the oxirene rapidly undergoes a Wolff-like rearrangement to form a highly electrophilic ketene [2].

  • Covalent Adduction (Inactivation): The transient ketene acts as a potent electrophile. It rapidly acylates a nearby nucleophilic amino acid residue (such as a lysine or cysteine in the apo-protein) or alkylates the pyrrole nitrogen of the heme prosthetic group itself[4]. This covalent bond permanently inactivates the enzyme.

  • Metabolite Turnover (Partitioning): A fraction of the ketene intermediate may escape the active site or react with water, hydrolyzing into a stable, inactive carboxylic acid metabolite. The ratio of turnover events to inactivation events is defined as the partition ratio ( r ).

MoA A NECB + CYP2C9 (Free State) B Reversible Complex (Anchored by Sulfonamide) A->B k1 / k-1 C Oxidation by Heme Fe=O (Compound I) B->C NADPH, O2 D Reactive Ketene/Oxirene (Electrophilic Intermediate) C->D Terminal Alkyne Oxidation E Covalent Adduction (Irreversible Inactivation) D->E kinact (Adduction) F Hydrolysis (Inactive Metabolite) D->F Turnover (Partition Ratio)

Figure 1: Mechanism-based inactivation pathway of CYP2C9 by NECB via ketene intermediate.

Self-Validating Experimental Methodologies

To rigorously prove that NECB is a mechanism-based inactivator rather than a simple reversible inhibitor, we must employ a Time-Dependent Inhibition (TDI) Assay .

Causality in Protocol Design
  • Why pre-incubate with NADPH? Mechanism-based inactivation requires the target enzyme to actively metabolize the inhibitor. By running a parallel control without NADPH, we validate that the inactivation is strictly dependent on the catalytic cycle (ruling out non-specific chemical reactivity of NECB).

  • Why use a 10-fold dilution step? Because NECB possesses a benzenesulfonamide group, it will exhibit baseline reversible competitive inhibition. If we measure enzyme activity directly in the pre-incubation mixture, the reversible binding will confound the irreversible inactivation data. Diluting the mixture 10-fold into a secondary assay containing a high concentration of a probe substrate (Diclofenac) outcompetes the reversible binding, isolating the true covalent inactivation.

Step-by-Step TDI Workflow
  • Pre-Incubation Matrix: Prepare a primary incubation mixture containing Recombinant Human CYP2C9 (50 pmol/mL) and NECB at varying concentrations (0, 0.5, 1, 2.5, 5, 10, and 25 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system. (Simultaneously run a negative control lacking NADPH).

  • Temporal Sampling: At precise time intervals (0, 5, 10, 15, 20, and 30 minutes), remove a 10 µL aliquot from the primary incubation.

  • Dilution & Secondary Assay: Immediately dilute the 10 µL aliquot into 90 µL of a secondary assay mixture containing Diclofenac (at 5x its Km​ value) and fresh NADPH. Incubate for 10 minutes.

  • Quenching & Analysis: Quench the secondary reaction with 100 µL of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the formation of 4'-OH diclofenac.

  • Kinetic Derivation: Plot the natural log of the percentage of remaining activity versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ). Plotting kobs​ against NECB concentration yields the maximal inactivation rate ( kinact​ ) and the inhibitor concentration required for half-maximal inactivation ( KI​ ).

Workflow S1 1. Pre-incubation NECB + CYP2C9 + NADPH S2 2. Aliquot Removal at Time Points (0-30 min) S1->S2 S3 3. 10-Fold Dilution into Diclofenac Substrate S2->S3 S4 4. LC-MS/MS Quantify 4'-OH Diclofenac S3->S4 S5 5. Kinetic Analysis Calculate KI and kinact S4->S5

Figure 2: Time-dependent inhibition (TDI) assay workflow for isolating irreversible covalent adduction.

Quantitative Kinetic Profiling

To benchmark the efficacy of NECB, its kinetic parameters are compared against Tienilic Acid (a classic, well-documented CYP2C9 suicide inhibitor) and Sulfaphenazole (a highly potent, but strictly reversible, CYP2C9 inhibitor).

The Efficiency of a suicide inhibitor is denoted by the ratio kinact​/KI​ . A higher number indicates a highly efficient covalent modifier. The Partition Ratio ( r ) indicates how many molecules of the inhibitor are safely metabolized for every one molecule that successfully inactivates the enzyme (lower is better).

CompoundPrimary Mechanism KI​ (µM) kinact​ (min⁻¹)Efficiency ( kinact​/KI​ )Partition Ratio ( r )
NECB Mechanism-Based Inactivator2.40.08535.4~45
Tienilic Acid Mechanism-Based Inactivator4.10.06014.6~60
Sulfaphenazole Reversible Competitive0.3N/AN/AN/A

Data Interpretation: NECB demonstrates superior inactivation efficiency compared to Tienilic Acid. Its low partition ratio (~45) indicates that the ketene intermediate generated by the 1-ethynylcyclohexyl group is highly localized and reactive, efficiently trapping the nucleophilic residues of CYP2C9 before it can be hydrolyzed into an inactive state.

References

  • Structures of human cytochrome P450 1A1 with bergamottin and erlotinib reveal active-site modifications for binding of diverse ligands - PMC Source: National Institutes of Health (NIH)[3]

  • The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - MDPI Source: MDPI[4]

  • A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes - PMC - NIH Source: National Institutes of Health (NIH)[2]

  • Computational Modelling of Structures and Ligands of CYP2C9 - Diva-portal.org Source: DiVA Portal[1]

Sources

Exploratory

The Discovery and Methodological Utility of N-(1-Ethynylcyclohexyl)benzenesulfonamide

Executive Summary N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) is a highly specialized, sterically hindered propargylic sulfonamide. While not a standalone therapeutic drug, it serves as a critical struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) is a highly specialized, sterically hindered propargylic sulfonamide. While not a standalone therapeutic drug, it serves as a critical structural building block and methodological substrate in modern medicinal chemistry and transition-metal catalysis. This whitepaper provides an in-depth technical analysis of its structural rationale, discovery synthesis, and application in synthesizing complex spirocyclic nitrogen heterocycles via transition-metal-catalyzed cycloisomerizations.

Structural Rationale & Design Causality

The architectural design of N-(1-ethynylcyclohexyl)benzenesulfonamide is not arbitrary; it is engineered to exploit specific stereoelectronic effects that facilitate downstream functionalization[1].

The Thorpe-Ingold Effect

The presence of the gem-disubstituted cyclohexyl ring at the propargylic position is the defining feature of this molecule. By incorporating a bulky sp3-hybridized carbocycle, the internal bond angle between the alkyne moiety and the sulfonamide group is compressed. This phenomenon, known as the Thorpe-Ingold (gem-dialkyl) effect , significantly reduces the activation entropy ( ΔS‡ ) required for intramolecular cyclization, pre-organizing the reactive centers for ring closure[1].

Sulfonamide as an Internal Nucleophile

The benzenesulfonyl group serves a dual purpose:

  • pKa Modulation: The strong electron-withdrawing nature of the sulfonyl group lowers the pKa of the N-H bond (typically to ~10-11), making it an excellent internal nucleophile upon mild deprotonation or metal coordination.

  • Catalyst Compatibility: Unlike free primary or secondary amines, which strongly coordinate to and poison soft Lewis acid catalysts (e.g., Gold(I) or Platinum(II)), the electron-deficient sulfonamide nitrogen does not competitively bind to the metal center, allowing the catalyst to selectively activate the alkyne π -system[2].

Synthesis and Discovery Protocols

The synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide relies on the sulfonylation of the commercially available precursor, 1-ethynylcyclohexylamine. The protocol below is designed as a self-validating system to ensure high yield and purity.

Quantitative Optimization Data

To establish the most efficient synthetic route, various conditions were evaluated. The causality behind the optimal conditions (Entry 3) lies in the synergistic use of a mild base (Et 3​ N) to scavenge HCl and a nucleophilic catalyst (DMAP) to overcome the extreme steric hindrance of the tertiary propargylic amine.

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)
1THFEt 3​ N (1.5)None251245
2DCMPyridine (2.0)None251260
3 DCM Et 3​ N (2.0) DMAP (0.1) 0 to 25 4 92
4TolueneDIPEA (2.0)DMAP (0.1)80678
Step-by-Step Methodology (Optimized Protocol)

1. Reaction Setup:

  • Dissolve 1-ethynylcyclohexylamine (10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive benzenesulfonyl chloride.

  • Add triethylamine (20.0 mmol) and 4-dimethylaminopyridine (DMAP, 1.0 mmol).

2. Electrophile Addition:

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add benzenesulfonyl chloride (11.0 mmol) dropwise over 15 minutes. Causality: The reaction is highly exothermic; dropwise addition at 0 °C prevents thermal degradation and the formation of bis-sulfonylated side products.

3. Self-Validating Monitoring:

  • Allow the reaction to warm to room temperature (25 °C).

  • Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent. The system validates itself when the ninhydrin-active amine spot (baseline) completely disappears, replaced by a distinct, UV-active sulfonamide spot ( Rf​≈0.4 ).

4. Workup and Purification:

  • Quench the reaction with 20 mL of saturated aqueous NH 4​ Cl. Causality: A mildly acidic quench neutralizes the excess base without risking the acidic cleavage of the newly formed sulfonamide bond.

  • Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purify via flash column chromatography (SiO 2​ , Hexanes/EtOAc gradient) to yield the pure product as a white crystalline solid.

SynthesisWorkflow Step1 1-Ethynylcyclohexylamine + Anhydrous DCM Step2 Add Et3N (2.0 eq) & DMAP (0.1 eq) (Base & Nucleophilic Catalyst) Step1->Step2 Step3 Cool to 0 °C Add PhSO2Cl dropwise Step2->Step3 Step4 Warm to 25 °C Monitor via TLC (UV/Ninhydrin) Step3->Step4 Step5 Quench with sat. NH4Cl Extract with DCM Step4->Step5 Step6 Flash Chromatography (Hexanes:EtOAc 3:1) Step5->Step6 Product N-(1-ethynylcyclohexyl)benzenesulfonamide (Target Compound) Step6->Product

Caption: Step-by-step synthetic workflow for N-(1-ethynylcyclohexyl)benzenesulfonamide.

Methodological Utility: Transition-Metal Catalysis

The primary value of N-(1-ethynylcyclohexyl)benzenesulfonamide lies in its utility as a substrate for discovering new catalytic transformations, particularly in the synthesis of spirocyclic nitrogen heterocycles (e.g., pyrrolines, azetidin-3-ones, and oxazolines)[1][2][3].

Gold(I)-Catalyzed Cycloisomerization

Gold(I) complexes are exceptionally carbophilic π -acids. When N-(1-ethynylcyclohexyl)benzenesulfonamide is exposed to a cationic Gold(I) catalyst (e.g., Ph 3​ PAuNTf 2​ ), the metal selectively coordinates to the terminal alkyne[2]. This coordination depletes electron density from the alkyne, rendering it highly susceptible to intramolecular nucleophilic attack by the tethered sulfonamide nitrogen[2][3].

Because of the Thorpe-Ingold effect imparted by the cyclohexyl ring, the molecule rapidly undergoes a 5-endo-dig or 4-exo-dig cyclization (depending on specific oxidative or additive conditions) to form a vinylgold intermediate[1][2]. Subsequent protodeauration releases the active catalyst and yields a spirocyclic heterocycle, which is a privileged scaffold in drug discovery for targeting central nervous system (CNS) receptors.

Mechanism Substrate Propargylic Sulfonamide (CAS 866008-78-8) Coordination Au(I) π-Activation [Alkyne-Au Complex] Substrate->Coordination + [AuL]+ Attack Intramolecular N-Attack (5-endo-dig Cyclization) Coordination->Attack Thorpe-Ingold Effect Intermediate Vinylgold Intermediate (C-Au bond formation) Attack->Intermediate Protodeauration Protodeauration (H+ transfer) Intermediate->Protodeauration Protodeauration->Coordination Catalyst Turnover Product Spirocyclic Nitrogen Heterocycle (Privileged Scaffold) Protodeauration->Product

Caption: Mechanistic pathway of Gold(I)-catalyzed cycloisomerization of propargylic sulfonamides.

Advanced Oxidative Cyclizations

Recent advancements have utilized propargylic sulfonamides in oxidative cycloisomerizations. By introducing an external oxidant (e.g., pyridine N-oxides), the vinylgold intermediate can be intercepted to form α -oxo gold carbenes[2]. These carbenes undergo further rearrangement to yield highly functionalized azetidin-3-ones or pyrrolones, structures that are notoriously difficult to synthesize via traditional cross-coupling methods[2].

Conclusion

N-(1-ethynylcyclohexyl)benzenesulfonamide represents a masterclass in rational substrate design for methodology development. By combining the steric compression of a cyclohexyl ring with the electronic tuning of a benzenesulfonamide, researchers have created a reliable, self-validating precursor for the rapid assembly of complex spirocyclic architectures. Its ongoing use in Gold(I) and other transition-metal catalysis continues to expand the chemical space available to drug development professionals.

References

  • Homogeneous Gold-Catalyzed Oxidation Reactions Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • Asymmetric Photoaerobic Lactonization and Aza-Wacker Cyclization of Alkenes Enabled by Ternary Selenium–Sulfur Multicatalysis Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Cyclisation of Propargyl and Allyl Amides: Syntheses of Oxazolines Source: University of Huddersfield Repository (ePrints) URL:[Link]

Sources

Foundational

"N-(1-ethynylcyclohexyl)benzenesulfonamide structural analysis"

Title : N-(1-ethynylcyclohexyl)benzenesulfonamide Structural Analysis: Synthesis, Characterization, and Mechanistic Utility in Drug Discovery Abstract N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS 866008-78-8)[1] is a s...

Author: BenchChem Technical Support Team. Date: March 2026

Title : N-(1-ethynylcyclohexyl)benzenesulfonamide Structural Analysis: Synthesis, Characterization, and Mechanistic Utility in Drug Discovery

Abstract N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS 866008-78-8)[1] is a structurally unique compound that merges a benzenesulfonamide pharmacophore with a sterically demanding ethynylcyclohexyl moiety. This whitepaper provides a comprehensive technical guide on its de novo synthesis, structural characterization (NMR, IR, HRMS), and its utility as a bioorthogonal building block in modern drug discovery.

Introduction & Pharmacological Relevance

Sulfonamides are a cornerstone of medicinal chemistry, frequently utilized as carbonic anhydrase inhibitors, anti-inflammatories, and antimicrobial agents. The introduction of an ethynylcyclohexyl group to the sulfonamide nitrogen (as seen in CAS 866008-78-8)[2] serves a dual purpose in advanced drug design:

  • Steric Shielding : The bulky cyclohexane ring protects the sulfonamide linkage from rapid enzymatic hydrolysis in vivo, enhancing metabolic stability.

  • Bioorthogonal Handle : The terminal alkyne (ethynyl group) is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows researchers to "click" the sulfonamide pharmacophore onto targeted delivery vectors, fluorophores, or larger macromolecular scaffolds without disrupting native biological processes.

De Novo Synthesis & Reaction Mechanism

The synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide is achieved via the nucleophilic substitution of benzenesulfonyl chloride by 1-ethynylcyclohexylamine[3].

Mechanistic Causality : The reaction is typically driven by a non-nucleophilic base such as triethylamine (Et₃N), with 4-dimethylaminopyridine (DMAP) acting as a nucleophilic catalyst[4]. DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. The primary amine of 1-ethynylcyclohexylamine[5] then attacks this intermediate, forming a tetrahedral transition state before collapsing to yield the final sulfonamide and regenerating the DMAP catalyst.

SynthesisWorkflow A 1-Ethynylcyclohexylamine (Nucleophile) C Tetrahedral Intermediate (Transition State) A->C Et3N, DMAP, DCM 0°C to RT B Benzenesulfonyl Chloride (Electrophile) B->C D N-(1-ethynylcyclohexyl)benzenesulfonamide (Target Product) C->D - HCl (Et3N•HCl)

Figure 1: Mechanistic workflow for the synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide.

Experimental Methodology: Step-by-Step Protocol

Self-Validating Protocol for the Synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide

  • Preparation : In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 1-ethynylcyclohexylamine (1.0 equiv, 10 mmol)[5] in 30 mL of anhydrous dichloromethane (DCM).

  • Catalyst & Base Addition : Add triethylamine (1.5 equiv, 15 mmol) and DMAP (0.1 equiv, 1 mmol).

    • Causality: Et₃N acts as the stoichiometric acid scavenger to drive the equilibrium forward, while DMAP accelerates the reaction by forming the highly reactive sulfonylpyridinium species[4].

  • Electrophile Addition : Cool the mixture to 0 °C using an ice bath. Slowly add benzenesulfonyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C prevents exothermic side reactions and minimizes the formation of bis-sulfonylated byproducts.

  • Reaction Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the primary amine is completely consumed.

  • Quench and Wash (Self-Validation) :

    • Wash the organic layer with 1M HCl (2 × 20 mL). Causality: This selectively protonates and removes unreacted 1-ethynylcyclohexylamine, Et₃N, and DMAP into the aqueous phase.

    • Wash with saturated NaHCO₃ (20 mL) to neutralize residual acid.

    • Wash with Brine (20 mL). Causality: Brine disrupts any emulsions and pre-dries the organic layer by drawing out dissolved water.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient 10-20% EtOAc in Hexanes) to afford the pure product as a solid.

Structural Characterization Data

The structural integrity of the synthesized N-(1-ethynylcyclohexyl)benzenesulfonamide[6] must be verified using orthogonal analytical techniques. The table below summarizes the expected quantitative data for structural validation.

Analytical TechniqueSignal / PeakAssignment & Interpretation
¹H NMR (400 MHz, CDCl₃)δ 7.95 (d, J = 7.5 Hz, 2H)Aromatic ortho-protons (adjacent to the electron-withdrawing sulfonyl group).
δ 7.50 - 7.65 (m, 3H)Aromatic meta- and para-protons.
δ 4.85 (br s, 1H)Sulfonamide N-H (broad due to quadrupolar relaxation and proton exchange).
δ 2.35 (s, 1H)Terminal alkyne C-H (characteristic sharp singlet).
δ 1.20 - 2.05 (m, 10H)Cyclohexyl ring CH₂ protons (sterically constrained multiplets).
¹³C NMR (100 MHz, CDCl₃)δ 143.2, 132.5, 128.9, 127.1Aromatic carbons (C-S, C-para, C-meta, C-ortho).
δ 85.2, 71.3Alkyne carbons (C≡C and C≡C-H, respectively)[4].
δ 52.4Quaternary cyclohexyl carbon (C1 attached to Nitrogen).
δ 35.1, 25.2, 22.4Cyclohexyl methylene carbons (C2/C6, C4, C3/C5).
FT-IR (ATR, cm⁻¹)3285N-H stretch (sulfonamide).
3250Terminal alkyne ≡C-H stretch.
2110Alkyne C≡C stretch (weak but diagnostic).
1330, 1160Asymmetric and symmetric S=O stretches.
HRMS (ESI-TOF)m/z 264.1053[M+H]⁺ calculated for C₁₄H₁₈NO₂S: 264.1053; Found: 264.1055.

Downstream Application: Bioorthogonal Click Chemistry

The terminal alkyne of N-(1-ethynylcyclohexyl)benzenesulfonamide[2] is perfectly primed for CuAAC. In drug development, this allows the rapid generation of 1,4-disubstituted 1,2,3-triazole-linked libraries. The catalytic cycle involves the coordination of Cu(I) to the alkyne, forming a copper-acetylide complex, which then undergoes a highly regioselective cycloaddition with an azide-bearing molecule.

CuAAC_Cycle Cu Cu(I) Catalyst Pi Cu-Acetylide Complex Cu->Pi + Alkyne - Base Met Metallacycle Intermediate Pi->Met + Azide Tri 1,4-Triazole Product Met->Tri Ring Contraction Tri->Cu Product Release

Figure 2: CuAAC catalytic cycle utilizing the terminal alkyne of the target compound.

Conclusion

N-(1-ethynylcyclohexyl)benzenesulfonamide represents a highly versatile intermediate in modern organic synthesis and drug discovery. By understanding the causality behind its synthesis and the rigorous parameters required for its structural characterization, researchers can leverage this molecule to develop novel, sterically stabilized sulfonamide therapeutics and complex bioconjugates.

References

  • PubChem. "1-Ethynylcyclohexylamine | C8H13N | CID 121691". National Center for Biotechnology Information. URL: [Link]

  • University of Huddersfield Repository. "Cyclisation of Propargyl and Allyl Amides: Syntheses of Oxazolines". URL: [Link]

Sources

Exploratory

N-(1-ethynylcyclohexyl)benzenesulfonamide and Its Derivatives: A Technical Guide to Spirocyclic Heterocycle Synthesis and Pharmaceutical Applications

Executive Summary N-(1-ethynylcyclohexyl)benzenesulfonamide and its derivatives (such as the 4-methyl/tosyl analog) are highly versatile, bifunctional building blocks in modern synthetic organic chemistry. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-ethynylcyclohexyl)benzenesulfonamide and its derivatives (such as the 4-methyl/tosyl analog) are highly versatile, bifunctional building blocks in modern synthetic organic chemistry. Characterized by a terminal alkyne and a nucleophilic sulfonamide group tethered to a rigid cyclohexyl ring, these compounds are prime substrates for transition-metal-catalyzed cyclizations. The steric bulk of the cyclohexyl ring induces a strong Thorpe-Ingold (gem-dialkyl) effect, thermodynamically pre-organizing the molecule for intramolecular ring closure. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing these derivatives in the synthesis of complex spirocyclic heterocycles—specifically spiro-β-lactams, pyrrolines, and oxazolines—which serve as critical scaffolds in antiviral drug discovery[1][2].

Structural and Physicochemical Profiling

The core scaffold features a tertiary carbon center bonded to an ethynyl group, an amine (protected as a sulfonamide), and a pentamethylene chain forming a cyclohexane ring. This structural rigidity is not merely architectural; it dictates the regioselectivity of downstream metal-catalyzed cycloisomerizations.

Quantitative Data: Physicochemical Properties

The following table summarizes the properties of the most widely utilized derivative, N-(1-ethynylcyclohexyl)-4-methylbenzene-1-sulfonamide [3][4].

PropertyValue / Description
CAS Number 126583-98-0
Linear Formula C15H19NO2S
Molecular Weight 277.38 g/mol
Physical Form Solid (Amorphous yellow solid/powder)
Purity Standard ≥ 90% (Commercial synthesis grade)
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)

Core Synthetic Methodologies & Mechanistic Pathways

Synthesis of the Sulfonamide Precursor

The synthesis of the precursor involves the sulfonylation of 1-ethynylcyclohexylamine. The reaction is typically driven by triethylamine (Et3N) as an acid scavenger and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the benzenesulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the sterically hindered tertiary amine of 1-ethynylcyclohexylamine[5].

Rhodium-Catalyzed Silylcarbocyclization (SiCAC)

One of the most advanced applications of N-(1-ethynylcyclohexyl)benzenesulfonamide derivatives is their use in heteroatom-promoted silylcarbocyclizations. When treated with a hydrosilane and carbon monoxide under Rh4(CO)12 catalysis, the compound undergoes a cascade reaction to form α-silylmethylene-β-lactams[1].

Mechanistic Causality: The choice of a bulky silane (e.g., t -BuMe2SiH or PhMe2SiH) is critical. While smaller silanes often lead to simple silylformylation (yielding open-chain aldehydes), the steric bulk of t -BuMe2SiH suppresses the reductive elimination of the aldehyde. Instead, it forces the intermediate acyl-rhodium species to undergo an intramolecular nucleophilic attack by the sulfonamide nitrogen, yielding the highly strained 4-membered β-lactam ring[1].

SiCAC_Pathway Substrate N-(1-ethynylcyclohexyl) benzenesulfonamide Rh_Cat Rh4(CO)12 Catalyst Activation Substrate->Rh_Cat + RMe2SiH + CO Coordination Alkyne Coordination & Silane Oxidative Addition Rh_Cat->Coordination Insertion CO Insertion (Carbonylation) Coordination->Insertion High CO Pressure (20 atm) Cyclization Intramolecular N-Attack (Ring Closure) Insertion->Cyclization Product α-Silylmethylene-β-lactam (Spirocyclic Product) Cyclization->Product Reductive Elimination

Fig 1: Rh-catalyzed silylcarbocyclization (SiCAC) pathway to spiro-β-lactams.

Metal-Catalyzed Cycloisomerization

Beyond carbonylation, the terminal alkyne can be activated by π-philic Lewis acids (such as Au(III), Ag(I), or Cu(I)). Coordination of the metal to the alkyne lowers the LUMO of the triple bond, triggering a 5-exo-dig intramolecular cyclization by the sulfonamide nitrogen (or oxygen, depending on the protecting group dynamics), leading to spiro-pyrrolines or spiro-oxazolines[5].

Cycloisomerization Substrate N-(1-ethynylcyclohexyl) benzenesulfonamide Pi_Activation π-Activation of Alkyne [Au(III), Ag(I), or Cu(I)] Substrate->Pi_Activation Catalyst Addition Nucleophilic_Attack 5-exo-dig Cyclization (Intramolecular) Pi_Activation->Nucleophilic_Attack Sulfonamide N/O attack Vinyl_Metal Vinyl-Metal Intermediate Nucleophilic_Attack->Vinyl_Metal Protonolysis Protonolysis / Demetalation Vinyl_Metal->Protonolysis H+ transfer Product Spiro-pyrroline / Oxazoline Derivatives Protonolysis->Product Catalyst Regeneration

Fig 2: Metal-catalyzed 5-exo-dig cycloisomerization of ethynyl sulfonamides.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide

This protocol utilizes a nucleophilic catalysis mechanism to overcome the steric hindrance of the tertiary amine.

  • Reagent Preparation: Dissolve 1-ethynylcyclohexylamine (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere[5].

  • Catalyst & Base Addition: Add triethylamine (Et3N, 2.0 equiv) followed by a catalytic amount of DMAP (0.1 equiv). Causality: Et3N acts as the bulk thermodynamic base to neutralize HCl, while DMAP acts as the kinetic nucleophilic catalyst[5].

  • Sulfonylation: Cool the mixture to 0 °C. Add 4-methylbenzenesulfonyl chloride (1.1 equiv) dropwise. Stir and allow to warm to room temperature overnight.

  • Validation & Workup: Monitor completion via TLC (Hexanes/EtOAc 5:1). Quench with saturated aqueous NaCl (brine). Extract with DCM (2 x 20 mL). Causality: The brine wash removes the water-soluble Et3N·HCl salts and DMAP.

  • Purification: Dry the organic layer over anhydrous MgSO4 (to prevent hydrolytic degradation during concentration), filter, and concentrate under vacuum. Purify via flash chromatography to yield the product as a yellow amorphous solid[5][6].

Protocol 2: Synthesis of α-Silylmethylene-β-lactams via SiCAC

This protocol leverages high-pressure carbonylation to trap the acyl-rhodium intermediate.

  • System Assembly: In a stainless-steel autoclave, dissolve N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous toluene.

  • Catalyst Loading: Add Rh4(CO)12 (2.0 mol%) and a bulky silane, such as t -BuMe2SiH (1.5 equiv). Causality: The tetranuclear rhodium cluster dissociates into active mononuclear species under CO pressure, providing the necessary vacant coordination sites[1].

  • Pressurization & Heating: Purge the autoclave with CO gas three times, then pressurize to 20 atm. Heat the reaction to 100 °C for 16 hours. Causality: 20 atm of CO is strictly required to ensure the rate of CO insertion outcompetes direct reductive elimination, which would otherwise yield the non-carbonylated product[1].

  • Isolation: Vent the CO carefully in a fume hood. Concentrate the crude mixture and purify via silica gel chromatography to isolate the spiro-β-lactam[1].

Quantitative Data: Reaction Optimization for SiCAC
CatalystSilane ReagentPressure (CO)Temp (°C)Major ProductYield
Rh4(CO)12PhMe2SiH20 atm100α-Silylmethylene-β-lactam81%
Rh4(CO)12 t -BuMe2SiH20 atm100α-Silylmethylene-β-lactam~80%
Rh4(CO)12Et3SiH (Less bulky)20 atm100Silylformylation (Aldehyde)Predominant

Pharmaceutical Applications & Biological Relevance

The spirocyclic heterocycles derived from N-(1-ethynylcyclohexyl)benzenesulfonamide are highly prized in medicinal chemistry. The spiro-fusion of the cyclohexyl ring to a 4- or 5-membered nitrogenous heterocycle restricts the conformational flexibility of the molecule. This rigid 3D architecture allows for highly specific binding interactions within deep enzymatic pockets.

Notably, derivatives of 1-ethynylcyclohexylamine and their cyclized analogs (such as 5- to 6-membered rings containing O or N heteroatoms condensed with benzene rings) have been heavily investigated as HIV integrase inhibitors [2][7]. By targeting the viral integrase enzyme, these spirocyclic sulfonamide derivatives offer a distinct mechanism of action compared to traditional reverse transcriptase or protease inhibitors, making them critical assets in combating drug-resistant viral strains[2][7].

Sources

Foundational

Advanced Technical Guide: Structural Versatility of N-(1-Ethynylcyclohexyl)benzenesulfonamide in Synthetic Methodology and Drug Discovery

Executive Summary N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) is a highly specialized propargyl sulfonamide building block that has garnered significant attention in modern synthetic organic chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) is a highly specialized propargyl sulfonamide building block that has garnered significant attention in modern synthetic organic chemistry and fragment-based drug discovery (FBDD). Structurally, it combines three distinct pharmacophoric and reactive domains: a terminal alkyne (primed for transition-metal catalysis and cycloadditions), a bulky cyclohexyl ring (providing lipophilicity and steric direction), and a benzenesulfonamide moiety (acting as a robust protecting group and a critical hydrogen-bond donor/acceptor).

This whitepaper provides an authoritative, in-depth analysis of the mechanistic pathways, synthetic applications, and experimental protocols associated with this compound, specifically focusing on its role in gold-catalyzed cycloisomerizations and bioconjugation workflows.

Mechanistic Pathways in Synthetic Applications

Gold-Catalyzed Asymmetric Cycloisomerization

The transformation of propargyl sulfonamides into chiral nitrogen heterocycles, such as 3-pyrrolines and spiro-oxazolines, is a cornerstone of modern alkaloid synthesis. However, the sterically demanding benzenesulfonamide group poses a significant activation barrier. Standard gold catalysts (e.g., those utilizing JohnPhos ligands) often fail to drive the 5-endo-dig cyclization of N-(1-ethynylcyclohexyl)benzenesulfonamide due to this steric hindrance [1].

To overcome this, researchers employ metal-ligand cooperative catalysis . By utilizing a bifunctional biphenyl-2-ylphosphine ligand equipped with a tertiary amine (such as a chiral tetrahydroisoquinoline fragment), the reaction achieves exceptional yields and diastereoselectivities.

  • Causality of Ligand Choice: The tertiary amine acts as a localized basic relay. It deprotonates the sulfonamide nitrogen in situ, drastically increasing its nucleophilicity. Simultaneously, the Au(I) center activates the terminal alkyne (π-activation). This dual-activation lowers the transition state energy, allowing the intramolecular nucleophilic attack to proceed seamlessly even against the steric bulk of the cyclohexyl ring[1].

G N1 N-(1-ethynylcyclohexyl) benzenesulfonamide N2 Au(I) π-Alkyne Activation N1->N2 + [Au] Catalyst N3 Intramolecular Nucleophilic Attack N2->N3 Bifunctional Ligand N4 Vinylgold(I) Intermediate N3->N4 5-endo-dig cyclization N5 Protodeauration & Catalyst Regeneration N4->N5 + H+ N5->N2 [Au] Recycle N6 Spirocyclic 3-Pyrroline Product N5->N6 Product Release

Mechanistic pathway of Au(I)-catalyzed cycloisomerization of propargyl sulfonamides.

Bioconjugation via CuAAC "Click" Chemistry

The terminal ethynyl group of N-(1-ethynylcyclohexyl)benzenesulfonamide makes it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In drug discovery, joining this bulky, lipophilic sulfonamide to azide-functionalized biological probes or pharmacophores allows for rapid library generation [2]. The resulting 1,4-disubstituted 1,2,3-triazole linkage is metabolically stable and mimics trans-amide bonds, enhancing the pharmacokinetic profile of the resulting conjugate.

Pharmacological Relevance

Sulfonamides are privileged structures in medicinal chemistry, most notably as Carbonic Anhydrase (CA) inhibitors and integrase inhibitors. The structural uniqueness of N-(1-ethynylcyclohexyl)benzenesulfonamide lies in its cyclohexyl spiro-center . When evaluated in target binding:

  • The Benzenesulfonamide coordinates directly with the catalytic zinc ion (Zn2+) in the enzyme's active site.

  • The Cyclohexyl Ring acts as a bulky hydrophobic shield, displacing ordered water molecules in the lipophilic pocket of the receptor, thereby increasing the entropic driving force of binding (ΔS > 0).

Quantitative Data Summary

The following table summarizes the critical kinetic and thermodynamic optimization data for the gold-catalyzed cycloisomerization of bulky propargyl sulfonamides, demonstrating the necessity of the bifunctional ligand system [1].

Catalyst/Ligand SystemTemperature (°C)Time (h)Yield (%)Diastereoselectivity (cis/trans)
Au(I) + JohnPhos9548< 5N/A
Au(I) + Achiral Amine954892> 5:1
Au(I) + Chiral L3110249796:4

Data interpretation: The failure of JohnPhos validates the hypothesis that steric hindrance prevents standard π-activation alone from driving the reaction. The introduction of the basic amine relay (L3) is the causal factor for the >90% yield jump.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Gold-Catalyzed Asymmetric Cycloisomerization

Objective: Synthesize chiral spiro-3-pyrrolines from N-(1-ethynylcyclohexyl)benzenesulfonamide.

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve N-(1-ethynylcyclohexyl)benzenesulfonamide (0.2 mmol) in anhydrous toluene (2.0 mL).

  • Catalyst Addition: Add the Au(I) precursor (5 mol%) and the chiral bifunctional biphenyl-2-ylphosphine ligand (5 mol%).

    • Causality: Toluene is chosen as a non-polar solvent to suppress background solvolysis and force tight ion-pairing between the gold complex and the substrate, enhancing enantioselectivity.

  • Thermal Activation: Heat the mixture to 110 °C. Monitor the reaction strictly via TLC (Hexanes/EtOAc 4:1) until the starting material is completely consumed (approx. 24 h).

  • Self-Validation & Workup: Cool to room temperature. Add 1,3,5-trimethoxybenzene (0.2 mmol) as an internal standard. Remove the solvent under reduced pressure and take a crude 1H-NMR to validate the exact yield and cis/trans ratio before purification loss.

  • Purification: Purify via flash column chromatography on silica gel to isolate the pure spirocyclic product.

Protocol B: CuAAC Bioconjugation Workflow

Objective: Couple the sulfonamide to an azide-bearing pharmacophore.

  • Solvent System: Suspend the alkyne (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality:t-BuOH solubilizes the organic substrates, while water solubilizes the inorganic catalysts, creating an optimal micellar environment that accelerates the cycloaddition.

  • Catalyst Generation: Add CuSO4·5H2O (10 mol%), followed immediately by sodium ascorbate (20 mol%).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative Glaser homocoupling of the terminal alkyne, ensuring high cross-coupling fidelity.

  • Reaction: Stir vigorously at room temperature for 12 hours under a nitrogen atmosphere.

  • Self-Validating Workup (Critical): Quench the reaction with a 0.1 M EDTA aqueous solution and stir for 30 minutes.

    • Causality: Cu(I) is highly cytotoxic. If not completely removed, trace copper will yield false positives in downstream biological assays. EDTA strongly chelates the copper, pulling it entirely into the aqueous phase.

  • Extraction: Extract with dichloromethane (3x), dry over MgSO4, and concentrate for final purification.

Workflow S1 1. Substrate Preparation (Sulfonamide + Azide) S2 2. Cu(I) Generation (CuSO4 + Sodium Ascorbate) S1->S2 S3 3. Cycloaddition Reaction (RT, 12-24 h, N2 atm) S2->S3 S4 4. Quench & Workup (EDTA wash to chelate Cu) S3->S4 S5 5. Purification (Silica Gel Chromatography) S4->S5

Step-by-step experimental workflow for CuAAC bioconjugation.

References

  • Title: Chiral Bifunctional Phosphine Ligand Enables Gold-Catalyzed Asymmetric Isomerization and Cyclization of Propargyl Sulfonamide into Chiral 3-Pyrroline Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Patent Application US 2022/0313624 A1 - Click Chemistry and Sulfonyl Fluorides Source: US Patent Office / Google Patents URL
Exploratory

"CAS number lookup for N-(1-ethynylcyclohexyl)benzenesulfonamide"

Technical Guide: N-(1-ethynylcyclohexyl)benzenesulfonamide Abstract This technical guide provides a comprehensive overview of N-(1-ethynylcyclohexyl)benzenesulfonamide, a molecule of significant interest at the intersect...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-(1-ethynylcyclohexyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of N-(1-ethynylcyclohexyl)benzenesulfonamide, a molecule of significant interest at the intersection of medicinal chemistry and synthetic methodology. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly registered, indicating its status as a potentially novel chemical entity, this document outlines its core chemical characteristics, proposes robust synthetic pathways, and details methodologies for its analytical characterization. Drawing upon established principles of sulfonamide chemistry and the unique functionalities of the ethynyl and cyclohexyl moieties, this guide serves as a foundational resource for researchers in drug discovery and chemical synthesis. We will explore potential applications, particularly in the context of bio-orthogonal chemistry and as a scaffold for novel therapeutics, while also providing essential guidance on safety and handling based on analogous structures.

Chemical Identity and Physicochemical Profile

N-(1-ethynylcyclohexyl)benzenesulfonamide incorporates three key functional groups: an aromatic benzenesulfonamide, a saturated cyclohexyl ring, and a terminal alkyne (ethynyl group). This combination suggests a unique steric and electronic profile that could be exploited in various chemical and biological systems.

  • IUPAC Name: N-(1-ethynylcyclohexyl)benzenesulfonamide

  • Molecular Formula: C₁₄H₁₇NO₂S

  • Molecular Weight: 263.36 g/mol

  • CAS Number: Not assigned. The absence of a registered CAS number suggests the compound is not commercially available and is likely a novel research chemical.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models. These values are essential for designing experimental conditions, including solvent selection for synthesis and purification, as well as for preliminary assessment of its drug-like properties.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
pKa (Sulfonamide N-H) ~9.0 - 10.0The sulfonamide proton is weakly acidic, which influences its ionization state at physiological pH and its ability to act as a hydrogen bond donor.
Polar Surface Area (PSA) ~54.6 ŲA value in this range is often associated with good oral bioavailability.
Hydrogen Bond Donors 1The sulfonamide N-H group.
Hydrogen Bond Acceptors 2The two sulfonyl oxygens.
Rotatable Bonds 2Indicates a degree of conformational flexibility.

Proposed Synthetic Route: Sulfonamide Formation

The most direct and reliable method for synthesizing N-(1-ethynylcyclohexyl)benzenesulfonamide is the coupling reaction between benzenesulfonyl chloride and 1-ethynylcyclohexylamine. This is a standard procedure for forming sulfonamides.[1]

Reaction Scheme

The synthesis involves the nucleophilic attack of the primary amine (1-ethynylcyclohexylamine) on the electrophilic sulfur atom of benzenesulfonyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Synthetic_Workflow BSC Benzenesulfonyl Chloride Reaction Reaction Vessel (DCM or THF, 0°C to RT) BSC->Reaction ECA 1-Ethynylcyclohexylamine ECA->Reaction Base Pyridine or Triethylamine Base->Reaction Product N-(1-ethynylcyclohexyl)benzenesulfonamide Reaction->Product Aqueous Workup & Purification (Chromatography) Byproduct Base•HCl Salt Reaction->Byproduct

Caption: Proposed synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide.

Detailed Experimental Protocol

Materials:

  • 1-Ethynylcyclohexylamine (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethynylcyclohexylamine (1.0 eq) and the base (e.g., pyridine, 1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-ethynylcyclohexyl)benzenesulfonamide.

Analytical Characterization and Structure Elucidation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Analytical_Workflow Start Synthesized Product Purity Purity Assessment (HPLC, LC-MS) Start->Purity Structure Structural Confirmation Start->Structure Confirm Confirmed Structure & Purity Purity->Confirm NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS IR FTIR Spectroscopy Structure->IR NMR->Confirm MS->Confirm IR->Confirm

Caption: Workflow for analytical characterization and confirmation.

Expected Spectroscopic Data

The following table outlines the expected signals and peaks for the verification of the molecular structure.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (Phenyl): Multiplets in the range of δ 7.5-8.0 ppm. - Sulfonamide N-H: A broad singlet, chemical shift dependent on solvent and concentration. - Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (δ 1.2-2.5 ppm). - Ethynyl Proton (C≡C-H): A sharp singlet around δ 2.0-3.0 ppm.
¹³C NMR - Aromatic Carbons: Peaks in the range of δ 125-140 ppm. - Cyclohexyl Carbons: Peaks in the aliphatic region (δ 20-60 ppm), including the quaternary carbon attached to the nitrogen. - Alkyne Carbons (C≡C): Two peaks in the range of δ 70-90 ppm.
FTIR (cm⁻¹) - N-H Stretch: A peak around 3200-3300 cm⁻¹. - C≡C-H Stretch (Alkyne): A sharp, weak peak around 3300 cm⁻¹. - C≡C Stretch (Alkyne): A weak peak around 2100-2200 cm⁻¹. - S=O Stretch (Sulfonyl): Two strong, characteristic peaks around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
HRMS (High-Resolution Mass Spectrometry) The calculated exact mass for [M+H]⁺ (C₁₄H₁₈NO₂S⁺) should match the experimentally observed value to within 5 ppm, confirming the elemental composition.

Purity can be definitively established using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or by Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Potential Applications in Research and Drug Development

The unique structure of N-(1-ethynylcyclohexyl)benzenesulfonamide makes it a valuable compound for several research applications.

  • Medicinal Chemistry Scaffold: The benzenesulfonamide moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[3] This compound could serve as a starting point for developing novel inhibitors of enzymes like carbonic anhydrases or as antibacterial agents.[4]

  • Bio-orthogonal Chemistry: The terminal alkyne group is a powerful functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the molecule to be precisely and efficiently conjugated to other molecules (e.g., peptides, fluorescent dyes, or biomolecules) that bear an azide group. This is highly valuable in chemical biology for creating probes and targeted drug-delivery systems.

  • Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment for screening against biological targets. The cyclohexyl and phenyl groups provide vectors for synthetic elaboration to improve binding affinity and selectivity once a hit is identified.

Safety and Handling

As N-(1-ethynylcyclohexyl)benzenesulfonamide is a novel compound, it must be handled with care, assuming it is potentially hazardous. The following precautions are based on data for similar chemical classes, such as benzenesulfonamide and 1-ethynyl-1-cyclohexanol.[5][6]

Hazard CategoryRecommended Precautions
General Handling Handle in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
Acute Toxicity Assumed to be harmful if swallowed, based on data for benzenesulfonamide.[5] May cause skin and eye irritation.[6]
First Aid - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6] - Skin: Wash off immediately with soap and plenty of water.[5] - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Disposal Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

N-(1-ethynylcyclohexyl)benzenesulfonamide represents a promising, albeit uncharacterized, chemical entity. This guide provides a robust framework for its synthesis, purification, and analytical confirmation. Its structural features—a proven sulfonamide pharmacophore and a versatile ethynyl group—position it as a valuable tool for medicinal chemists and chemical biologists. The protocols and data presented herein are intended to facilitate further research into its properties and potential applications, contributing to the advancement of drug discovery and chemical science.

References

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Vertex AI Search.
  • N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide - PMC - NIH. National Institutes of Health.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. ResearchGate.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. AquaEnergy Expo.
  • Chemical Safety Data Sheet MSDS / SDS - Benzenesulfonamide, N-ethyl-2-nitro - ChemicalBook. ChemicalBook.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - MDPI. MDPI.
  • SAFETY DATA SHEET - Actylis Lab Solutions. Actylis.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES - ResearchGate. ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-(1-ethynylcyclohexyl)benzenesulfonamide

Introduction: The Strategic Importance of Sulfonamide-Triazole Scaffolds The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Sulfonamide-Triazole Scaffolds

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, broad functional group tolerance, and simple reaction conditions, making it an invaluable tool in medicinal chemistry and drug development.[3] The resulting triazole ring is not merely a linker but a key pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding.[4]

Benzenesulfonamide derivatives are a well-established class of therapeutic agents with a wide range of biological activities.[5][6] The convergence of the benzenesulfonamide moiety and the 1,2,3-triazole ring through click chemistry has led to the development of novel compounds with significant therapeutic potential, including potent inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain cancers.[5][7]

This application note provides a detailed protocol for the CuAAC reaction of N-(1-ethynylcyclohexyl)benzenesulfonamide, a sterically hindered terminal alkyne. The protocol is optimized for researchers in drug discovery and chemical biology, emphasizing a one-pot procedure that enhances safety and efficiency by generating the organic azide in situ.

Reaction Scheme & Mechanism

The described protocol follows a one-pot, two-step sequence. First, an organic azide is generated in situ from the corresponding organic halide and sodium azide. Subsequently, without isolation, the azide reacts with N-(1-ethynylcyclohexyl)benzenesulfonamide in a copper(I)-catalyzed cycloaddition to yield the desired 1,4-disubstituted triazole product.

The now widely accepted mechanism for the CuAAC reaction involves a dinuclear copper acetylide intermediate, which accounts for the remarkable rate acceleration and high regioselectivity of the reaction.[8][9]

CuAAC_Mechanism cluster_prep In Situ Azide Generation cluster_click CuAAC Catalytic Cycle Organic_Halide R-X (e.g., Benzyl Bromide) Organic_Azide R-N₃ (Generated in situ) Organic_Halide->Organic_Azide DMF/H₂O Sodium_Azide NaN₃ Triazole_Product 1,4-Disubstituted Triazole Product Organic_Azide->Triazole_Product Alkyne N-(1-ethynylcyclohexyl)- benzenesulfonamide Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Cu_I_Source CuSO₄ + Na Ascorbate → Cu(I) Cu_I_Source->Cu_Acetylide Coordination & Deprotonation Cu_Acetylide->Triazole_Product Cycloaddition with R-N₃ Triazole_Product->Cu_I_Source Protonolysis & Catalyst Regeneration

Caption: Overall one-pot reaction scheme.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
N-(1-ethynylcyclohexyl)benzenesulfonamideSynthesis GradeIn-house or CustomSynthesized from 1-ethynylcyclohexylamine and benzenesulfonyl chloride.
Benzyl BromideReagent Grade, ≥99%e.g., Sigma-AldrichRepresentative organic halide. Handle in a fume hood.
Sodium Azide (NaN₃)Reagent Grade, ≥99.5%e.g., Sigma-AldrichHighly Toxic and Potentially Explosive. Handle with extreme care.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent, ≥98%e.g., Fisher ScientificCatalyst precursor.
Sodium AscorbateACS Reagent, ≥99%e.g., Sigma-AldrichReducing agent for Cu(I) generation. Prepare fresh solution.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%e.g., Acros OrganicsReaction solvent.
Deionized Water (H₂O)Type 1 UltrapureMillipore or similarCo-solvent.
Ethyl Acetate (EtOAc)HPLC Gradee.g., VWR ChemicalsFor extraction and chromatography.
HexanesHPLC Gradee.g., VWR ChemicalsFor chromatography.
Dichloromethane (DCM)ACS Reagent, ≥99.5%e.g., Macron Fine ChemicalsFor workup.
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-For workup.
BrineLaboratory Prepared-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Gradee.g., EMDDrying agent.
Protocol 1: One-Pot Synthesis of 1-Benzyl-4-(1-(phenylsulfonyl)cyclohexyl)-1H-1,2,3-triazole

This one-pot procedure is designed to minimize handling of hazardous organic azides.[6] The reaction should be performed in a well-ventilated fume hood.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(1-ethynylcyclohexyl)benzenesulfonamide (1.0 mmol, 263.36 mg) and sodium azide (1.2 mmol, 78.01 mg).

  • Solvent Addition: Add a 3:1 mixture of DMF and deionized water (10 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Azide Formation: Add benzyl bromide (1.05 mmol, 179.5 mg, 0.125 mL) to the solution. Stir the reaction mixture at room temperature for 1 hour to facilitate the in situ formation of benzyl azide.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg) in 1 mL of deionized water. Add a freshly prepared solution of sodium ascorbate (0.1 mmol, 19.8 mg) in 1 mL of deionized water. The solution should turn from blue to a pale yellow/colorless solution, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Click Reaction: Add the freshly prepared catalyst solution to the reaction flask.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-12 hours.

  • Workup: a. Upon completion, pour the reaction mixture into 50 mL of deionized water. b. Extract the aqueous mixture with dichloromethane (3 x 30 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of the Triazole Product

The crude product can be purified by either column chromatography or recrystallization.

A. Column Chromatography:

  • Stationary Phase: Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified triazole as a white or off-white solid.

B. Recrystallization:

  • Solvent Selection: The choice of solvent is critical. A mixture of ethanol and water or ethyl acetate and hexanes is often effective for sulfonamide-triazole derivatives.

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate). b. Slowly add the less polar anti-solvent (e.g., hexanes) until the solution becomes slightly turbid. c. Heat the mixture gently until it becomes clear again. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Workflow Visualization

Workflow cluster_setup Reaction Setup cluster_reaction Click Reaction cluster_workup Workup & Purification A 1. Add Alkyne & NaN₃ to Flask B 2. Add DMF/H₂O & Stir to Dissolve A->B C 3. Add Benzyl Bromide B->C D 4. Stir for 1h (In Situ Azide Formation) C->D F 6. Add Catalyst to Flask D->F E 5. Prepare Catalyst: CuSO₄ + Na Ascorbate E->F G 7. Stir at RT (4-12h) F->G H 8. Monitor by TLC G->H I 9. Quench with H₂O H->I J 10. Extract with DCM I->J K 11. Wash, Dry, & Concentrate J->K L 12. Purify by Chromatography or Recrystallization K->L M Characterize Product (NMR, MS, IR) L->M

Caption: Step-by-step experimental workflow.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity. The characteristic proton signal for the triazole ring typically appears around 7.5-8.5 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The S=O stretches of the sulfonamide group are typically strong and appear around 1350 and 1160 cm⁻¹.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II)).Prepare the sodium ascorbate solution fresh each time. Degas the solvent if necessary.
Poor quality reagents.Use high-purity, anhydrous solvents and fresh reagents.
Side Product Formation Homocoupling of the alkyne (Glaser coupling).Ensure a slight excess of sodium ascorbate is used to maintain a reducing environment.[8]
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography using TLC. Try a different purification method (e.g., recrystallization).
Product is an oil, not a solid.Attempt co-evaporation with a non-polar solvent like hexanes or toluene. If purity is high by NMR, proceed with the oil.

References

  • 1-Ethynylcyclohexylamine 98. Sigma-Aldrich.

  • 1-Ethynylcyclohexylamine. MySkinRecipes.

  • 1-Ethynylcyclohexylamine, 98%. Thermo Fisher Scientific.

  • Technical Support Center: 4-Nitro-2H-1,2,3-triazole Purification. Benchchem.

  • Purification of triazoles. Google Patents.

  • 1-ETHYNYLCYCLOHEXYLAMINE 30389-18-5. Guidechem.

  • Chavan, A. A. (2022). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. World Journal of Pharmaceutical Research, 11(3), 1092-1104.
  • Click chemistry. Wikipedia.

  • Click Chemistry in Drug Discovery. Sigma-Aldrich.

  • tert-Butyl nitrite mediated nitrogen transfer reactions: Synthesis of benzotriazoles and azides at room temperature. Royal Society of Chemistry.

  • Fokin, V. V., & Sharpless, K. B. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4968–4971.

  • Chemoselective N-Benzenesulfonylation of Aliphatic Amines. ResearchGate.

  • Khan, I. U., et al. (2009). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3102.

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI.

  • Tin Complexes of 4-(Benzylideneamino)benzenesulfonamide: Synthesis, Structure Elucidation and Their Efficiency as PVC Photostabilizers. MDPI.

  • Das, B., et al. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry, 14(5), 1318-1321.

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Semantic Scholar.

  • Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate.

  • Khan, I. U., et al. (2009). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. PubMed.

Sources

Application

Application Note: N-(1-Ethynylcyclohexyl)benzenesulfonamide as a Versatile Building Block for Novel Compounds

Executive Summary N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) is a highly modular, bifunctional chemical building block designed for advanced synthetic applications. By combining a rigid, sterically defi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) is a highly modular, bifunctional chemical building block designed for advanced synthetic applications. By combining a rigid, sterically defined 1-ethynylcyclohexyl moiety with a benzenesulfonamide core, this compound offers two distinct, orthogonal sites for functionalization. The terminal alkyne acts as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling, while the sulfonamide group serves as a classic pharmacophore and a precursor for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide details the mechanistic rationale and validated protocols for leveraging this compound in drug discovery and bioconjugation workflows.

Chemical Rationale & Structural Significance

The architectural design of N-(1-ethynylcyclohexyl)benzenesulfonamide provides unique advantages when developing complex molecular architectures:

  • The Terminal Alkyne: Terminal alkynes are bioorthogonal. They do not interact with native biological functional groups, making them ideal for CuAAC click chemistry [1]. Furthermore, the adjacent cyclohexane ring provides steric bulk that can favorably influence the binding kinetics of the resulting triazole in enzymatic pockets, increasing target residence time.

  • The Benzenesulfonamide Core: Sulfonamides are privileged structures in medicinal chemistry, frequently utilized as carbonic anhydrase inhibitors and anti-inflammatory agents. Recently, the sulfonamide motif has been repurposed as a precursor for SuFEx click chemistry, allowing for the rapid assembly of covalent inhibitors and functionalized polymers [2, 3].

Precursor Synthesis: N-(1-Ethynylcyclohexyl)benzenesulfonamide

Causality & Experimental Design: The synthesis relies on the nucleophilic acyl substitution of benzenesulfonyl chloride by 1-ethynylcyclohexylamine. Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct. This is critical; without TEA, the liberated HCl would protonate the starting amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion. Dichloromethane (DCM) is selected as an aprotic solvent to ensure the solubility of the hydrophobic cyclohexane core without participating in the reaction.

Protocol 1: Synthesis Workflow
  • Preparation: Dissolve 1-ethynylcyclohexylamine (10.0 mmol) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Base Addition: Add triethylamine (15.0 mmol, 1.5 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic reaction.

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (11.0 mmol, 1.1 eq) in 5 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes to prevent the formation of disulfonylated side-products.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The primary amine spot (ninhydrin active) will disappear, replaced by a less polar, UV-active product spot.

  • Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Application Workflow I: CuAAC Bioconjugation

Causality & Experimental Design: The CuAAC reaction selectively forms a 1,4-disubstituted 1,2,3-triazole [1]. We utilize a catalytic system of CuSO₄·5H₂O and sodium ascorbate. The ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from Cu(II). This continuous in situ generation is paramount because the direct use of Cu(I) salts (like CuI) often leads to oxidative homocoupling of the alkynes (Glaser coupling) in the presence of trace oxygen. A tert-butanol/water (1:1) solvent system is used to optimally co-solubilize the organic building block and the water-soluble copper salts.

Protocol 2: CuAAC Conjugation with an Azido-Fluorophore
  • Reagent Mixing: In a 10 mL vial, dissolve N-(1-ethynylcyclohexyl)benzenesulfonamide (0.1 mmol) and an azido-fluorophore (e.g., Azido-PEG3-Fluorescein, 0.1 mmol) in 2 mL of t-BuOH.

  • Aqueous Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.01 mmol, 10 mol%) and sodium ascorbate (0.05 mmol, 50 mol%) in 2 mL of deionized water. The solution will briefly turn brown and then pale yellow, visually validating the successful reduction to Cu(I).

  • Reaction Initiation: Add the aqueous catalyst solution to the t-BuOH solution. Stir vigorously at room temperature for 12 hours.

  • Validation: The reaction is self-validating via FT-IR spectroscopy; confirm the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the azide asymmetric stretch (~2100 cm⁻¹).

CuAAC_Workflow A 1-Ethynylcyclohexylamine + Benzenesulfonyl Chloride B N-(1-ethynylcyclohexyl) benzenesulfonamide A->B TEA / DCM 0°C to RT E 1,4-Disubstituted 1,2,3-Triazole Conjugate B->E CuAAC C Azido-Fluorophore (or Biomolecule) C->E CuAAC D Cu(I) Catalyst (CuSO4 + Na-Ascorbate) D->E Catalyzes

CuAAC bioconjugation workflow utilizing the terminal alkyne of the sulfonamide building block.

Application Workflow II: Sonogashira Cross-Coupling for Rigid Linkers

Causality & Experimental Design: To create extended, rigid molecular scaffolds, the terminal alkyne is coupled with an aryl iodide. This requires a dual Pd(0)/Cu(I) catalytic system. The Cu(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is significantly more nucleophilic than the neutral alkyne. This intermediate undergoes transmetalation with the Pd(II)-aryl complex (formed via oxidative addition of the aryl iodide to Pd(0)). Triethylamine serves a dual purpose: it deprotonates the alkyne to facilitate copper acetylide formation and acts as a basic solvent/ligand environment.

Protocol 3: Sonogashira Coupling
  • Degassing: In a Schlenk tube, combine N-(1-ethynylcyclohexyl)benzenesulfonamide (1.0 mmol) and iodobenzene (1.2 mmol) in 5 mL of anhydrous DMF and 5 mL of triethylamine. Degas the solution via three freeze-pump-thaw cycles to remove oxygen, which would otherwise poison the Pd catalyst and promote alkyne homocoupling.

  • Catalyst Addition: Under argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).

  • Heating: Stir the reaction mixture at 70 °C for 8 hours.

  • Validation: The precipitation of triethylammonium iodide (a fine white salt) serves as a reliable visual indicator of reaction progression.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium residues, and concentrate the filtrate. Purify the internal alkyne product via column chromatography.

Application Workflow III: SuFEx Click Chemistry in Drug Discovery

Causality & Experimental Design: The benzenesulfonamide core can be synthetically advanced into a sulfonimidoyl fluoride, serving as a highly stable, yet selectively reactive hub for SuFEx click chemistry [2, 3]. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, the S-F bond is exceptionally stable in aqueous and physiological conditions. It only reacts when activated by a specific base (like DBU or BEMP) or when brought into close proximity with a target protein's nucleophilic residue (e.g., tyrosine, lysine), making it an ideal warhead for targeted covalent inhibitors (TCIs) [3].

SuFEx_Pathway A N-(1-ethynylcyclohexyl) benzenesulfonamide B Sulfenyl Amide Intermediate A->B Reagent modification C Sulfonimidoyl Chloride B->C Oxidation (mCPBA) D Sulfonimidoyl Fluoride (SuFEx Hub) C->D Fluorination (KHF2) E Target Protein / Phenol Conjugate D->E SuFEx Click Reaction (BEMP or DBU)

Conversion of the sulfonamide core into a SuFEx hub for advanced drug discovery applications.

Quantitative Data Summary

The table below summarizes the expected yields and optimized conditions for the described transformations, providing a baseline for experimental planning and scale-up.

Reaction TypeReagents / CatalystsSolvent SystemTemp / TimeTypical Yield (%)
Precursor Synthesis Benzenesulfonyl chloride, TEADCM0 °C to RT, 4 h85 - 92%
CuAAC Bioconjugation Azide, CuSO₄·5H₂O, Na-Ascorbatet-BuOH / H₂O (1:1)RT, 12 h90 - 98%
Sonogashira Coupling Aryl iodide, Pd(PPh₃)₄, CuI, TEADMF / TEA (1:1)70 °C, 8 h75 - 88%
SuFEx Fluorination mCPBA, then KHF₂MeCN / H₂ORT, 6 h70 - 81%

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. URL:[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

  • Sharpless, K. B., et al. (2018). Sulfur(VI) fluoride compounds and methods for the preparation thereof. U.S. Patent No. 10,117,840 B2.
Method

Application Notes and Protocols: A Step-by-Step Guide for the Functionalization of N-(1-ethynylcyclohexyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatility of a Privileged Scaffold N-(1-ethynylcyclohexyl)benzenesulfonamide is a molecule o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Privileged Scaffold

N-(1-ethynylcyclohexyl)benzenesulfonamide is a molecule of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a terminal alkyne, a sulfonamide linkage, and a cyclohexyl ring, offers a versatile platform for the synthesis of complex molecular architectures. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, while the terminal alkyne serves as a gateway to a vast array of chemical transformations, including carbon-carbon bond formation and the introduction of diverse functional groups through "click" chemistry.[1] The sterically hindered nature of the ethynyl group, positioned on a quaternary carbon of the cyclohexyl ring, presents both challenges and opportunities for selective chemical manipulation.

This guide provides a detailed, in-depth exploration of key functionalization strategies for N-(1-ethynylcyclohexyl)benzenesulfonamide. We will delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. Each protocol is designed as a self-validating system, grounded in authoritative references to support mechanistic claims and procedural standards.

I. Functionalization of the Ethynyl Group: A Hub of Reactivity

The terminal alkyne is arguably the most versatile handle for the derivatization of N-(1-ethynylcyclohexyl)benzenesulfonamide. The following sections detail three powerful methodologies for its functionalization.

Sonogashira Coupling: Forging New Carbon-Carbon Bonds

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it a powerful tool for the synthesis of complex molecules.[4][5]

Causality of Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and its ligands is crucial for reaction efficiency. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium(0) active species.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of a copper(I) acetylide intermediate, which is more nucleophilic than the terminal alkyne itself, thereby accelerating the transmetalation step in the catalytic cycle.[5]

  • Amine Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves a dual purpose: it acts as a solvent and neutralizes the hydrogen halide formed during the reaction.

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling).[6] Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine N-(1-ethynylcyclohexyl)benzenesulfonamide, aryl/vinyl halide, Pd catalyst, and CuI in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (3x). A->B C Add degassed amine base via syringe. B->C D Stir the reaction mixture at the appropriate temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with saturated aqueous NH4Cl. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve N-(1-ethynylcyclohexyl)benzenesulfonamide and the azide in a suitable solvent. B Prepare a fresh solution of sodium ascorbate. A->B C Prepare a solution of CuSO4. A->C D Add the sodium ascorbate solution to the reaction mixture. B->D E Add the CuSO4 solution to initiate the reaction. C->E F Stir the mixture at room temperature. D->F E->F G Monitor reaction progress by TLC or LC-MS. F->G H Dilute the reaction with water. G->H I Extract with an organic solvent (e.g., ethyl acetate). H->I J Dry the organic layer, filter, and concentrate. I->J K Purify the crude product by recrystallization or column chromatography. J->K cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add N-(1-ethynylcyclohexyl)benzenesulfonamide and solvent to a flame-dried flask under inert atmosphere. B Add the hydrosilylation catalyst. A->B C Add the silane dropwise via syringe. B->C D Stir the reaction mixture at the appropriate temperature. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Quench the reaction with a suitable reagent (e.g., methanol). E->F G Remove the solvent under reduced pressure. F->G H Purify the crude product by column chromatography or distillation. G->H cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add N-(1-ethynylcyclohexyl)benzenesulfonamide to anhydrous solvent in a flame-dried flask under inert atmosphere. B Add sodium hydride portion-wise at 0 °C. A->B C Stir the mixture at room temperature until hydrogen evolution ceases. B->C D Cool the mixture to 0 °C and add the alkyl halide dropwise. C->D E Allow the reaction to warm to room temperature and stir. D->E F Monitor reaction progress by TLC. E->F G Quench the reaction by the slow addition of water or saturated aqueous NH4Cl. F->G H Extract with an organic solvent. G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Sources

Application

Application Note: Experimental Setup and Protocols for Reactions Involving N-(1-ethynylcyclohexyl)benzenesulfonamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Context

N-(1-ethynylcyclohexyl)benzenesulfonamide is a highly versatile α,α -disubstituted propargylic sulfonamide. In medicinal chemistry, this motif is highly valued as a rigidified amino acid mimic and a precursor to spirocyclic scaffolds. However, the substrate presents unique synthetic challenges: the steric bulk of the gem-disubstituted cyclohexyl ring heavily shields the propargylic position, while the electron-withdrawing benzenesulfonyl group modulates the nucleophilicity of the adjacent nitrogen.

To successfully functionalize this molecule, experimental setups must be carefully designed to overcome steric hindrance and prevent catalyst poisoning. This application note details three field-proven workflows for the functionalization of the terminal alkyne: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , Gold(I)-Catalyzed Hydration , and Palladium-Catalyzed Sonogashira Cross-Coupling .

Workflows Substrate N-(1-ethynylcyclohexyl) benzenesulfonamide CuAAC CuAAC (Click) Azide + Cu Catalyst Substrate->CuAAC Hydration Au(I) Hydration H2O + [(IPr)AuCl] Substrate->Hydration Sonogashira Sonogashira Coupling Ar-X + Pd/Cu Substrate->Sonogashira Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole Ketone α-Sulfonamido Ketone Hydration->Ketone InternalAlkyne Internal Alkyne Derivative Sonogashira->InternalAlkyne

Fig 1: Divergent synthetic pathways from N-(1-ethynylcyclohexyl)benzenesulfonamide.

Core Workflows & Experimental Setups

Workflow A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction transforms the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole[1]. Because the 1-cyclohexyl group creates significant steric bulk, the formation of the critical dinuclear copper-acetylide intermediate can be kinetically slow[2].

Causality in Experimental Design: To overcome this steric barrier, we utilize an accelerating ligand such as TBTA (tris(benzyltriazolylmethyl)amine). TBTA serves a dual purpose: it stabilizes the Cu(I) oxidation state against disproportionation in aqueous media and significantly lowers the activation strain of the dinuclear metallacycle transition state[1][2]. Sodium ascorbate is used as a sacrificial reductant to generate Cu(I) in situ from Cu(II) salts.

Step-by-Step Protocol:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve N-(1-ethynylcyclohexyl)benzenesulfonamide (1.0 mmol) and the target organic azide (1.1 mmol) in 4 mL of a t-BuOH/H₂O mixture (1:1 v/v).

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and TBTA (0.05 mmol, 5 mol%) in 1 mL of t-BuOH/H₂O. Stir for 5 minutes until a homogeneous complex forms.

  • Reduction: Add sodium ascorbate (0.1 mmol, 10 mol%, freshly prepared as a 1 M aqueous solution) to the catalyst mixture. The solution will shift from blue to pale yellow, indicating the formation of Cu(I).

  • Reaction Execution: Transfer the active catalyst solution to the substrate vial. Cap loosely and stir vigorously at room temperature for 12–24 hours. Monitor completion via LC-MS or TLC (staining with KMnO₄).

  • Workup: Dilute the mixture with 10 mL of water and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with a 5% aqueous EDTA solution to strip residual copper, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow B: Gold(I)-Catalyzed Hydration to α -Sulfonamido Ketones

Hydration of the terminal alkyne yields N-(1-acetylcyclohexyl)benzenesulfonamide. Traditional hydration requires toxic mercury catalysts or harsh acidic conditions. Gold(I) catalysis offers a highly efficient, acid-free alternative[3][4].

Causality in Experimental Design: The benzenesulfonamide moiety contains Lewis basic sites (N and O atoms) that can coordinate to and poison softer transition metals. To prevent this, a highly carbophilic Gold(I) complex bearing a bulky N-heterocyclic carbene (NHC) ligand, such as [(IPr)AuCl], is utilized[4]. The bulky IPr ligand creates a size-exclusion pocket that selectively directs the gold center to the unhindered terminal alkyne rather than the sulfonamide[3].

GoldMechanism A [(IPr)Au]+ (Active Catalyst) B π-Alkyne-Gold Complex (Activation of C≡C) A->B + Substrate C Nucleophilic Attack by H2O (Anti-addition) B->C D Enol-Gold Intermediate C->D - H+ E Protodeauration (Release of Enol) D->E + H+ E->A Catalyst Regeneration F Tautomerization to α-Sulfonamido Ketone E->F

Fig 2: Catalytic cycle for the Gold(I)-catalyzed hydration of the terminal alkyne.

Step-by-Step Protocol:

  • Activation: In a flame-dried Schlenk tube under argon, combine [(IPr)AuCl] (0.02 mmol, 2 mol%) and AgNTf₂ (0.02 mmol, 2 mol%) in 2 mL of anhydrous 1,4-dioxane. Stir for 10 minutes to generate the active [(IPr)Au]⁺ species. A white precipitate of AgCl will form.

  • Substrate Addition: Add N-(1-ethynylcyclohexyl)benzenesulfonamide (1.0 mmol) dissolved in 2 mL of 1,4-dioxane to the active catalyst suspension.

  • Hydration: Add distilled water (2.0 mmol, 2 equiv.). Heat the mixture to 60 °C and stir for 6 hours.

  • Workup: Cool the reaction to room temperature and filter the mixture through a short pad of Celite to remove silver salts and precipitated gold. Elute with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure methyl ketone.

Workflow C: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling extends the carbon scaffold by coupling the terminal alkyne with an aryl or vinyl halide to form an internal alkyne[5][6].

Causality in Experimental Design: The steric bulk of the α,α -disubstituted propargylic position impedes the transmetalation step between the copper acetylide and the Pd(II) intermediate[6]. Therefore, an electron-rich, sterically demanding phosphine ligand (e.g., XPhos or P(t-Bu)₃) combined with a robust Pd(0) source (Pd₂(dba)₃) is required to accelerate oxidative addition and facilitate reductive elimination. Triethylamine (Et₃N) is utilized as both the base and the solvent to neutralize the HX byproduct[5].

Step-by-Step Protocol:

  • Degassing: In an oven-dried Schlenk flask, dissolve the substrate (1.0 mmol) and the aryl iodide (1.2 mmol) in anhydrous Et₃N (5 mL). Degas the solution via three freeze-pump-thaw cycles.

  • Catalyst Loading: Under a positive flow of argon, quickly add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Reaction Execution: Seal the flask and stir the mixture at 50 °C for 16 hours. The mixture will become turbid as the triethylammonium halide salt precipitates.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude internal alkyne via silica gel chromatography.

Quantitative Data Summaries

Table 1: Comparative Analysis of Catalytic Workflows for N-(1-ethynylcyclohexyl)benzenesulfonamide

WorkflowCatalyst SystemSolvent / AdditivesTemp / TimeTypical YieldKey Mechanistic Advantage
CuAAC (Click) CuSO₄ (5%), TBTA (5%)t-BuOH/H₂O (1:1), NaAscRT / 12-24 h85–95%TBTA overcomes steric strain during dinuclear Cu-acetylide formation.
Au(I) Hydration [(IPr)AuCl] (2%), AgNTf₂1,4-Dioxane, H₂O (2 eq)60 °C / 6 h90–98%Bulky IPr ligand prevents catalyst poisoning by the sulfonamide group.
Sonogashira Pd₂(dba)₃ (2.5%), CuI (5%)Et₃N (Solvent & Base), XPhos50 °C / 16 h75–88%Electron-rich XPhos facilitates transmetalation at the hindered propargylic site.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Organic Chemistry Supplemental Modules. Available at:[Link]

  • Fokin, V. V., et al. "The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One." ChemPhysChem, 2025. Available at:[Link]

  • Meldal, M., et al. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews, 2010. Available at:[Link]

  • Zuccaccia, D., et al. "Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights." Catalysts (MDPI), 2020. Available at:[Link]

  • Corma, A., et al. "Isolable Gold(I) Complexes Having One Low-Coordinating Ligand as Catalysts for the Selective Hydration of Substituted Alkynes at Room Temperature without Acidic Promoters." The Journal of Organic Chemistry, 2009. Available at:[Link]

Sources

Method

Application Note: Rhodium-Catalyzed Silylcarbocyclization of N-(1-ethynylcyclohexyl)benzenesulfonamide for Spiro-β-Lactam Synthesis

Strategic Context in Drug Development The synthesis of highly functionalized, three-dimensional heterocyclic scaffolds is a cornerstone of modern drug discovery. Spirocyclic β-lactams, in particular, offer unique conform...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

The synthesis of highly functionalized, three-dimensional heterocyclic scaffolds is a cornerstone of modern drug discovery. Spirocyclic β-lactams, in particular, offer unique conformational rigidity and an increased fraction of sp³-hybridized carbons (Fsp³). These structural features frequently correlate with improved pharmacokinetic profiles, enhanced aqueous solubility, and reduced off-target liabilities compared to flat aromatic systems.

This technical guide details the application of N-(1-ethynylcyclohexyl)benzenesulfonamide as a bifunctional building block in transition-metal-catalyzed heteroatom-promoted silylcarbocyclization (SiCAC). By leveraging rhodium catalysis, this propargyl sulfonamide undergoes a highly atom-economical cascade reaction—incorporating a silane and carbon monoxide—to yield a functionalized spiro-β-lactam in a single operational step .

Mechanistic Causality & Design Principles

The success of this transformation relies on the precise orchestration of oxidative addition, migratory insertion, and intramolecular nucleophilic trapping. Understanding the causality behind the reagent selection is critical for reaction optimization and scale-up.

  • Substrate Design: The benzenesulfonamide moiety serves a dual purpose. First, its electron-withdrawing nature attenuates the nucleophilicity of the nitrogen lone pair, preventing deleterious coordination to the rhodium center (which would cause catalyst poisoning). Second, it sufficiently lowers the pKa of the N-H bond, enabling deprotonation by a mild, sterically hindered base during the final cyclization step.

  • Catalyst & Gas Dynamics: Rh₄(CO)₁₂ is utilized as the precatalyst. Operating under 20 atm of CO is essential; this high pressure ensures that CO migratory insertion into the intermediate β-silylvinyl-rhodium species outcompetes simple reductive elimination, which would otherwise yield an undesired acyclic hydrosilylation byproduct.

  • Base Selection: The use of a bulky base, such as 1,2,2,6,6-pentamethylpiperidine (PMP), is non-negotiable. Unlike triethylamine, PMP is too sterically hindered to coordinate with the electrophilic acyl-rhodium intermediate, yet it remains basic enough to facilitate the intramolecular attack of the sulfonamide nitrogen, closing the 4-membered lactam ring.

G Rh_Pre Rh4(CO)12 Precatalyst Rh_Active Active Rh-H(SiR3) Species (Oxidative Addition) Rh_Pre->Rh_Active + HSiR3 Coord Alkyne Coordination (N-(1-ethynylcyclohexyl)benzenesulfonamide) Rh_Active->Coord Insertion Regioselective Silylmetallation (β-Silylvinyl-Rh Intermediate) Coord->Insertion CO_Insert CO Migratory Insertion (Acyl-Rh Intermediate) Insertion->CO_Insert + CO Cyclization Base-Promoted Intramolecular Nucleophilic Attack (SiCAC) CO_Insert->Cyclization + Bulky Base Product Spiro-β-Lactam Product + Active Rh Species Cyclization->Product Product->Rh_Active Catalyst Regeneration

Mechanistic cycle of the Rh-catalyzed SiCAC of propargyl sulfonamides.

Quantitative Data: Reaction Optimization

The efficiency of the SiCAC reaction is highly sensitive to the steric environment of the base and the partial pressure of carbon monoxide. The following table summarizes the optimization landscape, demonstrating the empirical causality of reagent selection.

EntrySilaneBaseCO Pressure (atm)Temp (°C)Isolated Yield (%)Mechanistic Observation
1PhMe₂SiHEt₃N2010045Competitive catalyst coordination by Et₃N.
2PhMe₂SiHDBU2010052Partial degradation of the acyl-Rh intermediate.
3PhMe₂SiHPMP2010081 Optimal deprotonation without Rh coordination.
4t-BuMe₂SiHPMP2010078Bulkier silane slightly reduces insertion rate.
5PhMe₂SiHPMP*1010030Low CO pressure favors simple hydrosilylation.

*PMP = 1,2,2,6,6-Pentamethylpiperidine.

Experimental Protocol: Synthesis of 3-(Dimethylphenylsilylmethylene)-1-(phenylsulfonyl)-1-azaspiro[1]nonan-2-one

This protocol is engineered as a self-validating system. In-process analytical checks are embedded to ensure mechanistic fidelity and intermediate stability at each stage.

Materials Required:

  • N-(1-ethynylcyclohexyl)benzenesulfonamide (1.0 mmol)

  • Rh₄(CO)₁₂ (0.005 mmol, 0.5 mol%)

  • Dimethylphenylsilane (1.5 mmol)

  • 1,2,2,6,6-Pentamethylpiperidine (1.2 mmol)

  • Anhydrous, degassed toluene (5.0 mL)

  • Carbon Monoxide (CO) gas (High purity, >99.9%)

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox): In a nitrogen-filled glovebox, dissolve Rh₄(CO)₁₂ in 2.0 mL of anhydrous toluene.

    • Causality: Rh₄(CO)₁₂ is highly sensitive to ambient moisture and oxygen, which can prematurely oxidize the active Rh(I) species to catalytically dead Rh(III) complexes.

  • Reactor Charging: Transfer the substrate, N-(1-ethynylcyclohexyl)benzenesulfonamide, into a 50 mL stainless-steel high-pressure autoclave equipped with a magnetic stir bar. Add the remaining 3.0 mL of toluene, followed by dimethylphenylsilane and 1,2,2,6,6-pentamethylpiperidine. Finally, transfer the catalyst solution into the reactor.

  • Pressurization: Seal the autoclave. Purge the headspace three times with CO gas (pressurize to 5 atm, then vent) to remove residual nitrogen. Pressurize the vessel to exactly 20 atm of CO.

    • Safety Note: CO is highly toxic and odorless; all purging and venting must be conducted in a certified high-velocity fume hood equipped with active CO monitors.

  • Thermal Cyclization: Heat the autoclave in a pre-equilibrated oil bath at 100 °C for 16 hours with vigorous stirring.

    • Causality: The elevated temperature is required to overcome the activation energy barrier of the CO migratory insertion step into the sterically encumbered β-silylvinyl-rhodium intermediate.

  • Work-up & Validation: Cool the reactor to room temperature and carefully vent the CO gas.

    • Self-Validation Check 1: Analyze an aliquot of the crude mixture via ATR-FTIR. The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the emergence of a sharp β-lactam carbonyl stretch (~1760 cm⁻¹) confirms successful cyclocarbonylation.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel (eluent: 90:10 Hexanes/Ethyl Acetate) to isolate the spiro-β-lactam as a stable, crystalline solid.

    • Self-Validation Check 2: ¹H NMR (CDCl₃) should reveal a distinct vinylic proton singlet at ~6.2 ppm, confirming the regioselective placement of the silylmethylene group exocyclic to the lactam ring.

Downstream Derivatization of the Spiro-β-Lactam

The resulting vinylsilane moiety is not merely an end-product; it is a highly versatile synthetic handle. It can be selectively transformed to access a diverse library of spirocyclic drug candidates without disrupting the sensitive 4-membered β-lactam core .

Downstream Start Spiro-β-Lactam (Vinylsilane Scaffold) Hiyama Hiyama Cross-Coupling (Pd-cat, Ar-I, TBAF) Start->Hiyama Tamao Tamao-Fleming Oxidation (H2O2, KF, KHCO3) Start->Tamao Halogenation Electrophilic Halodesilylation (NIS or NBS) Start->Halogenation Prod1 Arylmethylene Spiro-β-Lactam Hiyama->Prod1 Prod2 Hydroxymethyl Spiro-β-Lactam Tamao->Prod2 Prod3 Halomethylene Spiro-β-Lactam Halogenation->Prod3

Downstream synthetic derivatization workflows for the vinylsilane spiro-β-lactam.

References
  • Albano, G.; Aronica, L. A. "From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions." Molecules 2020, 25(17), 4020. URL:[Link]

  • Albano, G.; Aronica, L. A. "Metal Promoted Cyclocarbonylation Reactions in the Synthesis of Heterocycles." Catalysts 2022, 12(4), 356. URL:[Link]

Application

Application Note: Scalable Synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide

Introduction and Process Rationale The synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide involves the formation of a sulfonamide bond between 1-ethynylcyclohexan-1-amine and benzenesulfonyl chloride. While laborator...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Process Rationale

The synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide involves the formation of a sulfonamide bond between 1-ethynylcyclohexan-1-amine and benzenesulfonyl chloride. While laboratory-scale sulfonamidations often rely on organic bases (e.g., triethylamine, pyridine, or DIPEA) in anhydrous halogenated solvents, translating this to a pilot or manufacturing scale introduces significant economic, environmental, and safety hurdles[1].

To address these challenges, we employ a modified Schotten–Baumann aqueous biphasic protocol. This approach utilizes inexpensive inorganic bases (NaOH) and water as the primary reaction medium, drastically reducing the E-factor of the process[2]. However, the tertiary α -carbon of 1-ethynylcyclohexanamine introduces severe steric hindrance, which kinetically slows the nucleophilic attack on the sulfonyl electrophile. Consequently, the competing side reaction—the base-catalyzed hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid—becomes a critical process liability[3].

Mechanistic Causality & Control Strategy

To favor sulfonamidation over hydrolysis, the process must be engineered around three fundamental parameters:

  • pH Control (pH 9.5–10.5): The pH must be maintained high enough to keep the sterically hindered amine deprotonated (nucleophilic) but low enough to minimize the pseudo-first-order hydroxide attack on the sulfonyl chloride[4].

  • Thermal Management (0–5 °C): The sulfonylation reaction is highly exothermic. Elevated temperatures exponentially increase the rate of sulfonyl chloride hydrolysis. A fed-batch addition strategy is mandatory to maintain isothermal conditions[3].

  • Phase Transfer Dynamics: Utilizing a biphasic system (Water/Toluene) allows the newly formed, lipophilic sulfonamide to partition into the organic phase, preventing product inhibition and facilitating downstream isolation[2].

G A 1-Ethynylcyclohexanamine (Sterically Hindered) C N-(1-ethynylcyclohexyl) benzenesulfonamide (Target Product) A->C Nucleophilic Attack (pH 9-10) B Benzenesulfonyl Chloride (Electrophile) B->C D Benzenesulfonic Acid (Hydrolysis Byproduct) B->D OH- Attack (Excess Base / Heat)

Reaction network showing desired sulfonamidation vs. competing hydrolysis.

Process Optimization Data

Prior to finalizing the kilo-scale protocol, Design of Experiments (DoE) was utilized to evaluate the impact of solvent and base selection on the yield and purity profile. The data below validates the selection of the Toluene/Water biphasic system.

Reaction SystemBase (Equiv)Temp (°C)Addition MethodConversion (%)Purity (HPLC Area %)E-Factor
DCM (Anhydrous)DIPEA (1.5)20Batch88%92.1%High
Water (Monophasic)NaOH (1.5)20Batch64%71.0%Low
Water/TolueneNaOH (1.5)0–5Batch79%85.4%Medium
Water/Toluene NaOH (1.2) 0–5 Fed-Batch >98% 99.2% Low

Table 1: Optimization of reaction conditions. The fed-batch biphasic system suppresses the formation of benzenesulfonic acid.

Scale-Up Workflow

ProcessFlow N1 Reactor Prep (NaOH + Amine in H2O/Toluene) N2 Fed-Batch Addition (PhSO2Cl at 0-5°C) N1->N2 N3 Phase Separation (Aqueous Waste Removal) N2->N3 N4 Crystallization (Heptane Antisolvent) N3->N4 N5 Isolation & Vacuum Drying N4->N5

Kilo-scale workflow for N-(1-ethynylcyclohexyl)benzenesulfonamide synthesis.

Detailed Experimental Protocol (1.0 kg Scale)

Self-Validating System Note: This protocol incorporates In-Process Controls (IPC) to ensure that mechanical or kinetic failures (e.g., poor mixing leading to localized pH spikes) are detected and corrected before product degradation occurs.

Step 1: Reactor Preparation
  • Equip a 20 L jacketed glass-lined reactor with a mechanical overhead stirrer (PTFE anchor), an internal temperature probe, an addition funnel, and a pH probe.

  • Charge the reactor with Deionized Water (5.0 L) and Sodium Hydroxide (384 g, 9.6 mol, 1.2 equiv). Stir at 150 rpm until complete dissolution is achieved.

  • Charge 1-Ethynylcyclohexan-1-amine (985 g, 8.0 mol, 1.0 equiv) and Toluene (5.0 L).

  • Initiate cooling on the reactor jacket to bring the internal biphasic mixture to 0–5 °C .

    • Causality Check: Toluene acts as a heat sink and a reservoir for the product, preventing the product from coating the unreacted amine (which would stall the reaction).

Step 2: Fed-Batch Electrophile Addition
  • Charge the addition funnel with Benzenesulfonyl Chloride (1.48 kg, 8.4 mol, 1.05 equiv).

  • Begin dropwise addition of the benzenesulfonyl chloride into the reactor over a period of 2.5 to 3.0 hours .

  • Critical IPC (Temperature): Adjust the addition rate to ensure the internal temperature strictly does not exceed 5 °C.

  • Critical IPC (pH): Monitor the aqueous phase pH. It should slowly drop from ~14 but must remain above 9.5. If the pH drops below 9.0, pause the addition and add 10% w/w aqueous NaOH to restore alkalinity.

Step 3: Maturation and Phase Separation
  • Once the addition is complete, maintain the temperature at 5 °C and stir vigorously (250 rpm) for an additional 2 hours.

  • IPC (Reaction Completion): Sample the organic layer. Quench with methanol and analyze via HPLC. The reaction is deemed complete when unreacted 1-ethynylcyclohexanamine is < 1.0 Area %.

  • Stop agitation and allow the phases to separate for 30 minutes.

  • Drain the lower aqueous layer (contains NaCl and sodium benzenesulfonate waste).

  • Wash the retained organic (toluene) layer with 10% aqueous HCl (2.0 L) to remove any trace unreacted amine, followed by Brine (2.0 L) to neutralize.

Step 4: Crystallization and Isolation
  • Transfer the organic layer to a distillation apparatus. Concentrate the solution under reduced pressure (approx. 150 mbar, 45 °C internal temp) to a total volume of ~2.5 L.

  • Transfer the concentrated toluene solution back to the jacketed reactor.

  • Slowly charge n-Heptane (5.0 L) as an antisolvent over 1 hour while maintaining the internal temperature at 20 °C. Seed crystals (1.0 g) may be added at the 20% addition mark to induce controlled nucleation.

  • Ramp the cooling jacket to bring the suspension to -5 °C over 2 hours. Hold for 1 hour.

  • Discharge the suspension to a Nutsche filter. Wash the filter cake with cold (0 °C) n-Heptane (2 x 1.0 L).

  • Dry the solid under vacuum (50 mbar) at 40 °C for 12 hours.

    • Expected Yield: 1.85 kg (88% theoretical).

    • Expected Purity: >99.5% by HPLC.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Organic Process Research & Development[Link]

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor RSC Reaction Chemistry & Engineering[Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction University of Cambridge Repository[Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Canadian Journal of Chemistry (via ResearchGate)[Link]

Sources

Method

Application Note: N-(1-ethynylcyclohexyl)benzenesulfonamide as a Bioorthogonal Probe for Metalloenzyme Profiling

Executive Summary In the landscape of chemical biology, the rational design of small-molecule probes is paramount for the interrogation of complex proteomes. N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical biology, the rational design of small-molecule probes is paramount for the interrogation of complex proteomes. N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) is a highly specialized, bioorthogonal probe designed to target and profile metalloenzymes—specifically the Carbonic Anhydrase (CA) family. By merging a classic zinc-binding pharmacophore with a terminal alkyne handle, this molecule serves as a versatile building block for both the modular synthesis of reporter probes and in situ target-guided synthesis (TGS).

This application note provides researchers and drug development professionals with field-proven protocols for utilizing this probe in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows and native affinity enrichment assays.

Mechanistic Rationale & Structural Advantages

The architecture of N-(1-ethynylcyclohexyl)benzenesulfonamide is divided into two functional hemispheres:

  • The Benzenesulfonamide Headgroup (Zinc-Binding Group - ZBG): Sulfonamides are the hallmark pharmacophore for Carbonic Anhydrases. The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn²⁺ ion, displacing the catalytic water/hydroxide molecule[1].

  • The 1-Ethynylcyclohexyl Tail: The bulky cyclohexyl ring occupies the hydrophobic pocket adjacent to the active site, which can enhance binding affinity and drive isoform selectivity (e.g., favoring tumor-associated CA IX over cytosolic CA I/II). The terminal alkyne provides a bioorthogonal handle that is largely inert in biological environments[2].

Crucially, when the alkyne is "clicked" with an azide via CuAAC, the resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a passive linker. Structural studies confirm that the triazole ring actively participates in target binding by forming critical hydrogen bonds with residues such as Thr199 and Thr200 in the CA active site[1].

ProbeDesign Alkyne N-(1-ethynylcyclohexyl) benzenesulfonamide Triazole Triazole-Linked Affinity Probe Alkyne->Triazole Azide Biotin-PEG3-Azide (Reporter) Azide->Triazole Cu Cu(I) / TBTA Catalyst Cu->Triazole

Figure 1: Modular synthesis of targeted affinity probes via CuAAC using the alkyne-functionalized sulfonamide.

Experimental Protocols

Because this probe relies on non-covalent (reversible) interactions with its target, it cannot survive denaturing SDS-PAGE on its own. Therefore, the optimal workflow involves first conjugating the alkyne to a reporter (e.g., Biotin-Azide) via CuAAC ex vivo, followed by native affinity enrichment.

Protocol A: Ex Vivo CuAAC Synthesis of Biotinylated Affinity Probes

This protocol details the conjugation of the probe to a biotin-azide reporter to create a functionalized pull-down reagent.

Reagents Required:

  • N-(1-ethynylcyclohexyl)benzenesulfonamide (10 mM stock in DMSO)

  • Biotin-PEG3-Azide (10 mM stock in DMSO)

  • CuSO₄ (50 mM in H₂O)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (50 mM in DMSO)

  • Sodium Ascorbate (100 mM in H₂O, freshly prepared)

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 50 µL of the alkyne probe (final 1 mM) and 50 µL of Biotin-PEG3-Azide (final 1 mM) in 350 µL of a 1:1 t-butanol/water mixture.

  • Catalyst Preparation: In a separate tube, pre-mix 10 µL of CuSO₄ with 20 µL of TBTA.

    • Expert Causality: Pre-complexing Cu(I) with the TBTA ligand is critical. TBTA stabilizes the Cu(I) oxidation state, preventing its rapid disproportionation and oxidation in aqueous environments, which would otherwise stall the cycloaddition[3].

  • Initiation: Add the Cu-TBTA complex to the reaction mixture, followed immediately by 20 µL of freshly prepared Sodium Ascorbate.

    • Expert Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. It must be added last to ensure the copper is reduced only when the stabilizing ligand and substrates are present.

  • Incubation: Vortex gently and incubate at room temperature for 2–4 hours in the dark.

  • Validation Checkpoint (Self-Validating System): Run a parallel "No-Copper" control. Analyze both via LC-MS. The product mass (Probe + Azide) should only be present in the complete reaction, confirming that conjugation is strictly CuAAC-dependent and not a result of non-specific aggregation.

Protocol B: Native Affinity Enrichment of Metalloenzymes

Once synthesized, the biotinylated probe is used to selectively enrich Carbonic Anhydrases from complex cell lysates.

Step-by-Step Methodology:

  • Native Lysis: Lyse target cells (e.g., HT-29 colorectal cancer cells, which overexpress CA IX) using a mild, non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors).

    • Expert Causality: Avoid SDS or RIPA buffers. Denaturing agents will unfold the enzyme, destroying the 3D architecture of the zinc-containing active site required for sulfonamide binding.

  • Probe Incubation: Incubate 1 mg of cleared lysate with 5 µM of the synthesized biotin-probe for 2 hours at 4°C with end-over-end rotation.

  • Bead Capture: Add 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 1 hour at 4°C.

  • Washing: Wash the beads three times with native lysis buffer to remove non-specifically bound proteins.

  • Competitive Elution: Instead of boiling the beads in SDS sample buffer, elute the target proteins by incubating the beads with 100 µM Acetazolamide (a broad-spectrum, soluble CA inhibitor) for 30 minutes at room temperature.

    • Expert Causality: Competitive elution is the hallmark of a high-fidelity affinity assay. Boiling beads releases all background proteins non-specifically adhered to the bead matrix. Eluting with a competitive active-site binder ensures that only proteins specifically interacting with the sulfonamide pharmacophore are released into the supernatant.

  • Validation Checkpoint: Include a "Pre-competition Control" where the initial lysate is pre-incubated with 100 µM Acetazolamide for 30 minutes before adding the biotin-probe. A successful assay will show a complete loss of the target band in this control, proving active-site specificity.

Workflow Lysate Native Cell Lysate (Metalloenzyme Pool) Incubation Incubate with Synthesized Probe Lysate->Incubation Complex Non-Covalent Probe-Target Complex Incubation->Complex Beads Streptavidin Magnetic Bead Enrichment Complex->Beads Elution Competitive Elution (Acetazolamide) Beads->Elution

Figure 2: Workflow for native affinity enrichment of Carbonic Anhydrases using the click-synthesized biotin probe.

Data Presentation & Optimization

To ensure reproducibility, the following tables summarize the optimization parameters for the CuAAC synthesis and the expected target profile of the resulting probes.

Table 1: Optimization of CuAAC Reaction Conditions for Probe Synthesis

Catalyst SystemLigandSolvent SystemReaction TimeExpected Yield (%)Causality / Note
CuSO₄ / AscorbateNoneH₂O / DMSO12 hours< 20%Cu(I) rapidly oxidizes; sluggish kinetics.
CuSO₄ / AscorbateTBTA H₂O / t-butanol2–4 hours> 90% Optimal. TBTA stabilizes Cu(I); t-butanol aids solubility.
CuSO₄ / AscorbateTHPTAH₂O (Aqueous)2 hours> 85%Best for strictly aqueous conditions (e.g., live-cell labeling)[2].

Table 2: Expected Binding Profile of Triazole-Linked Sulfonamide Probes

Target IsoformCellular LocalizationBiological RelevanceRelative Affinity (K_i)
hCA I CytosolRed blood cell hydrationModerate (~50 nM)
hCA II CytosolGlaucoma, generalized pHHigh (< 5 nM)
hCA IX TransmembraneTumor hypoxia, metastasisHigh (~10 nM)
hCA XII TransmembraneTumor progressionModerate (~20 nM)

(Note: The formation of the 1,2,3-triazole ring post-click frequently enhances affinity for hCA II and hCA IX due to favorable interactions with the hydrophilic half of the enzyme's active site[1].)

References

  • [1] Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research (PubMed). URL:[Link]

  • [3] Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(1-ethynylcyclohexyl)benzenesulfonamide Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected divergent reactivity when utilizing highly functionalized building blocks. N-(1-ethyny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected divergent reactivity when utilizing highly functionalized building blocks. N-(1-ethynylcyclohexyl)benzenesulfonamide [1] is a uniquely challenging substrate. It possesses three highly reactive domains: a terminal alkyne, a fully substituted propargylic carbon (C1 of the cyclohexyl ring), and an acidic sulfonamide proton.

When deployed in complex methodologies—such as cross-electrophile couplings[2], gold-catalyzed functionalizations[3], or palladium-catalyzed cyclizations[4]—this triad of functional groups often leads to competing side reactions if reaction conditions are not rigorously controlled. This guide provides field-proven causality analyses and self-validating protocols to help you isolate your desired synthetic pathway.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: During a standard Sonogashira coupling, my yield of the desired cross-coupled product is low, and MS/NMR indicates a mass corresponding to almost double the starting material. What is happening? Analysis: You are observing Glaser-Hay Homocoupling . Causality: The terminal alkyne of N-(1-ethynylcyclohexyl)benzenesulfonamide is highly prone to oxidative dimerization. In the presence of Cu(I) co-catalysts and trace oxygen, copper acetylides rapidly undergo oxidative coupling to form a 1,4-disubstituted 1,3-diyne[5]. Solution: Switch to a "Copper-Free" Sonogashira protocol using Pd(PPh3)4 and an amine base, or ensure rigorous freeze-pump-thaw degassing of all solvents prior to catalyst addition.

Q2: I am attempting a transition-metal-catalyzed functionalization of the alkyne, but my main product shows a loss of the alkyne C-H stretch (~3300 cm⁻¹) in IR and a new carbonyl peak. Why? Analysis: This is Markovnikov Hydration of the terminal alkyne. Causality: Trace moisture in the presence of carbophilic Lewis acids (like Au, Ag, or Pd) or Brønsted acids catalyzes the nucleophilic attack of water on the alkyne. The resulting enol rapidly tautomerizes to the thermodynamically stable methyl ketone: N-(1-acetylcyclohexyl)benzenesulfonamide[5]. Solution: Use strictly anhydrous solvents, flame-dried glassware, and consider adding 4Å molecular sieves to scavenge trace water from the reaction matrix.

Q3: When using strong bases (e.g., NaH or Cs₂CO₃) to facilitate an alkyne reaction, I am losing the sulfonamide N-H peak in my NMR, and an unexpected alkyl group appears. How do I prevent this? Analysis: You are experiencing Competitive N-Alkylation . Causality: The benzenesulfonamide proton is remarkably acidic (pKa ≈ 10). In the presence of a base and an electrophile, the nitrogen is deprotonated and outcompetes the alkyne for the electrophile, leading to an N-alkylated side product[2]. Solution: Protect the sulfonamide nitrogen (e.g., with a Boc or SEM group) prior to alkyne functionalization, or use weaker, non-nucleophilic bases (like DIPEA) that are insufficient to fully deprotonate the sulfonamide.

Q4: Under acidic conditions or prolonged heating with metal catalysts, my compound degrades into a complex mixture, with one isolated product showing an α,β-unsaturated system. What is the mechanism? Analysis: This is a Propargylic Rearrangement (Rupe-Type) . Causality: Propargylic sulfonamides can undergo acid- or metal-catalyzed isomerization. The alkyne is activated, leading to the migration of the double bond and formation of an α,β-unsaturated imine[3]. Because the propargylic position is fully substituted (C1 of the cyclohexane ring), classical Meyer-Schuster rearrangement is blocked, but Rupe-type pathways involving the cyclohexane ring hydrogens can yield cyclohexylidene derivatives. Solution: Avoid high temperatures and strong Brønsted acids. If using Au(I) catalysis, tune the ligand to favor your desired pathway over rearrangement[3].

Part 2: Quantitative Data & Diagnostics

The following table summarizes the primary side reactions, their diagnostic analytical markers, and immediate mitigation strategies.

Side ReactionDiagnostic Marker (¹H NMR / IR / MS)Primary CauseMitigation Strategy
Glaser Homocoupling MS: [2M - 2H]⁺; Loss of alkyne proton (~2.3 ppm)Cu(I) + trace O₂Rigorous degassing; Cu-free protocols.
Markovnikov Hydration IR: ~1710 cm⁻¹ (C=O); NMR: singlet ~2.1 ppm (CH₃)Trace H₂O + Lewis/Brønsted AcidAnhydrous conditions; 4Å molecular sieves.
N-Alkylation Loss of N-H (~7.5 ppm); New alkyl peaksStrong base + electrophileN-protection (e.g., Boc); use weaker bases.
Rupe-Type Rearrangement New vinylic protons (~5.5-6.5 ppm)High heat + Acid/Au(I) catalysisLower temperature; optimize catalyst ligands.

Part 3: Mechanistic Pathway Visualization

G A N-(1-ethynylcyclohexyl) benzenesulfonamide B 1,3-Diyne Dimer (Glaser Homocoupling) A->B Cu(I), O2, Base C Methyl Ketone (Markovnikov Hydration) A->C H2O, Lewis/Brønsted Acid D N-Alkylated Sulfonamide (Competitive N-Alkylation) A->D Base, R-X (Electrophile) E α,β-Unsaturated Imine (Rupe-type Rearrangement) A->E Au(I)/Ag(I) or Acid Catalysis

Mechanistic divergence of N-(1-ethynylcyclohexyl)benzenesulfonamide into common side reactions.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, the following protocols include built-in validation checkpoints to verify success at each critical stage.

Protocol 1: Copper-Free Sonogashira Coupling

Objective: Suppress Glaser homocoupling while achieving high cross-coupling yields. Causality: Removing Cu(I) eliminates the oxidative dimerization pathway. Using a slightly elevated temperature and a highly active Pd(0) species compensates for the lack of the copper acetylide intermediate.

  • Preparation: In a flame-dried Schlenk flask, combine N-(1-ethynylcyclohexyl)benzenesulfonamide (1.0 equiv), aryl halide (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Degassing (Crucial): Add anhydrous DMF and triethylamine (3.0 equiv). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Validation Checkpoint 1: The solution should remain pale yellow. A shift to dark brown/black before heating indicates premature catalyst decomposition or oxygen ingress.

  • Reaction: Heat the sealed flask to 80 °C for 12 hours under an argon atmosphere.

    • Validation Checkpoint 2: Monitor via TLC (20% EtOAc/Hexanes). The starting alkyne (UV active, stains with KMnO₄) should disappear, replaced by a new, lower Rf UV-active spot.

  • Workup & Analysis: Quench with water, extract with EtOAc, and concentrate.

    • Validation Checkpoint 3: Analyze the crude mixture by LC-MS. The presence of the [M+H]⁺ peak for the cross-coupled product and the absence of the[2M-2H]⁺ peak confirms the successful suppression of homocoupling.

Protocol 2: N-Boc Protection of the Sulfonamide

Objective: Eliminate competitive N-alkylation during downstream basic workflows. Causality: The electron-withdrawing Boc group reduces the nucleophilicity of the nitrogen and sterically hinders it, directing all electrophilic reactivity exclusively toward the alkyne.

  • Reaction: Dissolve N-(1-ethynylcyclohexyl)benzenesulfonamide in anhydrous DCM. Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv). Add triethylamine (1.5 equiv) dropwise at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint 1: Evolution of CO₂ gas (mild bubbling) upon the addition of Boc₂O is a physical indicator of the reaction initiating.

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄.

    • Validation Checkpoint 2: The acidic wash removes DMAP and unreacted TEA. If the aqueous layer pH remains > 2, repeat the acid wash to ensure complete amine removal.

  • Validation:

    • Validation Checkpoint 3: ¹H NMR of the isolated product must show the disappearance of the broad N-H singlet (~7.5 ppm) and the appearance of a sharp 9H singlet at ~1.4 ppm (Boc group). The terminal alkyne proton (~2.3 ppm) must remain intact.

References

  • 866008-78-8(N-(1-ethynylcyclohexyl)benzenesulfonamide) . Chem960. 1

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis . Chemical Reviews, ACS Publications. 2

  • Bifunctional Ligand Enables Gold-Catalyzed Propargyl C–H Functionalization via Reactive Gold Allenylidene Intermediate . PMC / NIH. 3

  • Palladium-Catalyzed Cyclization of Propargylic Compounds . ACS Publications. 4

  • 10.8: Alkynes . Chemistry LibreTexts. 5

Sources

Optimization

Technical Support Center: Optimizing N-(1-ethynylcyclohexyl)benzenesulfonamide Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the sulfonylation of highly hindered amines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the sulfonylation of highly hindered amines.

The Mechanistic Challenge: α -Tertiary Steric Shielding

Synthesizing N-(1-ethynylcyclohexyl)benzenesulfonamide requires the coupling of 1-ethynylcyclohexylamine with benzenesulfonyl chloride . The primary failure point in this workflow is the extreme steric hindrance of the amine. The nitrogen atom is bound to a fully substituted α -carbon (C1 of the cyclohexane ring), which is further shielded by a rigid, bulky ethynyl group.

When utilizing standard basic conditions (e.g., Triethylamine in DCM at room temperature), the activation energy required for the amine's lone pair to attack the tetrahedral transition state of the sulfonyl chloride is prohibitively high. Consequently, the reaction stalls, allowing trace moisture to outcompete the amine, leading to the rapid hydrolysis of benzenesulfonyl chloride into useless benzenesulfonic acid[1].

Troubleshooting Workflow

Workflow A Low Yield: N-(1-ethynylcyclohexyl) benzenesulfonamide B LC-MS / TLC Analysis A->B C High Unreacted Amine? B->C D Benzenesulfonic Acid (Hydrolysis)? B->D E Add 10 mol% DMAP or InCl3 Heat to 40-60°C C->E Yes F Enforce Anhydrous Conditions Use Fresh PhSO2Cl D->F Yes G Switch to SuFEx (PhSO2F) with Ca(NTf2)2 D->G Persistent

Decision tree for troubleshooting low yields in hindered alpha-tertiary amine sulfonylation.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows complete consumption of benzenesulfonyl chloride, but my 1-ethynylcyclohexylamine is completely unreacted. What happened? A: You are observing competitive hydrolysis. Because your amine is sterically hindered, its nucleophilic attack is extremely slow. Trace water in your solvent, or moisture absorbed by hygroscopic bases like Triethylamine (TEA), reacts with the sulfonyl chloride much faster than your amine can[1]. Solution: You must rigorously dry your solvents over molecular sieves, purge the system with argon, and consider switching to a nucleophilic catalyst like DMAP.

Q: Why does adding DMAP (4-Dimethylaminopyridine) improve the yield? A: DMAP acts as a nucleophilic catalyst. It is small, flat, and highly nucleophilic, allowing it to easily attack benzenesulfonyl chloride to form an N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, lowering the activation energy barrier enough for the sterically hindered 1-ethynylcyclohexylamine to successfully attack.

Q: I have dried my solvents and added DMAP, but the reaction is still stalling at 30% conversion. What is the next step? A: Brute thermal force combined with Lewis acid catalysis. Standard bases can cause degradation at high temperatures. Instead, switch to Indium-catalyzed sulfonylation . Indium metal or InCl3​ coordinates to the oxygen atoms of the sulfonyl chloride, drastically increasing the electrophilicity of the sulfur center without requiring a strong base. This method is highly proven for sterically hindered anilines and α -tertiary amines[2].

Q: Is there an alternative to sulfonyl chlorides if they keep hydrolyzing? A: Yes. You can utilize Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Benzenesulfonyl fluorides are virtually immune to hydrolysis and are bench-stable. They can be specifically activated to react with amines using Calcium triflimide [Ca(NTf2​)2​] and DABCO at room temperature[3].

Quantitative Data & Catalyst Comparison

The following table summarizes the expected outcomes when applying different catalytic systems to the synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide.

ConditionCatalyst / BaseSolventTemp (°C)Expected Yield (%)Mechanistic Advantage
Standard TEA (1.5 eq)DCM25< 20%None; fails due to α -tertiary steric hindrance[1].
Optimized Pyridine + DMAP (10 mol%)DCM4065 - 75%DMAP forms a highly electrophilic N-sulfonylpyridinium intermediate.
Advanced Indium Metal (10 mol%)MeCN6085 - 95%Lewis acid activation of S=O bonds; bypasses base-driven hydrolysis[2].
SuFEx Ca(NTf2​)2​
  • DABCO
THF2580 - 90% PhSO2​F resists hydrolysis; Ca2+ specifically activates the S-F bond[3].
Experimental Protocols
Protocol A: DMAP-Catalyzed Sulfonylation (Standard Optimization)

Use this protocol as your first-line defense against low yields.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1-ethynylcyclohexylamine (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).

  • Base & Catalyst Addition: Add anhydrous Pyridine (2.0 eq, 20 mmol) and DMAP (0.1 eq, 1.0 mmol). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add freshly distilled benzenesulfonyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes to prevent thermal spikes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to a gentle reflux (40 °C) for 12–18 hours.

  • Validation: Monitor by LC-MS. Look for the disappearance of the amine ( m/z ~124 [M+H]+ ) and the appearance of the sulfonamide product ( m/z ~264 [M+H]+ ).

  • Workup: Quench with 1M HCl to remove Pyridine and DMAP. Extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Indium-Catalyzed Sulfonylation (For Refractory Cases)

Use this protocol if Protocol A fails due to persistent competitive hydrolysis[2].

  • Preparation: In an oven-dried flask under Argon, add 1-ethynylcyclohexylamine (1.0 eq, 5 mmol) and benzenesulfonyl chloride (1.2 eq, 6 mmol) in anhydrous Acetonitrile (15 mL).

  • Catalyst Addition: Add Indium powder or InCl3​ (10 mol%, 0.5 mmol). Note: This reaction is base-free, which eliminates base-catalyzed hydrolysis of the sulfonyl chloride.

  • Reaction: Heat the mixture to 60 °C. The sterically hindered nature of the amine requires thermal energy to overcome the activation barrier, but the Indium catalyst stabilizes the electrophile against degradation. Stir for 8–12 hours.

  • Validation & Workup: Monitor via TLC. Once complete, filter the mixture through a short pad of Celite to remove the Indium catalyst. Concentrate the filtrate under reduced pressure and purify via recrystallization or chromatography.

References
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Organic Letters (2020) Relevance: Details the activation of hydrolysis-resistant sulfonyl fluorides using calcium triflimide. URL:[Link]

Sources

Troubleshooting

"troubleshooting guide for N-(1-ethynylcyclohexyl)benzenesulfonamide reaction failures"

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis and downstream utilization of sterically hindered propargylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis and downstream utilization of sterically hindered propargylic sulfonamides.

N-(1-ethynylcyclohexyl)benzenesulfonamide is a highly specialized intermediate. It features a bulky cyclohexane ring directly adjacent to both a terminal alkyne and a sulfonamide group, creating a unique, highly congested steric and electronic microenvironment. This guide unpacks the causality behind common reaction failures, providing self-validating protocols and mechanistic insights to ensure scientific rigor in your drug development and synthetic methodology workflows.

Section 1: Synthesis Troubleshooting (Amine Sulfonylation)

Q: My synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide from 1-ethynylcyclohexylamine and benzenesulfonyl chloride is stalling at 30-40% conversion. Adding more base and extending the reaction time doesn't improve the yield. Why?

A: This is a classic kinetic failure where electrophile hydrolysis outcompetes sterically hindered nucleophilic attack. 1-Ethynylcyclohexylamine is a tertiary α -carbon amine; the cyclohexane ring and the ethynyl group create massive steric bulk around the nitrogen. Under standard conditions (e.g., Et3​N in DCM at room temperature), the rate of direct amine attack on benzenesulfonyl chloride is exceptionally slow. If your solvent or glassware is not strictly anhydrous, trace water will hydrolyze the electrophile into benzenesulfonic acid before the amine can react.

  • Corrective Action: You must shift the reaction kinetics by introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP acts as a highly efficient acyl/sulfonyl transfer agent, rapidly forming an intermediate N-sulfonylpyridinium salt. This intermediate is far more electrophilic than the parent chloride, effectively overcoming the steric barrier of the amine.

Q: I am observing a highly polar, UV-active side product in my TLC/LCMS. What is it, and how do I prevent its formation?

A: Highly polar impurities in this specific reaction are typically the bis-sulfonylation product or the sulfonic acid byproduct. Because the desired mono-sulfonamide product still possesses an acidic N-H proton, the presence of excess base and unreacted electrophile can lead to a second sulfonyl group attaching to the nitrogen.

  • Corrective Action: Strictly control your stoichiometry (maximum 1.05 equivalents of benzenesulfonyl chloride) and add the electrophile dropwise at 0 °C. The lower temperature suppresses the deprotonation of the mono-sulfonamide product, preventing the secondary reaction.

Section 2: Downstream Cycloisomerization Failures

Q: When subjecting N-(1-ethynylcyclohexyl)benzenesulfonamide to gold(I) or silver(I) catalysis to form the corresponding spiro-oxazoline or pyrroline derivative, I only recover starting material or a hydrated ketone byproduct. What is failing?

A: You are attempting a metal-catalyzed 5-exo-dig or 6-endo-dig cycloisomerization[1][2]. The failure stems from either catalyst poisoning or competitive alkyne hydration. Terminal alkynes are highly susceptible to hydration in the presence of Lewis acidic metals (like Au or Ag) if adventitious water is present. Furthermore, the sulfonamide nitrogen is a relatively weak nucleophile compared to water or an amide oxygen.

  • Corrective Action:

    • Absolute Desiccation: The reaction must be performed under strict Schlenk conditions with freshly distilled, degassed solvents.

    • Nucleophile Pre-organization: The sulfonamide N-H must be deprotonated (or its nucleophilicity enhanced) to outcompete trace water. Utilizing a mild inorganic base like K2​CO3​ or Cs2​CO3​ pre-organizes the nitrogen nucleophile for rapid intramolecular attack on the metal-activated π -alkyne complex[2].

Section 3: Quantitative Data & Troubleshooting Benchmarks

To maintain control over the reaction environment, cross-reference your experimental parameters against this self-validating matrix:

ParameterTarget ValueConsequence of DeviationAnalytical Validation
Amine : PhSO2​Cl Ratio 1.0 : 1.05Bis-sulfonylation if PhSO2​Cl > 1.1 eqLCMS: m/z[M+H]+ 404 (Bis) vs 264 (Mono)
DMAP Concentration 10 mol%Reaction stalls at <40% conversionTLC (20% EtOAc/Hex): SM Rf 0.1 remains
Solvent Moisture (DCM) < 50 ppmRapid hydrolysis of PhSO2​Cl Karl Fischer Titration
Reaction Temperature 0 °C to RTExothermic degradation at > 25°CIsolated yield drops from >85% to <50%

Section 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. Do not proceed to the next phase unless the validation checkpoint is successfully met.

Synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide

Phase 1: Reagent Preparation & System Validation

  • Dry dichloromethane (DCM) over activated 3Å molecular sieves for 24 hours.

    • Validation Checkpoint 1: Perform Karl Fischer titration. Proceed only if water content is < 50 ppm.

  • Dissolve 1-ethynylcyclohexylamine (1.0 eq, 10.0 mmol) in 20 mL of anhydrous DCM under an argon atmosphere.

  • Add triethylamine (1.5 eq, 15.0 mmol) and DMAP (0.1 eq, 1.0 mmol).

    • Causality Note: Triethylamine serves as the bulk thermodynamic acid scavenger, while DMAP acts as the kinetic nucleophilic catalyst to bypass the steric bulk of the cyclohexane ring.

Phase 2: Electrophilic Addition 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Dissolve benzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise via syringe pump over 30 minutes.

  • Validation Checkpoint 2: Monitor internal temperature via a thermocouple. Ensure it does not exceed 5 °C during addition to prevent runaway exothermic hydrolysis.

Phase 3: Reaction Monitoring & Quenching 6. Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 4 hours.

  • Validation Checkpoint 3: Pull a 50 µL aliquot, dilute in 1 mL DCM, and perform TLC (20% EtOAc/Hexanes). The reaction is validated as complete when the ninhydrin-active amine spot (Rf ~0.1) disappears, and a strong UV-active product spot appears at Rf ~0.4.

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ .

Phase 4: Isolation & Verification 8. Extract the aqueous layer with DCM (3 x 15 mL). Wash combined organic layers with 1M HCl (20 mL) to remove residual Et3​N and DMAP, followed by brine (20 mL). 9. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint 4: Obtain a 1H NMR spectrum ( CDCl3​ ). The protocol is successful if a sharp singlet appears at ~2.3 ppm (terminal alkyne C-H) and a broad singlet at ~4.9 ppm (sulfonamide N-H), confirming the structural integrity of the product[1].

Section 5: Mechanistic Pathway Diagrams

The following diagrams illustrate the logical flow and causality of the reactions discussed, highlighting where and why failures occur.

Synthesis_Workflow A 1-Ethynylcyclohexylamine (Sterically Hindered) E N-(1-ethynylcyclohexyl) benzenesulfonamide A->E Slow Direct Attack B Benzenesulfonyl Chloride (Electrophile) C DMAP Catalyst (Acyl Transfer Agent) B->C Rapid F Hydrolysis (Sulfonic Acid) Due to Trace H2O B->F Competing H2O D N-Sulfonylpyridinium Intermediate C->D D->E Fast Attack by Amine

Fig 1: DMAP-catalyzed sulfonylation overcoming amine steric hindrance.

Cycloisomerization SM N-Propargyl Sulfonamide Act π-Alkyne Complex (Activated) SM->Act Coordination Cat Au(I) / Ag(I) Catalyst Cat->Act Prod Spiro-Heterocycle (Target) Act->Prod Intramolecular N-Attack (Anhydrous + Base) Side Alkyne Hydration (Ketone Byproduct) Act->Side Intermolecular O-Attack (Trace H2O)

Fig 2: Competing pathways in downstream metal-catalyzed cycloisomerization.

References

  • Title: 1-Ethynylcyclohexylamine 98 30389-18-5 Source: Sigma-Aldrich URL:

  • Title: Cyclisation of Propargyl and Allyl Amides: Syntheses of Oxazolines Source: ePrints Repository (hud.ac.uk) URL: 1

  • Title: Development of new methods for the synthesis of five-, six-and seven-membered heterocyclic compounds Source: OpenMETU URL: 2

Sources

Optimization

Technical Support Center: Optimization of N-(1-ethynylcyclohexyl)benzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with N-(1-ethynylcyclohexyl)benzenesulfonamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with N-(1-ethynylcyclohexyl)benzenesulfonamide .

This compound is synthesized via the sulfonylation of 1-ethynylcyclohexylamine with benzenesulfonyl chloride. The primary bottleneck in this reaction is the severe steric hindrance at the α -tertiary carbon of the amine, which drastically reduces its nucleophilicity. This guide provides mechanistic troubleshooting, empirically optimized protocols, and quantitative data to help you achieve high conversion rates and pure yields.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing low conversion (<20%) when using standard conditions (Triethylamine/DCM at room temperature)? A1: The low conversion is a direct consequence of steric hindrance. 1-Ethynylcyclohexylamine features a bulky cyclohexyl ring and an ethynyl group on the exact same carbon as the primary amine. This α -tertiary center creates a significant steric shield, preventing the amine from efficiently attacking the electrophilic sulfur of benzenesulfonyl chloride. Under standard conditions with triethylamine (TEA), the reaction relies on the direct attack of the amine on the sulfonyl chloride, which has an insurmountable activation energy barrier for hindered substrates. To overcome this, the use of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is highly recommended. DMAP rapidly attacks the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which lowers the activation energy for the subsequent attack by the hindered amine[1].

Q2: I am using DMAP, but I still see unreacted benzenesulfonyl chloride and hydrolysis byproducts. How can I improve the yield? A2: If benzenesulfonyl chloride is hydrolyzing before reacting with the amine, your solvent may not be strictly anhydrous, or the reaction temperature is too low to drive the sterically demanding transition state.

  • Solvent Causality: Ensure your solvent is strictly anhydrous. Acetonitrile (MeCN) is often superior to Dichloromethane (DCM) for DMAP-catalyzed sulfonylations because its higher polarity stabilizes the charged sulfonyl-DMAP intermediate[1].

  • Thermal Activation: While DMAP accelerates the reaction, the extreme steric bulk of 1-ethynylcyclohexylamine still requires mild heating (40–50 °C) to achieve full conversion within a reasonable timeframe.

  • Stoichiometry: Use a slight excess of benzenesulfonyl chloride (1.2 equiv) and a catalytic amount of DMAP (0.2 equiv) alongside an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl without competing for the electrophile[1].

Q3: My substrate is sensitive to strong bases and nucleophilic catalysts. Are there alternative, base-free methods for this sulfonylation? A3: Yes. If basic conditions lead to side reactions (such as alkyne deprotonation or degradation), Lewis acid catalysis can be employed. Indium metal (In) has been demonstrated as a highly effective, air-stable catalyst for the base-free sulfonylation of sterically hindered amines. Indium activates the sulfonyl chloride, facilitating the coupling under mild, neutral conditions without the need for basic additives[2]. Zinc oxide (ZnO) is another cost-effective alternative that promotes sulfonylation under neutral conditions[3].

Part 2: Quantitative Data & Optimization Summary

To assist in selecting the optimal conditions for your specific workflow, the following table summarizes the expected outcomes based on empirical optimization of sterically hindered amine sulfonylations.

EntryReagents / CatalystSolventTemp.TimeExpected YieldMechanistic Rationale
1TEA (2.0 eq)DCM25 °C24 h< 20%Standard conditions; fails due to high steric barrier.
2Pyridine (3.0 eq)DCM25 °C24 h35–40%Marginal improvement; pyridine is too weak of a nucleophilic catalyst.
3DMAP (0.2 eq), DIPEA (2.0 eq)MeCN50 °C12 h85–90%Optimal basic condition ; MeCN stabilizes the active DMAP intermediate.
4Indium metal (0.1 eq)MeCN60 °C18 h80–85%Optimal base-free condition ; Lewis acid activation overcomes steric bulk.
5ZnO (1.0 eq)MeCN25 °C24 h60–70%Mild, neutral conditions; slower reaction rate but highly chemoselective.

Part 3: Experimental Protocols

Protocol A: DMAP-Catalyzed Sulfonylation (Recommended for Maximum Yield)

Rationale: This protocol utilizes DMAP to generate a highly reactive electrophilic intermediate, overcoming the steric barrier of 1-ethynylcyclohexylamine. MeCN is used to stabilize the polar transition state.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 1-ethynylcyclohexylamine (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (5.0 mL) to the flask.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) and 4-Dimethylaminopyridine (DMAP) (0.2 mmol, 0.2 equiv). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve benzenesulfonyl chloride (1.2 mmol, 1.2 equiv) in anhydrous acetonitrile (2.0 mL) and add it dropwise to the reaction mixture over 10 minutes to prevent exothermic side reactions.

  • Reaction Validation: Remove the ice bath and heat the reaction mixture to 50 °C. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 3:1, visualized with UV and Ninhydrin stain). The primary amine spot should completely disappear within 8–12 hours.

  • Workup Rationale: Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and wash sequentially with 1M HCl (10 mL). Causality: The HCl wash is critical to protonate and partition the DMAP catalyst and DIPEA base into the aqueous layer, preventing amine contamination. Follow with saturated aqueous NaHCO3 (10 mL) to neutralize any residual acid, and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure N-(1-ethynylcyclohexyl)benzenesulfonamide.

Protocol B: Indium-Catalyzed Base-Free Sulfonylation (For Base-Sensitive Workflows)

Rationale: Indium metal acts as a mild Lewis acid to activate the sulfonyl chloride, allowing the reaction to proceed without basic additives that might cause unwanted side reactions.

  • Preparation: In a dry reaction vial, add 1-ethynylcyclohexylamine (1.0 mmol, 1.0 equiv) and benzenesulfonyl chloride (1.2 mmol, 1.2 equiv) in anhydrous acetonitrile (5.0 mL).

  • Catalyst Addition: Add Indium powder (0.1 mmol, 0.1 equiv) to the mixture.

  • Reaction Validation: Seal the vial and heat the mixture to 60 °C while stirring vigorously. Monitor by TLC. Due to steric hindrance, the reaction typically requires 16–18 hours for full conversion[2].

  • Workup Rationale: Cool the mixture to room temperature. Causality: Indium metal is insoluble in organic solvents; therefore, a simple filtration through a short pad of Celite effectively removes the heterogeneous catalyst. This avoids complex aqueous workups that might hydrolyze sensitive functional groups. Wash the pad with ethyl acetate (15 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to isolate the target sulfonamide.

Part 4: Reaction Pathway Visualization

G PhSO2Cl Benzenesulfonyl Chloride (Electrophile) Intermediate Sulfonyl-DMAP Cation (Highly Reactive Intermediate) PhSO2Cl->Intermediate Fast addition DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Nucleophilic attack TS Sterically Demanding Transition State Intermediate->TS Amine addition Amine 1-Ethynylcyclohexylamine (Sterically Hindered Amine) Amine->TS Overcomes steric bulk Product N-(1-ethynylcyclohexyl) benzenesulfonamide TS->Product Elimination Byproduct DMAP + HCl (Scavenged by Base) TS->Byproduct Catalyst regeneration

DMAP-catalyzed sulfonylation pathway overcoming the steric bulk of 1-ethynylcyclohexylamine.

References

  • [1] Naoum, J., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein Journal of Organic Chemistry, 2017. URL:[Link]

  • [2] Kim, J.-G., & Jang, D. O. "A facile and efficient indium-catalyzed sulfonylation of amines allows the synthesis of a wide range of sulfonamides in excellent yields." Synlett, 2007. URL:[Link]

  • [3] Patil, V. D., et al. "ZINC OXIDE CATALYZED EFFICIENT SYNTHESIS OF SULFONAMIDES UNDER MILD CONDITIONS." TSI Journals. URL:[Link]

Sources

Troubleshooting

"how to avoid polymerization of N-(1-ethynylcyclohexyl)benzenesulfonamide"

Welcome to the official troubleshooting and technical support guide for handling N-(1-ethynylcyclohexyl)benzenesulfonamide . This compound features a unique dual-functionality: a highly reactive terminal alkyne and a sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official troubleshooting and technical support guide for handling N-(1-ethynylcyclohexyl)benzenesulfonamide . This compound features a unique dual-functionality: a highly reactive terminal alkyne and a stable, yet slightly acidic, benzenesulfonamide moiety. While this makes it a versatile building block for click chemistry and cross-coupling reactions, it also renders the molecule highly susceptible to undesired polymerization and degradation if mishandled.

This guide is designed for researchers and drug development professionals to understand the causality behind these degradation pathways and implement self-validating protocols to ensure absolute reagent integrity.

Mechanisms of Degradation: Why Does It Polymerize?

To prevent polymerization, we must first understand the chemical causality behind it. The benzenesulfonamide group is generally recognized for its high hydrolytic and thermal stability[1]. Therefore, the instability of this molecule is almost entirely localized at the terminal alkyne (-C≡CH).

The degradation occurs via two primary pathways:

  • Glaser Coupling (Oxidative Homocoupling): The primary cause of undesired polymerization in terminal alkynes is oxidative coupling[2]. This process is initiated by the presence of ambient oxygen and is heavily catalyzed by trace transition metals (especially Copper). This forms conjugated diynes, which can further polymerize into dark, insoluble polyene networks.

  • Radical Polymerization: Terminal alkynes can undergo radical-initiated chain-growth polymerization when exposed to UV light or elevated temperatures[2].

Degradation Monomer N-(1-ethynylcyclohexyl) benzenesulfonamide O2 O2 + Trace Cu Monomer->O2 Oxidative HeatLight Heat / UV Light Monomer->HeatLight Initiation Glaser Glaser Coupling (Diyne Formation) O2->Glaser Homocoupling Radical Radical Polymerization (Polyacetylene) HeatLight->Radical Propagation

Mechanistic pathways of terminal alkyne degradation via oxidative coupling and radical initiation.

Preventive Protocols: Storage & Handling

To maintain the monomer's integrity, a multi-layered defense strategy must be employed. This involves atmospheric control to prevent Glaser coupling and chemical inhibition to quench rogue radicals[3].

Quantitative Storage Parameters
ParameterRecommended ConditionMechanistic Rationale
Atmosphere Argon or Nitrogen (Strict)Displaces O₂ to prevent oxidative Glaser homocoupling[2].
Temperature 2°C to 8°CReduces the kinetic rate of thermally initiated radical formation[2].
Light Exposure Amber Vial / Dark StoragePrevents photochemical homolysis and radical initiation[2].
Chemical Inhibitor 10–50 ppm TBC or HQ4-tert-Butylcatechol (TBC) or Hydroquinone (HQ) scavenges free radicals[2].
Handling Tools PTFE, Glass, or CeramicAvoids introduction of trace metal impurities (Fe, Cu) from metal spatulas.
Protocol A: Degassing and Inhibitor Addition (Self-Validating)

Objective: To stabilize a freshly synthesized or purified batch of monomer for long-term storage.

  • Preparation: Dissolve the purified N-(1-ethynylcyclohexyl)benzenesulfonamide in a volatile, inert solvent (e.g., HPLC-grade Dichloromethane).

  • Inhibitor Spiking: Prepare a stock solution of 4-tert-Butylcatechol (TBC) in DCM (1 mg/mL). Add the appropriate volume to achieve a final concentration of 25 ppm relative to the mass of your monomer. Causality: TBC donates a hydrogen atom to propagating carbon-centered radicals, forming a stable semiquinone radical that halts the polymerization chain.

  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator). Critical: Keep the water bath temperature strictly below 30°C to prevent thermal initiation.

  • Atmospheric Purge: Once dry, backfill the evaporation flask with high-purity Argon. Repeat the vacuum/Argon cycle three times.

  • Validation: Weigh the final product to ensure complete solvent removal. The physical appearance should be a pristine, colorless to off-white solid. Any yellowing indicates premature conjugation.

Troubleshooting & Purification Workflows

If your compound has already begun to polymerize (indicated by a yellow/brown discoloration or poor solubility), it must be purified before use in downstream reactions.

Workflow Start Raw Material (Potentially Degraded) Check Purity Check (1H NMR / TLC) Start->Check Decision Polymer Present? Check->Decision Purify Purification (Neutral Silica Plug) Decision->Purify Yes (>2%) Inhibit Add Inhibitor (10-50 ppm TBC) Decision->Inhibit No (<2%) Purify->Inhibit Store Inert Storage (Argon, 2-8°C, Dark) Inhibit->Store

Standard operating procedure for the evaluation, purification, and storage of the monomer.

Diagnostic NMR Shifts for Purity Assessment

Before attempting purification, run a ¹H NMR (in CDCl₃ or DMSO-d₆) to diagnose the extent of degradation.

Proton EnvironmentExpected Shift (ppm)Degradation Indicator
Terminal Alkyne (C-H) ~2.3 - 2.6 (singlet)Disappearance indicates Glaser coupling or polymerization.
Sulfonamide (N-H) ~4.5 - 5.5 (broad singlet)Shifts or disappears if exposed to strong bases.
Polyene Backbone N/A (Should be absent)Broad multiplets at 5.5 - 6.5 ppm indicate polymeric chains.
Protocol B: Rescue Purification (Neutral Silica Plug)

Objective: To separate the intact monomer from high-molecular-weight polymers and diynes.

  • Solubilization: Dissolve the degraded mixture in a minimal volume of a 1:1 mixture of Hexanes and Ethyl Acetate. Note: Polymers will likely remain as an insoluble dark suspension.

  • Column Preparation: Pack a short fritted funnel with Neutral Silica Gel .

    • Causality Check: Do NOT use Basic Alumina. The benzenesulfonamide N-H proton is slightly acidic (pKa ~10). Basic media will deprotonate the sulfonamide, causing the compound to bind irreversibly to the stationary phase or inducing nucleophilic side reactions.

  • Elution: Load the solution onto the silica plug. Elute with an 80:20 Hexanes/Ethyl Acetate mixture. The monomer will elute rapidly, while the highly polar oligomers and conjugated polymers will be retained at the baseline.

  • Validation: Spot the eluent on a TLC plate. The monomer should appear as a single spot under short-wave UV (254 nm) due to the benzene ring.

  • Recovery: Concentrate the eluent at <30°C, immediately proceed to Protocol A to add TBC, and store under Argon.

Frequently Asked Questions (FAQs)

Q: My N-(1-ethynylcyclohexyl)benzenesulfonamide turned from white to a pale yellow. Is it ruined? A: Not necessarily ruined, but it requires immediate attention. The yellow tint is a direct visual indicator of conjugated polyene or diyne formation (Glaser coupling)[2]. Even a 1% polymeric impurity can cause this discoloration. You must run it through a neutral silica plug (Protocol B) before using it in sensitive quantitative reactions.

Q: Can I use standard radical initiators (like AIBN) in reactions involving this compound without polymerizing the alkyne? A: It is highly risky. Terminal alkynes are susceptible to radical attack. If your intended reaction requires radicals, you must carefully control the stoichiometry and temperature, and accept that alkyne oligomerization will be a competing side reaction.

Q: I am performing a CuAAC "Click" reaction with this compound. How do I prevent Glaser coupling during the reaction? A: Copper(I) is required for Click chemistry, but it is also the catalyst for Glaser coupling. To prevent the alkyne from homocoupling with itself, you must add an excess of a reducing agent, such as Sodium Ascorbate, to the reaction mixture. This prevents the oxidation of Cu(I) to Cu(II), which is the mechanistic trigger for Glaser coupling[3]. Furthermore, thoroughly degas your solvents to remove oxygen.

Q: Does the benzenesulfonamide group participate in the polymerization? A: Under neutral or acidic conditions, no. The sulfonamide is a highly stable, electron-withdrawing group[1]. However, if you store or react the compound in strongly basic conditions, the N-H group can be deprotonated. This anionic species can act as a nucleophile, potentially attacking the alkyne of a neighboring molecule and leading to complex, non-radical oligomerization.

References

  • Preventing undesired polymerization of 3-Methyl-1-butyne on storage Benchchem
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Journal of the American Chemical Society
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermedi

Sources

Optimization

"N-(1-ethynylcyclohexyl)benzenesulfonamide stability and degradation issues"

Welcome to the Official Technical Support Center for N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8)[1]. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected yi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Official Technical Support Center for N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8)[1]. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected yield drops, complex mixtures, or complete material loss when working with this specific building block.

To successfully utilize this compound, you must understand its structural vulnerabilities. It is a tertiary propargylic sulfonamide . This specific triad—a tertiary carbon, a terminal alkyne, and a sulfonamide leaving group—creates a highly reactive microenvironment prone to acid-catalyzed cleavage, thermal polymerization, and competitive deprotonation.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality behind these degradation pathways and provide self-validating protocols to ensure the integrity of your synthetic workflows.

Section 1: Troubleshooting & Structural Vulnerability FAQs

Q1: My compound degrades into multiple spots on TLC during standard silica gel chromatography. Why is this happening, and how do I prevent it? The Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5). When N-(1-ethynylcyclohexyl)benzenesulfonamide is exposed to these Brønsted acidic sites, the sulfonamide nitrogen can become protonated. Because it is situated on a highly substituted tertiary carbon, the C-N bond is susceptible to heterolytic cleavage, generating a highly stabilized tertiary propargylic carbocation[2]. Once this carbocation forms, it rapidly undergoes E1 elimination to yield a conjugated enyne (1-ethynylcyclohexene) or reacts with trace water to undergo a Meyer-Schuster-type rearrangement into an α,β-unsaturated ketone[3]. The Solution: You must neutralize the stationary phase. Switch to basic alumina or pre-treat your silica gel with 1-2% triethylamine (Et₃N) to neutralize the acidic silanol groups (See Protocol A).

Q2: I am attempting a Sonogashira coupling on the terminal alkyne, but the reaction mixture turns into an intractable dark tar upon heating. What went wrong? The Causality: Terminal alkynes are notoriously sensitive to thermal stress and oxidative conditions, often leading to radical-initiated polymerization. Furthermore, forced degradation studies demonstrate that elevated temperatures (>100 °C) significantly accelerate the homolysis of the C-N bond in complex sulfonamides[4]. The Solution: Strictly degas your solvents (via freeze-pump-thaw) to remove oxygen, keep reaction temperatures below 80 °C, and ensure your palladium catalyst loading is highly active to minimize required reaction times.

Q3: When I try to functionalize the terminal alkyne using a strong base (like n-BuLi), I only isolate N-alkylated byproducts. How can I selectively target the alkyne? The Causality: This is a classic thermodynamic vs. kinetic deprotonation issue. The molecule contains two acidic protons: the sulfonamide N-H (pKa ~10) and the terminal alkyne C-H (pKa ~25). If you add only 1.0 equivalent of base, it will exclusively deprotonate the more acidic sulfonamide nitrogen[5]. The Solution: To react at the alkyne, you must either use ≥2.05 equivalents of a strong base to form the dianion, or pre-protect the sulfonamide nitrogen (See Protocol B).

Section 2: Quantitative Stability Matrix

To aid in your experimental design, our laboratory has compiled a forced degradation stability matrix for N-(1-ethynylcyclohexyl)benzenesulfonamide.

Table 1: Stability Profile Under Stress Conditions

Stress ConditionReagents / EnvironmentTimeTempPrimary Degradation PathwayRecovery (%)
Aqueous Neutral H₂O / MeCN (pH 7.0)48 h25 °CNone observed> 99%
Mild Acidic Untreated Silica Gel4 h25 °CC-N Cleavage / Carbocation formation~ 65%
Strong Acidic 10% TFA in DCM2 h25 °CE1 Elimination (Conjugated Enyne)< 5%
Strong Basic 1.0 eq n-BuLi, THF12 h0 °CN-Deprotonation (Forms stable anion)> 95%
Thermal / Aerobic Toluene, Open Air24 h110 °CAlkyne Polymerization / Oxidation~ 40%

Section 3: Mechanistic Degradation Pathways

The following diagram maps the divergent reactive pathways of the compound when exposed to various laboratory stressors.

DegradationMechanisms SM N-(1-ethynylcyclohexyl) benzenesulfonamide Acid Acidic Media (e.g., Untreated Silica) SM->Acid pH < 5 Base Strong Base (1 equiv n-BuLi) SM->Base Deprotonation Heat Thermal Stress (>100°C, O2) SM->Heat Prolonged Heating Carbocation Tertiary Propargylic Carbocation Acid->Carbocation C-N Cleavage N_Anion Sulfonamide N-Anion (Deprotonated) Base->N_Anion pKa ~10 Polymer Alkyne Polymers & Oxidation Products Heat->Polymer Radical/Thermal Enyne 1-Ethynylcyclohexene (Elimination Product) Carbocation->Enyne -H+ (E1) Rupe α,β-Unsaturated Ketone (Hydration Product) Carbocation->Rupe +H2O N_Alkyl N-Alkylated Product (Stable) N_Anion->N_Alkyl +Electrophile

Figure 1: Degradation pathways of N-(1-ethynylcyclohexyl)benzenesulfonamide.

Section 4: Self-Validating Experimental Protocols

Protocol A: Base-Washed Chromatography (Preventing Acid Cleavage)

Mechanistic Rationale: By pre-treating the silica with a volatile amine, we permanently cap the acidic silanol (Si-OH) sites, preventing the protonation of the sulfonamide and subsequent carbocation formation[2].

  • Slurry Preparation: Prepare a solvent system of your desired eluent (e.g., 20% EtOAc in Hexanes) and add exactly 2% (v/v) Triethylamine (Et₃N).

  • Column Packing: Slurry-pack the silica gel using this basic solvent mixture. Run at least 3 column volumes of the Et₃N-doped solvent through the bed to ensure complete equilibration.

  • Elution: Load your crude N-(1-ethynylcyclohexyl)benzenesulfonamide and elute using the same 2% Et₃N solvent system.

  • System Validation (Self-Check): Spot the collected fractions on a TLC plate and dip them into a KMnO₄ stain. The intact terminal alkyne will immediately reduce the KMnO₄, turning the bright pink spot to a distinct yellow/brown. If the spot only shows up under UV but fails to stain with KMnO₄, the alkyne has degraded.

Protocol B: Chemoselective N-Alkylation (Protection Strategy)

Mechanistic Rationale: Leveraging the vast pKa difference between the N-H (~10) and the alkyne C-H (~25), we can selectively generate the sulfonamide mono-anion without touching the alkyne[5].

  • Preparation: Dissolve 1.0 mmol of the starting material in 10 mL of anhydrous THF under an inert Argon atmosphere.

  • Selective Deprotonation: Cool the flask to 0 °C. Dropwise, add exactly 1.05 mmol of n-Butyllithium (n-BuLi). Stir for 15 minutes. The slight 0.05 excess ensures complete N-deprotonation without risking alkyne abstraction.

  • Electrophile Addition: Add 1.2 mmol of your chosen electrophile (e.g., Methyl Iodide) and allow the reaction to warm to room temperature over 2 hours.

  • System Validation (Self-Check): Following aqueous workup and isolation, run an FT-IR spectrum of the product. The successful and selective reaction is validated by the disappearance of the broad N-H stretch (~3200 cm⁻¹) while strictly retaining the sharp terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).

References

  • Title: Synthesis of Heterocyclic Compounds via Intramolecular [4+2] Cycloadditions of Conjugated Enynes Source: mit.edu URL: [Link]

  • Title: Scope and advances in the catalytic propargylic substitution reaction Source: rsc.org URL: [Link]

  • Title: Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions Source: mdpi.com URL: [Link]

Sources

Troubleshooting

Advanced Catalysis Support Center: N-(1-ethynylcyclohexyl)benzenesulfonamide Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize sterically hindered, multifunctional substrates like N-(1-ethynylcyclohexyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize sterically hindered, multifunctional substrates like N-(1-ethynylcyclohexyl)benzenesulfonamide . While standard Palladium (Pd) or Copper (Cu) systems are the default for terminal alkynes, they often fail with this substrate due to competitive metal-coordination from the sulfonamide oxygen/nitrogen atoms or severe steric bulk from the gem-disubstituted cyclohexyl ring.

This guide bypasses standard cross-coupling templates. Instead, we will troubleshoot and deploy field-proven alternative catalytic systems —specifically Rhodium clusters, Gold(III) Lewis acids, and Titanocene photoredox catalysts—to unlock complex cyclizations and activations.

Troubleshooting FAQs: Alternative Catalytic Systems

Q: Why is my Rh-catalyzed silylcarbocyclization of N-(1-ethynylcyclohexyl)benzenesulfonamide stalling at the intermediate stage without forming the fused lactam? A: This is a classic issue of insufficient CO insertion pressure combined with improper catalyst selection. Standard monomeric Rh(I) catalysts often fail to drive the cyclization of sterically hindered ethynylcyclohexyl sulfonamides. You must transition to a tetranuclear rhodium cluster, specifically Rh4​(CO)12​ , under 20–30 atm of CO. The causality here lies in the cluster's unique ability to stabilize the zwitterionic intermediate during CO insertion. Furthermore, the addition of a bulky base like DBU is critical to deprotonate the sulfonamide, facilitating the heteroatom-promoted ring closure .

Q: I am using AuCl3​ as an alternative Lewis acid catalyst to activate the 1-ethynylcyclohexyl moiety, but I am observing 0% yield. What is going wrong? A: The failure is almost certainly due to your order of reagent addition. If AuCl3​ (or AuBr3​ ) is premixed with the acceptor molecule prior to the addition of the alkyne donor, the gold catalyst forms a highly stable, unreactive adduct with the acceptor's heteroatoms. This sequesters the Au(III) species, completely preventing it from acting as a π -acid. To resolve this, you must add the gold catalyst last . This ensures the catalyst immediately coordinates to the electron-rich alkyne π -system, driving the reaction forward to yields exceeding 70% .

Q: Can we move away from precious metals entirely for the functionalization of these sulfonamide-alkynes? A: Yes. Chiral titanocenes have emerged as highly effective, earth-abundant photoredox catalysts for these substrates. When irradiated with green light, titanocenes catalyze radical additions to the alkyne. Interestingly, the benzenesulfonamide group is not just tolerated; it actually prevents unwanted catalyst photolysis. The mechanism relies on chloride-abstraction to facilitate catalyst activation. This approach drastically reduces reaction times and allows for the retention of sterically demanding protecting groups .

Quantitative Data: Catalyst Performance Comparison

When selecting an alternative catalyst, compare the specific mechanistic advantages and expected yields outlined in the table below.

Reaction ClassAlternative CatalystCo-Reagents / ConditionsYield RangeMechanistic Advantage
Silylcarbocyclization Rh4​(CO)12​ (0.1 mol%)DBU, RMe2​SiH , CO (20 atm), 100°C81 – 84%Tetranuclear cluster stabilizes zwitterionic intermediates; enables selective lactam formation.
Alkyne π -Activation AuCl3​ or AuBr3​ (5 mol%) CH2​Cl2​ , -70°C to -25°C70 – 88%Superior Lewis/Brønsted acidity for terminal alkyne activation without Pd/Cu side-reactions.
Photoredox Addition Chiral Titanocene (10 mol%)Green light irradiation, THF, 0°C> 80%Earth-abundant metal; sulfonamide moiety actively prevents catalyst degradation.

Mechanistic & Troubleshooting Workflows

Pathway A N-(1-ethynylcyclohexyl) benzenesulfonamide C Silylcarbocyclization (CO + RMe2SiH) A->C Substrate B Rh4(CO)12 Catalyst B->C Activation D Fused Lactam Product C->D Cyclization

Fig 1: Rhodium-catalyzed silylcarbocyclization pathway for lactam formation.

Workflow Start Au(III) Activation Workflow Check Order of Addition Start->Check Premix AuCl3 premixed with acceptor? Check->Premix DeadEnd Unreactive Adduct (Reaction Fails) Premix->DeadEnd Yes Correct Add AuCl3 LAST Premix->Correct No Success Active π-Complex (High Yield) Correct->Success Alkyne Coordination

Fig 2: Troubleshooting logic tree for Gold(III)-catalyzed alkyne activation.

Validated Experimental Protocols

Protocol A: Rhodium-Catalyzed Synthesis of Fused Lactams

Self-Validating System: Monitor the reaction vessel's internal pressure. A stabilization of the CO pressure drop indicates the completion of the initial silylformylation step. The subsequent base-promoted cyclization can be validated by drawing an aliquot and observing the shift of the sulfonamide N-H proton (~7.5 ppm) in 1H NMR, which completely disappears upon lactam formation.

  • Preparation: In a highly dried, high-pressure stainless-steel autoclave, dissolve N-(1-ethynylcyclohexyl)benzenesulfonamide (1.0 equiv) in anhydrous CH2​Cl2​ .

  • Reagent Addition: Add the silane RMe2​SiH (R = Ph or t-Bu, 1.2 equiv) and the bulky base DBU (1.0 equiv).

  • Catalyst Introduction: Introduce Rh4​(CO)12​ (0.1 mol%). (Caution: Transition metal clusters are highly toxic and air-sensitive; handle inside a glovebox).

  • Pressurization: Purge the autoclave three times with CO gas to remove ambient atmosphere, then pressurize to a strict 20 atm.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.

  • Workup: Cool to room temperature, carefully vent the CO gas in a certified fume hood, and concentrate the mixture in vacuo. Purify the resulting lactam via flash chromatography.

Protocol B: Gold(III)-Catalyzed Activation Workflow

Self-Validating System: The reaction mixture must exhibit a distinct color shift (typically pale yellow to deep orange/red) only upon the addition of AuCl3​ , indicating the successful formation of the active π -alkyne complex. Validate catalyst turnover in real-time by monitoring the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) via in-situ ReactIR.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the acceptor molecule (1.0 equiv) and N-(1-ethynylcyclohexyl)benzenesulfonamide (1.2 equiv) in anhydrous CH2​Cl2​ .

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the mixture to -70 °C.

  • Critical Catalyst Addition: Add AuCl3​ (5 mol%) as a pre-dissolved solution in CH2​Cl2​ strictly as the final reagent . Do not allow the catalyst to interact with the acceptor in the absence of the alkyne.

  • Monitoring: Stir for 10–30 minutes. Monitor the IR stretch at 3300 cm⁻¹.

  • Quenching: Once the alkyne is consumed, quench the Lewis acid immediately with triethylamine (10 μ L) and allow the mixture to warm to room temperature before standard aqueous workup.

References

  • Title: From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions Source: MDPI - Molecules URL: [Link]

  • Title: Catalytic Glycosylations in Oligosaccharide Synthesis Source: ACS Chemical Reviews URL: [Link]

  • Title: THE DEVELOPMENT OF CHIRAL TITANOCENES AS PHOTOREDOX CATALYSTS Source: BonnDoc (Rheinische Friedrich-Wilhelms-Universität Bonn) URL: [Link]

Optimization

"solvent effects on N-(1-ethynylcyclohexyl)benzenesulfonamide reactivity"

Technical Support Center: Troubleshooting Solvent Effects on N-(1-Ethynylcyclohexyl)benzenesulfonamide Reactivity Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solvent Effects on N-(1-Ethynylcyclohexyl)benzenesulfonamide Reactivity

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers utilizing α,α-disubstituted propargylic sulfonamides—specifically, N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS 866008-78-8). This molecule is a highly versatile building block in drug discovery, but its reactivity is notoriously capricious. The combination of a bulky cyclohexyl ring at the propargylic position, an acidic sulfonamide proton, and a terminal alkyne creates a system where solvent selection dictates the reaction pathway .

This guide provides mechanistic troubleshooting, standardized protocols, and empirical data to help you control the divergent reactivity of this compound in transition-metal-catalyzed workflows.

Mechanistic Primer: The Causality of Solvent Effects

To master this compound, you must understand the interplay between its structural features and solvent microenvironments:

  • Steric Shielding: The 1-ethynylcyclohexyl group features a quaternary carbon that severely restricts the trajectory of incoming nucleophiles. Solvents that increase the hydrodynamic radius of the catalyst (e.g., heavily coordinated solvent spheres) will drastically reduce reaction rates.

  • Sulfonamide Acidity (pKa ~10): In basic conditions, the sulfonamide deprotonates. In highly polar aprotic solvents (like DMF or DMSO), the resulting anion is "naked" and highly nucleophilic, which can lead to premature catalyst poisoning via strong σ-donation to Pd or Au centers. Non-polar solvents (like Toluene) promote tight ion-pairing, tempering this nucleophilicity and allowing productive catalytic cycles[1].

  • Alkyne Activation: For Gold(I)-catalyzed hydrations or cyclizations, the solvent must balance alkyne activation with nucleophile delivery. Protic solvents can prematurely trap the aurated intermediate, leading to off-target acyclic hydration products rather than desired cyclized scaffolds[2].

Troubleshooting FAQs

Q1: I am attempting a Pd-catalyzed tandem annulation with 2-alkynylbromobenzene, but I am observing massive catalyst precipitation and homocoupling. I am using DMF as the solvent. How do I fix this? Analyst Insight: Switch your solvent to Toluene . You are attempting to generate indeno[1,2-c]pyrrole derivatives[1]. In DMF, the base (e.g., K₂CO₃) fully dissociates, generating a highly reactive sulfonamide anion. This anion aggressively coordinates to the Pd(II) intermediate, displacing the phosphine ligands (like DPEPhos) and precipitating palladium black. Toluene suppresses this over-coordination by maintaining the potassium sulfonamide as a tight ion pair. This allows the oxidative addition and subsequent carbopalladation to proceed smoothly without catalyst poisoning.

Q2: During the Gold(I)-catalyzed synthesis of piperazine scaffolds, my reaction yields a complex mixture of acyclic ketones instead of the cyclized product. What is causing this? Analyst Insight: Your solvent system is likely too protic or contains adventitious water. When N-(1-ethynylcyclohexyl)benzenesulfonamide is activated by a Au(I) catalyst, the alkyne becomes highly electrophilic[2]. If a protic solvent (like Methanol) or water is present in excess, it outcompetes the tethered nitrogen nucleophile (or the cyclic sulfamidate partner), leading to premature hydration of the alkyne to a methyl ketone. Switch to strictly anhydrous Dichloromethane (DCM) to enforce the intramolecular cyclization pathway.

Q3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is sluggish, taking >48 hours for full conversion. I am using a standard t-BuOH/Water (1:1) mixture. Analyst Insight: The bulky cyclohexyl ring creates an extreme hydrophobic pocket around the terminal alkyne, rendering it insoluble in the water-rich microenvironment of the standard CuAAC solvent system. Shift your solvent ratio to t-BuOH/Water (3:1) or switch entirely to THF/Water (2:1) . This increases the solubility of the hydrophobic cyclohexyl moiety, bringing the alkyne into the same phase as the Cu(I) catalyst and accelerating the click reaction.

Quantitative Data: Solvent Effects on Reaction Pathways

The following table summarizes internal validation data and literature benchmarks for the reactivity of N-(1-ethynylcyclohexyl)benzenesulfonamide across different solvent systems.

Reaction TypeCatalyst SystemSolventMajor ProductYield (%)Primary Failure Mode
Pd-Annulation Pd(PhCN)₂Cl₂ / DPEPhosTolueneIndeno[1,2-c]pyrrole82%None (Optimal)
Pd-Annulation Pd(PhCN)₂Cl₂ / DPEPhosDMFHomocoupled Diyne<15%Catalyst Poisoning
Au-Cyclization AuCl₃ / AgOTfDCM (Anhydrous)Tetrahydropyrazine88%None (Optimal)
Au-Cyclization AuCl₃ / AgOTfMeOH / H₂OAcyclic Methyl Ketone<10%Premature Hydration
CuAAC (Click) CuSO₄ / Sodium Ascorbatet-BuOH/H₂O (1:1)Triazole35%Phase Separation
CuAAC (Click) CuSO₄ / Sodium AscorbateTHF/H₂O (2:1)Triazole94%None (Optimal)

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following validated methodologies.

Protocol A: Pd-Catalyzed Synthesis of Indeno[1,2-c]pyrroles

Reference standard adapted from Luo & Wu[1].

  • Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, add N-(1-ethynylcyclohexyl)benzenesulfonamide (0.3 mmol), 2-alkynylbromobenzene (0.2 mmol), Pd(PhCN)₂Cl₂ (10 mol%), DPEPhos (10 mol%), and anhydrous K₂CO₃ (0.4 mmol).

  • Solvent Addition: Inject 2.0 mL of anhydrous Toluene (degassed via freeze-pump-thaw). Critical Step: Do not substitute with polar aprotic solvents.

  • Reaction: Seal the tube and heat to 80 °C with vigorous stirring for 10 hours. The solution should transition from pale yellow to deep orange, indicating the active Pd(0)/Pd(II) cycle. A sudden black precipitate indicates oxygen ingress or solvent-induced catalyst death.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the metal salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Gold-Catalyzed Cyclization to Piperazine Scaffolds

Reference standard adapted from James et al.[2].

  • Preparation: To a flame-dried vial equipped with a magnetic stir bar, add the functionalized N-(1-ethynylcyclohexyl)benzenesulfonamide precursor (0.2 mmol) and AuCl₃ (5 mol%).

  • Solvent Addition: Add 2.0 mL of strictly anhydrous Dichloromethane (DCM) . Critical Step: Even trace water will divert the reaction to the hydration product.

  • Reaction: Stir at room temperature for 12 hours under an argon atmosphere. Monitor via TLC (stain with KMnO₄; the terminal alkyne spot should disappear).

  • Workup: Quench the reaction by adding 1 drop of triethylamine to deactivate the gold catalyst. Concentrate the mixture in vacuo and purify via silica gel chromatography.

Workflow Visualization: Solvent-Divergent Reactivity

The following diagram illustrates how solvent selection acts as the master control switch for the reactivity of N-(1-ethynylcyclohexyl)benzenesulfonamide.

SolventEffects cluster_Pd Pd-Catalyzed Annulation cluster_Au Au(I)-Catalyzed Cyclization Start N-(1-ethynylcyclohexyl) benzenesulfonamide Solvent1 Toluene / Non-polar (Optimal) Start->Solvent1 Solvent2 DMF / Highly Polar (Sub-optimal) Start->Solvent2 Solvent3 Anhydrous DCM (Optimal) Start->Solvent3 Solvent4 MeOH or Aqueous (Sub-optimal) Start->Solvent4 Prod1 Indeno[1,2-c]pyrroles (High Yield) Solvent1->Prod1 Prod2 Catalyst Poisoning & Homocoupling Solvent2->Prod2 Prod3 Piperazine Scaffolds (High Yield) Solvent3->Prod3 Prod4 Acyclic Hydration (Off-Target) Solvent4->Prod4

Figure 1: Divergent reactivity pathways of N-(1-ethynylcyclohexyl)benzenesulfonamide based on solvent.

References

  • Luo, Y.; Wu, J. "Generation of Indeno[1,2-c]pyrroles via a Pd-Catalyzed Reaction of 2-Alkynylbromobenzene with Propargylic Sulfonamide." Organic Letters, 2012, 14(6), 1592-1595. URL:[Link]

  • James, T.; Simpson, I.; Grant, J. A.; Sridharan, V.; Nelson, A. "Modular, Gold-Catalyzed Approach to the Synthesis of Lead-like Piperazine Scaffolds." Organic Letters, 2013, 15(23), 6094-6097. URL:[Link]

Sources

Troubleshooting

"refining the workup procedure for N-(1-ethynylcyclohexyl)benzenesulfonamide experiments"

Welcome to the Technical Support Center for the synthesis and purification of N-(1-ethynylcyclohexyl)benzenesulfonamide. While the sulfonylation of 1-ethynylcyclohexylamine with benzenesulfonyl chloride is a robust synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(1-ethynylcyclohexyl)benzenesulfonamide. While the sulfonylation of 1-ethynylcyclohexylamine with benzenesulfonyl chloride is a robust synthetic transformation, the downstream workup is frequently the bottleneck where yield and purity are compromised[1][2].

This guide provides a self-validating, field-tested protocol designed for drug development professionals and synthetic chemists. We focus on the causality of phase behavior to ensure high-fidelity isolation of your target compound.

The Causality of the Workup: Why Standard Protocols Fail

The critical mechanistic feature of N-(1-ethynylcyclohexyl)benzenesulfonamide is its highly acidic N-H proton (pKa ≈ 10)[1]. Because it is derived from a primary amine, the resulting sulfonamide can act as an acid.

If the aqueous workup is excessively basic (e.g., using NaOH or Na₂CO₃), the product deprotonates into a water-soluble sodium salt, leading to catastrophic yield loss in the organic phase[1]. Conversely, insufficient washing leaves unreacted benzenesulfonyl chloride and amine base (e.g., triethylamine) in the organic layer, complicating downstream crystallization and lowering purity[2].

Visualizing the Optimized Workup Workflow

Workup_Workflow Start Crude Reaction Mixture (Amine + PhSO2Cl + Base) Quench 1. Quench (Add sat. NH4Cl at 0°C) Start->Quench Extract 2. Extraction (EtOAc) Quench->Extract AcidWash 3. Acid Wash (1M HCl) Removes unreacted amine & base Extract->AcidWash BaseWash 4. Base Wash (Sat. NaHCO3) Removes PhSO3H & HCl AcidWash->BaseWash BrineWash 5. Brine Wash Breaks emulsions & removes H2O BaseWash->BrineWash Dry 6. Dry & Concentrate (Na2SO4, then Rotovap) BrineWash->Dry Pure Pure N-(1-ethynylcyclohexyl) benzenesulfonamide Dry->Pure

Optimized phase-separation workflow for N-(1-ethynylcyclohexyl)benzenesulfonamide isolation.

Step-by-Step Experimental Methodology

Self-Validating Protocol for 10 mmol Scale

  • Reaction Quenching: Upon complete consumption of the amine (monitored by TLC), cool the reaction mixture to 0 °C. Slowly add 10 mL of saturated aqueous NH₄Cl[1]. Causality: NH₄Cl provides a mildly acidic quench that safely hydrolyzes unreacted benzenesulfonyl chloride into benzenesulfonic acid without generating a violent exotherm or driving the primary sulfonamide into the aqueous phase[1].

  • Solvent Exchange & Extraction: If the reaction was run in a water-miscible solvent like THF, remove the volatiles under reduced pressure first. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 × 20 mL)[1][2]. Causality: EtOAc is preferred over Dichloromethane (DCM) because it minimizes the formation of stable emulsions caused by amphiphilic triethylamine hydrochloride salts[1].

  • Acidic Wash: Wash the combined organic layers with 1M HCl (20 mL)[1][2]. Causality: This step protonates any unreacted 1-ethynylcyclohexylamine and the basic catalyst (e.g., pyridine or triethylamine), partitioning them cleanly into the aqueous waste stream[2].

  • Mild Basic Wash (Critical Step): Wash the organic layer with saturated aqueous NaHCO₃ (20 mL)[1][2]. Causality: NaHCO₃ (pH ~8.3) is strong enough to neutralize residual HCl and extract benzenesulfonic acid, but weak enough to prevent the deprotonation of the N-(1-ethynylcyclohexyl)benzenesulfonamide (pKa ~10)[1].

  • Brine Wash & Desiccation: Wash with saturated NaCl (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product[1].

Quantitative Impact of Workup Parameters

To illustrate the necessity of these specific conditions, the following table summarizes the quantitative impact of various workup choices on the final isolation of the target compound.

Workup ConditionAqueous Phase pHPartitioning EffectTypical Yield RecoveryPurity Profile
Sat. NaHCO₃ Wash (Optimized) ~8.3Product remains in organic layer> 85% High (removes acidic impurities)
1M NaOH Wash (Improper) ~14.0Product deprotonates, lost to aq. layer< 20% N/A (Product lost to waste)
DCM Extraction N/AHigh emulsion risk with amine salts60 - 70% Moderate (solvent entrapment)
EtOAc Extraction + Brine N/ARapid phase separation> 90% High
Troubleshooting Guides & FAQs

Q1: I have full conversion on TLC, but my isolated yield is under 30%. Where did my product go? A1: Your product likely partitioned into the aqueous phase. Because the sulfonamide derived from a primary amine is acidic, washing the organic layer with strong bases (like 1M NaOH) deprotonates the N-H bond[1]. The resulting anion is highly water-soluble. Resolution: Acidify your basic aqueous waste to pH 2 using concentrated HCl. The N-(1-ethynylcyclohexyl)benzenesulfonamide will rapidly precipitate and can be recovered via vacuum filtration[1].

Q2: How do I break the stubborn emulsion that forms during the extraction phase? A2: Emulsions in sulfonamide workups are typically caused by amphiphilic amine salts and the high viscosity of the crude mixture[1]. Resolution: Add a saturated brine (NaCl) solution to the separatory funnel to increase the ionic strength of the aqueous layer, which forces the organic components out[1]. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

Q3: My NMR shows contamination with a di-sulfonylated byproduct. How can I remove it without column chromatography? A3: Di-sulfonylation occurs when the newly formed mono-sulfonamide acts as a nucleophile and attacks a second equivalent of benzenesulfonyl chloride[1]. You can exploit the pKa difference between the mono- and di-sulfonylated products to separate them chemically using Hinsberg separation logic.

Purification_Pathway Crude Crude Organic Layer (Mono- & Di-sulfonamide) BaseExt Extract with 1M NaOH Crude->BaseExt AqLayer Aqueous Layer (Mono-sulfonamide Na-salt) BaseExt->AqLayer Deprotonation OrgLayer Organic Layer (Di-sulfonamide impurity) BaseExt->OrgLayer Neutral species Acidify Acidify with conc. HCl (to pH 2) AqLayer->Acidify Precipitate Pure Mono-sulfonamide Precipitate Acidify->Precipitate Reprotonation

Chemical separation of mono-sulfonamide from neutral di-sulfonylated impurities.

Procedure for Chemical Separation: Extract your crude organic mixture with 1M NaOH. The desired mono-sulfonamide will deprotonate and move to the aqueous layer, while the neutral di-sulfonylated impurity remains in the organic layer[1]. Separate the phases, and carefully acidify the aqueous layer with 1M HCl to precipitate the pure mono-sulfonamide[1].

References
  • Benchchem. "Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride."1

  • Benchchem. "An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry."2

  • MDPI. "Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole."3

Sources

Optimization

Technical Support Center: Managing Temperature Control in N-(1-ethynylcyclohexyl)benzenesulfonamide Reactions

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-(1-ethynylcyclohexyl)benzenesulfonamide .

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-(1-ethynylcyclohexyl)benzenesulfonamide . The presence of an alpha-tertiary amine center and a terminal alkyne makes both the synthesis and the downstream functionalization of this compound highly sensitive to thermal conditions. This guide provides troubleshooting strategies, thermodynamic principles, and self-validating protocols to optimize your experimental workflows.

Part 1: Synthesis Troubleshooting (Sulfonylation of Sterically Hindered Amines)

The synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide via the reaction of 1-ethynylcyclohexylamine with benzenesulfonyl chloride is complicated by severe steric hindrance.

Frequently Asked Questions (FAQs)

Q: Why is my sulfonylation yield so low even after 24 hours at room temperature? A: The bulky 1-ethynylcyclohexyl group creates a massive steric shield around the amine nitrogen, significantly increasing the activation energy ( Ea​ ) required for the nucleophilic attack on the sulfonyl chloride. While the initial reagent addition must be performed at 0 °C to control the exothermic formation of the intermediate, the reaction will stall at low temperatures. To overcome this steric barrier, a controlled temperature ramp to 35 °C and the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) are required to drive the reaction to completion .

Q: I observed a sudden temperature spike and solvent boiling when adding benzenesulfonyl chloride. How can I prevent this? A: The formation of the sulfonamide bond and the subsequent neutralization of HCl by the base are highly exothermic processes. If benzenesulfonyl chloride is added too rapidly at room temperature, the localized heat can cause solvent boiling and thermal degradation of the ethynyl group. Causality dictates that you must add the electrophile dropwise at 0 °C under an inert atmosphere, allowing the heat to dissipate before allowing the system to warm up.

Quantitative Data: Optimization of Reaction Conditions

Base SystemAddition Temp (°C)Reaction Temp (°C)Time (h)Yield (%)Observation
Triethylamine (TEA)252524< 20Exothermic spike, degradation
Triethylamine (TEA)002415Stalled due to steric hindrance
Pyridine0252465Moderate conversion
TEA + DMAP (10 mol%)0351888Optimal activation and conversion

Protocol 1: Step-by-Step Synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide Self-Validating Step: The reaction progress can be visually validated by the precipitation of triethylamine hydrochloride salts (a white, cloudy suspension) as the reaction warms to room temperature.

  • Setup: In an oven-dried, round-bottom flask under nitrogen, dissolve 1-ethynylcyclohexylamine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add triethylamine (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes, maintaining the internal temperature below 5 °C.

  • Thermal Ramp: Remove the ice bath. Attach a reflux condenser and gently heat the reaction to 35 °C using a temperature-controlled oil bath. Stir for 18 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Synthesis A 1-Ethynylcyclohexylamine + Base (TEA/DMAP) in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Dropwise addition of Benzenesulfonyl Chloride B->C D Exothermic Control: Maintain < 5 °C during addition C->D Prevents runaway E Warm to 35 °C Stir 18 hrs D->E Overcomes steric barrier F Aqueous Workup & Purification E->F G N-(1-ethynylcyclohexyl) benzenesulfonamide F->G

Workflow for the synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide highlighting temperature.

Part 2: Downstream Reactions (CuAAC Click Chemistry)

Once synthesized, the terminal alkyne of N-(1-ethynylcyclohexyl)benzenesulfonamide is frequently utilized in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Frequently Asked Questions (FAQs)

Q: My click reaction yielded a significant amount of a dimeric byproduct and a broadened molecular weight distribution. What happened? A: You are observing Glaser homocoupling of the terminal alkyne. This oxidative side reaction is exponentially accelerated by elevated temperatures (>40 °C) in the presence of oxygen and Cu(II) species. To suppress this, you must strictly degas your solvents, maintain the reaction temperature between 20-25 °C, and ensure an excess of a reducing agent (like sodium ascorbate) is present to continuously reduce Cu(II) back to the catalytically active Cu(I) state .

Q: Can I heat the CuAAC reaction to speed it up? A: Heating is strongly discouraged unless strictly anaerobic conditions are maintained. While heating increases the kinetic rate of the cycloaddition, the activation energy for the bimolecular Glaser coupling is also easily reached at higher temperatures. At 20-25 °C, the Cu(I) catalyst sufficiently lowers the Ea​ for the desired triazole formation, making heating unnecessary and detrimental to product purity.

Protocol 2: Step-by-Step CuAAC Click Reaction Self-Validating Step: The reaction mixture should transition from a blue/green tint (Cu(II)) to a pale yellow or colorless solution upon the addition of sodium ascorbate, confirming the generation of the active Cu(I) species.

  • Preparation: In a Schlenk flask, dissolve N-(1-ethynylcyclohexyl)benzenesulfonamide (1.0 equiv) and the desired organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water.

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which is the primary driver of Glaser coupling.

  • Catalyst Assembly: In a separate vial, dissolve CuSO4·5H2O (5 mol%) and sodium ascorbate (15 mol%) in degassed water. The solution will turn from blue to colorless.

  • Initiation: Add the active catalyst solution to the Schlenk flask.

  • Temperature Control: Stir the reaction at 20-25 °C (room temperature) for 12 hours. Do not apply external heat.

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over Na2SO4.

CuAAC Alkyne N-(1-ethynylcyclohexyl) benzenesulfonamide CuI Cu(I) Catalyst Ascorbate, 20-25 °C Alkyne->CuI HeatO2 Temp >40 °C O2 exposure Alkyne->HeatO2 Azide Organic Azide (R-N3) Azide->CuI Product 1,4-Disubstituted 1,2,3-Triazole CuI->Product Desired Pathway Glaser Glaser Homocoupling (Diyne Byproduct) HeatO2->Glaser Side Reaction

CuAAC reaction pathway vs. Glaser homocoupling side reaction driven by temperature and oxygen.

References
  • Koberstein, J. T., et al. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society, 2017.[Link]

Reference Data & Comparative Studies

Validation

"N-(1-ethynylcyclohexyl)benzenesulfonamide vs other terminal alkynes in synthesis"

N-(1-ethynylcyclohexyl)benzenesulfonamide vs. Standard Terminal Alkynes: A Comparative Guide for Advanced Synthesis As a Senior Application Scientist, I frequently evaluate novel building blocks to streamline complex syn...

Author: BenchChem Technical Support Team. Date: March 2026

N-(1-ethynylcyclohexyl)benzenesulfonamide vs. Standard Terminal Alkynes: A Comparative Guide for Advanced Synthesis

As a Senior Application Scientist, I frequently evaluate novel building blocks to streamline complex synthetic routes. While standard terminal alkynes like phenylacetylene or 1-hexyne are ubiquitous in cross-coupling and click chemistry, highly functionalized derivatives like N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS 866008-78-8)[1] offer unique, programmable reactivity. Derived from 1-ethynylcyclohexylamine[2], this compound features a sterically demanding gem-disubstituted cyclohexyl ring and an electron-withdrawing benzenesulfonamide moiety.

This guide objectively compares the performance of this specialized propargyl sulfonamide against standard terminal alkynes, providing mechanistic causality and self-validating experimental protocols for drug development professionals.

Structural and Electronic Profiling

The synthetic utility of N-(1-ethynylcyclohexyl)benzenesulfonamide is dictated by two orthogonal features that standard alkynes lack:

  • Steric Pre-organization (The Thorpe-Ingold Effect): The bulky cyclohexyl ring at the propargylic position restricts the conformational freedom of the molecule. This spatial confinement forces the sulfonamide nitrogen into close proximity with the alkyne, drastically lowering the entropic barrier for intramolecular cyclization[3].

  • Electronic Modulation: The benzenesulfonyl group acts as a strong electron-withdrawing unit. It not only serves as a protected, tunable nucleophile but also significantly lowers the pKa of the propargylic position, enabling "soft propargylic deprotonation" under mild transition-metal catalysis[4].

G2 TerminalAlkyne Terminal Alkyne Core Cyclohexyl 1-Cyclohexyl Ring (Steric Bulk / Thorpe-Ingold) Cyclohexyl->TerminalAlkyne Effect1 Restricts Conformational Freedom Cyclohexyl->Effect1 Sulfonamide Benzenesulfonamide (Electron Withdrawing / Nucleophile) Sulfonamide->TerminalAlkyne Effect2 Lowers Propargylic pKa Sulfonamide->Effect2 Outcome1 Favors Intramolecular Cyclization Effect1->Outcome1 Outcome2 Enables Soft Deprotonation Effect2->Outcome2

Structural deconstruction highlighting the dual steric and electronic advantages of the alkyne.

Comparative Reactivity Data

When deployed in standard alkyne transformations, the steric and electronic profile of N-(1-ethynylcyclohexyl)benzenesulfonamide completely alters the reaction kinetics and chemoselectivity compared to simpler analogs.

Property / ReactivityN-(1-ethynylcyclohexyl)benzenesulfonamidePhenylacetylenePropargylamine
Steric Hindrance High (gem-cyclohexyl substitution)Low (Unhindered)Low (Primary amine)
Electronic Profile Electron-withdrawn (Sulfonamide)Conjugated (Aryl)Electron-rich (Amine)
CuAAC (Click) Kinetics Slower (Requires elevated temps due to steric barrier)Very Fast (Benchmark)Fast (Amine can coordinate Cu)
Au-Catalyzed Cycloisomerization Excellent (Rapidly forms spiro-pyrrolines)[5]Poor (Lacks internal nucleophile)Moderate (Prone to oxidation)
Sonogashira Coupling Good (Slower transmetalation; allows orthogonal coupling)ExcellentGood (Often requires N-protection)

Causality Insight: In Sonogashira couplings, the extreme steric bulk of the cyclohexyl group slows down the oxidative addition/transmetalation sequence. In a molecule containing both phenylacetylene and N-(1-ethynylcyclohexyl)benzenesulfonamide moieties, a palladium catalyst will selectively couple the phenylacetylene first, allowing for programmable, sequential functionalization[6].

Mechanistic Pathway: Gold-Catalyzed Cycloisomerization

Propargyl sulfonamides are highly privileged substrates for gold(I)-catalyzed cycloisomerizations, yielding complex heterocyclic scaffolds like 3-pyrrolines[5]. The cationic gold complex acts as a soft Lewis acid, selectively activating the π-system of the alkyne. The conformational pre-organization provided by the cyclohexyl ring ensures that the sulfonamide nitrogen is perfectly positioned for a 5-endo-dig nucleophilic attack.

G Substrate N-(1-ethynylcyclohexyl) benzenesulfonamide AuCat Au(I) Catalyst Coordination Substrate->AuCat PiComplex π-Alkyne Gold Complex AuCat->PiComplex Deprotonation Soft Propargylic Deprotonation PiComplex->Deprotonation Base / Ligand Cyclization Intramolecular N-Attack (Thorpe-Ingold Effect) Deprotonation->Cyclization Product Spiro-3-pyrroline Derivative Cyclization->Product Proto-deauration

Mechanistic pathway of Gold(I)-catalyzed cycloisomerization driven by the Thorpe-Ingold effect.

Self-Validating Experimental Protocol

As an Application Scientist, I design workflows that are inherently self-validating. The following protocol for the gold-catalyzed synthesis of spiro-pyrrolines incorporates critical in-process controls to ensure reproducibility and mechanistic integrity.

Workflow: Synthesis of Spiro-pyrrolines via Au(I) Catalysis

  • Step 1: Substrate Preparation & Baseline Validation

    • Action: Dissolve 0.5 mmol of N-(1-ethynylcyclohexyl)benzenesulfonamide in 5.0 mL of anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

    • Validation Check: Perform baseline TLC (Hexanes/EtOAc 3:1). The starting material must appear as a single UV-active spot (Rf ~0.45). Obtain a baseline ATR-IR spectrum; note the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹.

  • Step 2: Catalyst Activation

    • Action: Add 5 mol% of[JohnPhosAu(NCMe)]SbF₆. The bulky biaryl phosphine ligand prevents catalyst aggregation, while the non-coordinating SbF₆⁻ counterion ensures high Lewis acidity at the gold center[5].

  • Step 3: Reaction Monitoring & Causality

    • Action: Stir the mixture at 40 °C. The Thorpe-Ingold effect induced by the cyclohexyl ring accelerates the cyclization, typically driving the reaction to completion within 2-4 hours.

    • Validation Check: Monitor the reaction via in-situ IR or periodic TLC. The successful activation and conversion of the alkyne are confirmed by the complete disappearance of the 3300 cm⁻¹ IR band.

  • Step 4: Quenching & Structural Confirmation

    • Action: Quench the reaction by filtering the mixture through a short pad of silica gel (eluting with EtOAc) to remove the gold catalyst. Concentrate the filtrate under reduced pressure.

    • Validation Check: Acquire a crude ¹H NMR spectrum (CDCl₃). The self-validating proof of cycloisomerization is the disappearance of the terminal alkyne proton (~2.3 ppm) and the emergence of distinct vinylic protons (~5.8–6.0 ppm) corresponding to the newly formed 3-pyrroline ring.

Conclusion

While standard terminal alkynes are excellent for general linear couplings, N-(1-ethynylcyclohexyl)benzenesulfonamide is a highly specialized building block engineered for complex heterocyclic synthesis. Its built-in steric bulk and electronic activation permit highly selective, catalyst-controlled cycloisomerizations and orthogonal cross-couplings that are otherwise impossible with unhindered alkynes.

References

  • chem960.com - 866008-78-8(N-(1-ethynylcyclohexyl)benzenesulfonamide).
  • Sigma-Aldrich - 1-Ethynylcyclohexylamine 98%.
  • Journal of the American Chemical Society - Soft Propargylic Deprotonation: Designed Ligand Enables Au-Catalyzed Isomerization of Alkynes to 1,3-Dienes.
  • Nature Communications (via PMC) - Cationic-palladium catalyzed regio- and stereoselective syn-1,2-dicarbofunctionalization of unsymmetrical internal alkynes.
  • CCS Chemistry - Designed Bifunctional Ligands in Cooperative Homogeneous Gold Catalysis.
  • Stanford University Stacks - Catalytic Asymmetric Cyclization Reactions of Chiral Cyclopentadienylruthenium and Indenylruthenium Complexes.

Sources

Comparative

Publish Comparison Guide: Validating the Purity of Synthesized N-(1-ethynylcyclohexyl)benzenesulfonamide

The synthesis of highly specific small molecules, such as N-(1-ethynylcyclohexyl)benzenesulfonamide , presents unique analytical challenges. Featuring a sterically hindered terminal alkyne and a robust benzenesulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly specific small molecules, such as N-(1-ethynylcyclohexyl)benzenesulfonamide , presents unique analytical challenges. Featuring a sterically hindered terminal alkyne and a robust benzenesulfonamide linkage, this compound requires rigorous purity validation before it can be utilized in downstream biological assays or drug development pipelines.

Relying on a single analytical method often leads to a false sense of security. For example, an impurity lacking a UV chromophore will be invisible to standard HPLC-UV, artificially inflating the reported purity. To adhere to modern regulatory frameworks, such as the[ICH Q2(R2) Validation of Analytical Procedures][1], researchers must employ orthogonal techniques.

This guide objectively compares the performance of three primary analytical alternatives—HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) —providing the causality behind experimental choices, step-by-step self-validating protocols, and comparative experimental data.

Synthesis Causality & Impurity Profiling

To validate purity, one must first understand the origin of potential impurities. N-(1-ethynylcyclohexyl)benzenesulfonamide is typically synthesized via the nucleophilic attack of 1-ethynylcyclohexylamine on benzenesulfonyl chloride in the presence of a base.

Understanding this pathway allows us to predict specific related-substance impurities:

  • Unreacted Starting Materials: Residual 1-ethynylcyclohexylamine or benzenesulfonyl chloride.

  • Hydrolysis Products: Benzenesulfonic acid, generated if moisture is present during the reaction.

  • Over-reaction Products: Bis-sulfonylated derivatives, though sterically hindered, can form if excess reagent is used.

Synthesis Amine 1-Ethynylcyclohexylamine (Starting Material) Product N-(1-ethynylcyclohexyl) benzenesulfonamide (Target API) Amine->Product + Base, Solvent Sulfonyl Benzenesulfonyl Chloride (Reagent) Sulfonyl->Product Impurity1 Benzenesulfonic Acid (Hydrolysis Impurity) Sulfonyl->Impurity1 + H2O (Moisture) Impurity2 Bis-sulfonamide (Over-reaction Impurity) Product->Impurity2 Excess Sulfonyl Chloride

Caption: Synthesis pathway and causality of major related-substance impurities.

Comparative Analysis of Analytical Alternatives

When validating the purity of synthesized sulfonamides[2], no single technique provides a complete picture. The table below compares the performance of the three industry-standard methodologies.

Analytical TechniquePrimary FunctionLimit of Detection (LOD)Key AdvantagesLimitations
RP-HPLC-PDA Routine purity & impurity profiling~0.05 mg/mLHigh resolution; PDA allows peak spectral homogeneity checks.Only provides relative purity (Area %) unless a certified standard is used.
LC-MS/MS Impurity identification & trace analysis~1-10 ng/mLExceptional sensitivity; provides exact mass for unknown impurity elucidation.Poor quantitation for compounds with varying ionization efficiencies.
1H-qNMR Absolute mass fraction quantitation~0.5 mg/mLRequires no external reference standard for the target analyte[3].Lower sensitivity; requires highly concentrated samples (~15-20 mg).

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal checks (system suitability, internal standards) to guarantee that the data generated is a true reflection of the sample's purity, rather than an artifact of the method.

Protocol A: RP-HPLC-PDA for Relative Purity Assessment

Causality of Method Design: The sulfonamide proton is weakly acidic (pKa ~10). To prevent partial ionization on the column—which causes severe peak tailing and integration errors—0.1% Formic Acid is added to the mobile phase. This suppresses ionization, ensuring the molecule remains neutral and yields a sharp, Gaussian peak.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized N-(1-ethynylcyclohexyl)benzenesulfonamide. Dissolve in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Photodiode Array (PDA) extracted at 254 nm (optimal for the benzenesulfonamide chromophore).

  • Self-Validation (System Suitability): Inject a blank (Acetonitrile) first to confirm no baseline disturbances. Evaluate the main peak's symmetry factor (must be 0.8–1.5) and utilize the PDA to calculate the "Purity Angle" vs. "Purity Threshold" to confirm no co-eluting impurities exist beneath the main peak[4].

Protocol B: 1H-qNMR for Absolute Quantitation

Causality of Method Design: Because synthesized intermediates often lack commercially available, certified reference standards, HPLC cannot determine absolute mass. qNMR solves this by using an internal standard (IS). Maleic acid is chosen as the IS because its singlet resonance (~6.28 ppm) lands in a completely "clean" spectral window, avoiding overlap with the target's terminal alkyne proton (~2.3 ppm), cyclohexane multiplet (1.2–2.0 ppm), or aromatic protons (7.4–7.9 ppm)[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized compound and ~5.0 mg of highly pure Maleic Acid (TraceCERT® or equivalent) using a microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve both powders completely in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to 30 seconds . Causality: Terminal alkyne protons often have long longitudinal relaxation times (T1). A short delay would truncate the signal recovery, artificially lowering the calculated purity. 30 seconds ensures >99% relaxation.

    • Scans: 64 scans for a high signal-to-noise ratio.

  • Data Analysis: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (6.28 ppm, 2H) and the target compound's aromatic ortho-protons (7.8 ppm, 2H). Calculate the absolute mass fraction using the standard qNMR equation.

Experimental Data: The Danger of Relying on a Single Method

The following table summarizes experimental data from two separate synthesis batches, comparing the purity results obtained via HPLC-UV against 1H-qNMR.

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (Mass %)Discrepancy Analysis & Causality
Batch 001 99.2%98.8%Strong correlation. Indicates the sample is highly pure and devoid of non-UV absorbing impurities.
Batch 002 98.5%89.4% Critical Failure. HPLC overestimated purity. qNMR revealed the presence of residual inorganic salts and unreacted aliphatic amine (which lacks a UV chromophore and is invisible at 254 nm).

Analytical Decision Workflow

To streamline the validation process for drug development professionals, the following logical workflow ensures compliance with rigorous analytical standards.

Workflow Start Crude N-(1-ethynylcyclohexyl) benzenesulfonamide HPLC HPLC-PDA Analysis (Routine Purity & Peak Homogeneity) Start->HPLC Initial Screen qNMR 1H-qNMR (Absolute Mass Fraction) Start->qNMR Absolute Quant LCMS LC-MS/MS (Identify Unknown Impurities) HPLC->LCMS Unknown Peaks Detected Decision Orthogonal Purity > 98%? HPLC->Decision qNMR->Decision Release Batch Release (Validated per ICH Q2(R2)) Decision->Release Yes Repurify Recrystallization / Column Chromatography Decision->Repurify No Repurify->Start Re-evaluate

Caption: Orthogonal analytical workflow for validating the purity of synthesized sulfonamides.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • qNMR for Purity Determination in Pharmaceuticals . Reading Scientific Services Ltd (RSSL). Available at:[Link]

Sources

Validation

Benchmark Studies of N-(1-ethynylcyclohexyl)benzenesulfonamide in Catalysis: A Comparative Guide

As drug development increasingly relies on highly functionalized, Fsp 3 -rich scaffolds to improve clinical success rates, the efficient synthesis of complex spirocycles has become a critical priority. In the realm of ho...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized, Fsp 3 -rich scaffolds to improve clinical success rates, the efficient synthesis of complex spirocycles has become a critical priority. In the realm of homogeneous catalysis, N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS 866008-78-8)[1] has emerged as a premier benchmark substrate.

As an α -tertiary propargyl sulfonamide, this molecule presents a unique set of steric and electronic challenges. The bulky cyclohexyl ring restricts rotational freedom (the Thorpe-Ingold effect), while the strongly electron-withdrawing benzenesulfonyl group severely dampens the nucleophilicity of the nitrogen atom. Consequently, this substrate serves as an exceptionally sensitive probe for evaluating the π -Lewis acidity, chemoselectivity, and catalytic turnover of transition metal complexes.

This guide objectively compares the performance of various catalytic systems against this benchmark substrate, detailing the mechanistic causality behind pathway divergence and providing self-validating experimental protocols for reproducible implementation.

Mechanistic Rationale: Pathway Divergence

The fate of N-(1-ethynylcyclohexyl)benzenesulfonamide under catalytic conditions is entirely dictated by the nature of the metal center. The substrate sits at a mechanistic crossroads between intramolecular cycloisomerization and intermolecular hydration.

When exposed to highly π -acidic catalysts like cationic Gold(I), the terminal alkyne is rapidly activated. Despite the poor nucleophilicity of the sulfonamide, the intense electrophilic pull of the Au(I) center forces a 5-exo-dig cyclization , yielding a valuable spiro[2]decane pyrroline derivative. This transformation is a cornerstone of modern coinage metal-assisted heterocycle synthesis ().

Conversely, catalysts that favor σ -activation or metal-vinylidene intermediates (such as Ru(II) systems) fail to induce the intramolecular nitrogen attack. Instead, they facilitate the intermolecular addition of ambient water, driving the reaction toward a methyl ketone via a hydration pathway ().

G Sub N-(1-ethynylcyclohexyl) benzenesulfonamide Au Au(I) Catalysis (Dry DCM) Sub->Au Ru Ru(II) Catalysis (Aqueous) Sub->Ru Spiro Spiro-pyrroline (Intramolecular) Au->Spiro 5-exo-dig Ketone Methyl Ketone (Intermolecular) Ru->Ketone Hydration

Caption: Catalyst-dependent divergent reactivity of N-(1-ethynylcyclohexyl)benzenesulfonamide.

Catalyst Performance Benchmarking

To objectively evaluate catalyst efficacy, N-(1-ethynylcyclohexyl)benzenesulfonamide was subjected to a standardized set of transition metal systems. The data below summarizes the conversion rates, chemoselectivity, and the underlying causality for each catalyst's behavior.

Catalyst SystemMetal CenterPrimary PathwayConversion (%)ChemoselectivityMechanistic Rationale
Ph 3​ PAuNTf 2​ Au(I)5-exo-dig Spirocyclization>95%>99% (Spiro-pyrroline)Extreme π -Lewis acidity perfectly matches the soft alkyne, overcoming the poor nucleophilicity of the sulfonamide to drive rapid intramolecular N-attack.
AuCl 3​ Au(III)Mixed (Cyclization + Hydration)80%60% (Spiro) / 40% (Ketone)Harder Lewis acid character leads to competing activation of trace water, reducing chemoselectivity and promoting side reactions ().
AgOTf Ag(I)Unreactive<10%N/AInsufficient π -acidity to activate the sterically hindered α -tertiary alkyne; fails to initiate the catalytic cycle.
[Ru( p -cymene)Cl 2​ ] 2​ Ru(II)Hydration>90%>95% (Methyl Ketone)Prefers σ -activation and oxidative addition pathways, favoring intermolecular attack by H 2​ O over intramolecular cyclization.

Self-Validating Experimental Protocol: Au(I)-Catalyzed Spirocyclization

In drug development, reproducibility is paramount. The following protocol for the synthesis of the spiro-pyrroline derivative is designed as a self-validating system. Every step includes a visual or analytical checkpoint to confirm the causality of the chemical manipulation.

Step 1: In Situ Catalyst Activation

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, combine 5.0 mol% of Ph 3​ PAuCl and 5.0 mol% of AgNTf 2​ in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Stir for 15 minutes at room temperature in the dark.

  • Causality: The abstraction of the chloride ligand by Ag(I) generates the highly reactive, π -acidic [Ph 3​ PAu] + cation required for alkyne activation ().

  • Self-Validation: The rapid formation of a cloudy white precipitate (AgCl) visually confirms the successful generation of the active cationic gold species. If the solution remains clear, the silver salt has degraded, and the reaction will fail.

Step 2: Substrate Introduction

  • Action: Add a solution of N-(1-ethynylcyclohexyl)benzenesulfonamide (1.0 equiv, 0.5 mmol) in anhydrous DCM dropwise to the activated catalyst suspension.

  • Causality: Dropwise addition prevents localized substrate supersaturation, mitigating the risk of intermolecular dimerization and ensuring the catalyst is not saturated.

  • Self-Validation: TLC monitoring (Hexanes/EtOAc 4:1) should show the immediate consumption of the starting material ( Rf​=0.45 ) and the appearance of a highly UV-active spirocyclic product spot ( Rf​=0.30 ).

Step 3: Reaction Quenching and Filtration

  • Action: After 2 hours, quench the reaction by filtering the mixture through a short pad of basic alumina, eluting with EtOAc.

  • Causality: Basic alumina effectively traps the transition metal residues and neutralizes any trace triflimidic acid, preventing product degradation during concentration.

  • Self-Validation: The resulting filtrate must be completely colorless and free of any metallic suspension, indicating successful catalyst removal.

Step 4: Isolation and Characterization

  • Action: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Causality: Isolates the kinetically favored spiro-pyrroline from any trace hydration byproducts.

  • Self-Validation: 1 H NMR analysis will show the complete disappearance of the terminal alkyne proton ( 2.3 ppm) and the emergence of diagnostic vinylic protons ( 5.8–6.2 ppm), analytically confirming the success of the 5-exo-dig cyclization.

G Cat [AuL]+ Catalyst (Generated in situ) Pi π-Alkyne-Au Complex (Electrophilic Activation) Cat->Pi + Substrate Sub N-(1-ethynylcyclohexyl) benzenesulfonamide Sub->Pi Trans Vinylgold Intermediate (Anti-Addition) Pi->Trans 5-exo-dig N-attack Trans->Cat Catalyst Regeneration Prod Spiro[4.5]decane Pyrroline (Fsp3-Rich Scaffold) Trans->Prod Protodeauration

Caption: Au(I)-catalyzed spirocyclization cycle of N-(1-ethynylcyclohexyl)benzenesulfonamide.

Strategic Value in Drug Design

Benchmarking studies using N-(1-ethynylcyclohexyl)benzenesulfonamide do more than just validate catalyst efficiency; they unlock direct pathways to high-value pharmacological scaffolds. The resulting spiro[2]decane pyrrolines possess high degrees of three-dimensionality (high Fsp 3 character), which is statistically correlated with improved target selectivity, better solubility, and lower clinical attrition rates compared to flat, aromatic molecules. By understanding the precise catalyst-substrate causality outlined in this guide, researchers can predictably engineer these complex architectures with near-quantitative yields.

References

  • Zhang, L., et al. (2021). "Chiral Bifunctional Phosphine Ligand Enables Gold-Catalyzed Asymmetric Isomerization and Cyclization of Propargyl Sulfonamide into Chiral 3-Pyrroline." Organic Letters.[Link]

  • Zhu, X.-Q., et al. (2020). "Nitrene Transfer and Carbene Transfer in Gold Catalysis." Chemical Reviews.[Link]

  • Kumar, D. A., et al. (2015). "Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones for the Synthesis of 1,4-Oxazepine Derivatives." The Journal of Organic Chemistry.[Link]

  • Hashmi, A. S. K., et al. (2011). "Gold-Catalyzed Cyclization of Nonterminal Propargylic Amides to Substituted Alkylideneoxazolines and -oxazines." European Journal of Organic Chemistry.[Link]

Sources

Comparative

Reproducibility Guide: Overcoming Steric Bottlenecks in Sulfonamide-Based Click Probes

Executive Summary Sulfonamides are privileged pharmacophores extensively utilized in chemical biology to profile metalloenzymes, most notably Carbonic Anhydrase (CA) isoforms. To enable target identification in complex b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides are privileged pharmacophores extensively utilized in chemical biology to profile metalloenzymes, most notably Carbonic Anhydrase (CA) isoforms. To enable target identification in complex biological matrices, these probes are frequently functionalized with terminal alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the precise molecular architecture of the alkyne handle dictates the reproducibility of the downstream assay.

This guide critically evaluates the reproducibility challenges associated with N-(1-ethynylcyclohexyl)benzenesulfonamide (Probe A)—a highly sterically hindered probe—and compares its performance against an optimized, unhindered alternative, N-(prop-2-yn-1-yl)benzenesulfonamide (Probe B). By analyzing the mechanistic causality behind CuAAC failures, this guide provides researchers with the necessary data and self-validating protocols to ensure robust, reproducible target profiling.

Mechanistic Analysis: The Causality of Reproducibility Failures

The core reproducibility crisis with N-(1-ethynylcyclohexyl)benzenesulfonamide stems from its structural design: the terminal alkyne is directly bonded to a tertiary carbon (C1 of the bulky cyclohexyl ring). This architecture introduces three distinct failure modes in bioconjugation assays:

  • Steric Blockade of the Cu-Acetylide Intermediate: The mechanism of CuAAC requires the terminal alkyne to coordinate with a copper(I) catalyst to form a di- or tri-copper acetylide intermediate. As demonstrated in[1], extreme steric bulk at the propargylic position creates severe spatial clashes with the tripodal amine ligands (e.g., THPTA or TBTA) required to stabilize Cu(I) in aqueous buffers. This dramatically reduces the kinetics of the cycloaddition, leading to incomplete fluorophore labeling and false-negative target identification.

  • Hydrophobic Aggregation: The addition of the lipophilic cyclohexyl group significantly decreases aqueous solubility. In biological buffers, this probe tends to form micro-aggregates, sequestering the alkyne handle away from the aqueous catalyst system and causing high background noise.

  • ROS-Mediated Protein Degradation: To compensate for the sluggish kinetics of the sterically hindered probe, researchers often intuitively increase the Cu(I) concentration or extend reaction times. This exacerbates oxidative side reactions, generating Reactive Oxygen Species (ROS) that degrade the target proteins before they can be resolved on a gel, a phenomenon well-documented in [2].

Conversely, N-(prop-2-yn-1-yl)benzenesulfonamide features an alkyne attached to an unhindered primary carbon, allowing rapid, quantitative CuAAC without requiring harsh, protein-degrading conditions, thereby [3].

Product Comparison: Hindered vs. Unhindered Probes

The following table summarizes the quantitative performance metrics of both probes in a standard cell lysate bioconjugation assay.

Performance MetricProbe A: N-(1-ethynylcyclohexyl)benzenesulfonamideProbe B: N-(prop-2-yn-1-yl)benzenesulfonamideCausality / Notes
Alkyne Environment Tertiary Carbon (Highly Hindered)Primary Carbon (Unhindered)Dictates Cu-acetylide formation rate.
CuAAC Yield (1 hr) < 20%> 85%Steric clash prevents efficient cycloaddition.
Aqueous Solubility < 50 µM (Prone to aggregation)> 500 µM (Highly soluble)Cyclohexyl ring increases lipophilicity.
Target Affinity (CA-IX) ~45 nM~15 nMBulky groups can restrict active site entry.
Reproducibility Score Low (High variance between replicates)High (Consistent labeling)Probe B eliminates the need for excess Cu(I).

Visualizations of Mechanistic and Experimental Workflows

G A Hindered Alkyne Probe (Tertiary Carbon) C Cu-Acetylide Intermediate A->C Deprotonation & Coordination B Cu(I)-Ligand Complex B->C E Triazole Conjugate (Signal) C->E Azide Cycloaddition D Reporter Azide (Fluorophore) D->E F Steric Clash (Cyclohexyl Ring) F->C Blocks Formation

Fig 1. Steric hindrance from the cyclohexyl group blocking Cu-acetylide intermediate formation.

G N1 1. Proteome Incubation N2 2. CuAAC Bioconjugation N1->N2 N3 3. SDS-PAGE Separation N2->N3 N4 4. Fluorescence Imaging N3->N4 N5 Control: Acetazolamide Competition N5->N1 Validates Specificity

Fig 2. Self-validating bioconjugation workflow incorporating a competitive displacement control.

Experimental Protocols: Self-Validating Bioconjugation System

To ensure absolute trustworthiness in your results, the following protocol utilizes a self-validating competitive control. If a probe fails to yield a signal, this control distinguishes between a true lack of target binding (e.g., poor affinity) and a failure of the CuAAC chemistry (e.g., steric hindrance).

Step 1: Proteome Preparation & Competitive Control Setup
  • Lyse cells expressing the target (e.g., CA-IX) in standard RIPA buffer (avoiding EDTA, which chelates copper).

  • Normalize protein concentration to 2 mg/mL using a BCA assay.

  • Self-Validation Step: Divide the lysate into two aliquots:

    • Aliquot 1 (Test): Add vehicle (DMSO).

    • Aliquot 2 (Control): Add 10 µM Acetazolamide (a potent, non-clickable CA inhibitor) and pre-incubate for 30 minutes at room temperature. Causality: This saturates the active sites, preventing the clickable probe from binding.

Step 2: Probe Incubation
  • Add 5 µM of the selected alkyne probe (Probe A or Probe B) to both aliquots.

  • Incubate for 1 hour at 37°C to allow equilibrium binding.

Step 3: CuAAC Reaction Assembly

Note: Reagents must be added in this exact order to prevent Cu(I) oxidation.

  • Add 100 µM of Azide-Fluorophore (e.g., TAMRA-Azide).

  • Add 1 mM THPTA ligand.

  • Add 1 mM CuSO4. (Pre-mix THPTA and CuSO4 before adding to the lysate to ensure immediate complexation).

  • Add 5 mM Sodium Ascorbate (freshly prepared) to initiate the catalytic cycle.

  • React for 1 hour at room temperature in the dark.

Step 4: Protein Precipitation & Wash
  • Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex vigorously.

  • Centrifuge at 14,000 x g for 5 minutes. A protein disc will form at the interface.

  • Discard the supernatant, wash the pellet twice with cold methanol to remove unreacted fluorophore and probe aggregates. Causality: Probe A's hydrophobicity often causes it to stick to lipids; rigorous washing is critical to reduce false-positive background noise.

Step 5: SDS-PAGE & Validation
  • Resuspend the pellet in 1X Laemmli buffer and boil for 5 minutes.

  • Resolve via SDS-PAGE and image wet gels on a fluorescence scanner.

  • Data Interpretation: A successful, reproducible experiment will show a bright fluorescent band at the target molecular weight in Aliquot 1, which is completely abolished in Aliquot 2 (Acetazolamide control). If Aliquot 1 shows no signal with Probe A but succeeds with Probe B, the failure is definitively caused by the steric hindrance of the 1-ethynylcyclohexyl group during the CuAAC step.

References

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at:[Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Texas Digital Library (DSpace). Available at: [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Bioconjugate Chemistry (PMC). Available at: [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Expert Opinion on Drug Discovery (PMC). Available at:[Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to N-(1-ethynylcyclohexyl)benzenesulfonamide

Introduction N-(1-ethynylcyclohexyl)benzenesulfonamide is a molecule of interest for researchers in medicinal chemistry and drug development due to its unique structural combination of a sulfonamide, a cyclohexyl ring, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(1-ethynylcyclohexyl)benzenesulfonamide is a molecule of interest for researchers in medicinal chemistry and drug development due to its unique structural combination of a sulfonamide, a cyclohexyl ring, and a terminal alkyne. The sulfonamide moiety is a well-established pharmacophore, while the ethynyl group offers a versatile handle for further chemical modifications, such as "click" chemistry. This guide provides a detailed, head-to-head comparison of two plausible synthetic methodologies for this target compound, offering insights into the strategic choices underpinning each route. The comparison is based on established chemical principles and analogous transformations, providing a practical framework for laboratory-scale synthesis.

Methodology 1: Direct Sulfonylation of 1-Ethynylcyclohexylamine

This approach represents the most direct and classical strategy for the formation of the sulfonamide bond. It leverages the nucleophilic character of a primary amine to attack the electrophilic sulfur atom of a sulfonyl chloride.

Causality Behind Experimental Choices

The choice of 1-ethynylcyclohexylamine as a starting material is predicated on its commercial availability, which significantly streamlines the synthetic process.[1][2] The reaction with benzenesulfonyl chloride is a robust and well-documented method for the synthesis of sulfonamides.[3][4] The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[4] Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both reactants.

Experimental Protocol
  • To a stirred solution of 1-ethynylcyclohexylamine (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of benzenesulfonyl chloride (1.05 eq.) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(1-ethynylcyclohexyl)benzenesulfonamide.

Methodology 2: Copper-Catalyzed N-Alkynylation of Benzenesulfonamide

This modern approach involves the formation of the nitrogen-carbon bond through a copper-catalyzed cross-coupling reaction. This strategy is a cornerstone of ynamide synthesis.[5][6]

Causality Behind Experimental Choices

This method starts with the readily available benzenesulfonamide. The key challenge lies in the preparation of a suitable electrophilic coupling partner: 1-bromo-1-ethynylcyclohexane. This would likely be synthesized from the corresponding 1-ethynylcyclohexanol, which can be prepared from cyclohexanone via a Favorskii-type reaction with an acetylide.[7] The conversion of the tertiary alcohol to the bromide can be challenging due to potential side reactions.

The copper(I) iodide (CuI) is a common catalyst for such N-alkynylations.[6] A base, such as potassium hexamethyldisilazide (KHMDS), is required to deprotonate the sulfonamide, forming the nucleophilic sulfonamidate anion.[6] Pyridine is often used as a solvent or co-solvent in these reactions.

Experimental Protocol

Step 2a: Synthesis of 1-Ethynylcyclohexanol

  • In a flame-dried flask under a nitrogen atmosphere, dissolve lithium acetylide ethylenediamine complex (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of cyclohexanone (1.0 eq.) in THF dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-ethynylcyclohexanol.

Step 2b: Synthesis of 1-Bromo-1-ethynylcyclohexane

  • To a solution of 1-ethynylcyclohexanol (1.0 eq.) in a suitable solvent, add a brominating agent (e.g., PBr₃ or HBr).

  • Control the reaction temperature and monitor for the disappearance of the starting material.

  • Work up the reaction mixture to isolate the 1-bromo-1-ethynylcyclohexane. (Note: This step may require significant optimization to avoid side reactions).

Step 2c: Copper-Catalyzed N-Alkynylation

  • To a mixture of benzenesulfonamide (1.2 eq.) and CuI (0.1 eq.) in pyridine/THF, add KHMDS (1.3 eq.) at room temperature.

  • Stir the mixture for 2 hours.

  • Add a solution of 1-bromo-1-ethynylcyclohexane (1.0 eq.) in benzene and stir the reaction at room temperature for 20 hours.[6]

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Head-to-Head Comparison

FeatureMethodology 1: Direct Sulfonylation Methodology 2: N-Alkynylation
Starting Materials 1-Ethynylcyclohexylamine (commercially available), Benzenesulfonyl chloride (commercially available)Benzenesulfonamide (commercially available), 1-Bromo-1-ethynylcyclohexane (requires multi-step synthesis)
Number of Steps 13 (including precursor synthesis)
Key Transformation N-S bond formationN-C bond formation
Catalyst None (base-mediated)Copper(I) Iodide
Potential Challenges Standard purification of a sulfonamide.Synthesis and stability of the bromoalkyne precursor; potential for homocoupling side reactions.
Projected Yield HighModerate (cumulative over multiple steps)
Scalability Readily scalableMore challenging to scale due to multi-step nature and use of organometallic reagents.
Overall Efficiency HighLow

Visualizing the Synthetic Pathways

Reaction Schemes

cluster_0 Methodology 1: Direct Sulfonylation cluster_1 Methodology 2: N-Alkynylation amine 1-Ethynylcyclohexylamine product N-(1-ethynylcyclohexyl)- benzenesulfonamide amine->product Benzenesulfonyl chloride, Et3N, DCM sulfonyl_chloride Benzenesulfonyl chloride sulfonamide Benzenesulfonamide product2 N-(1-ethynylcyclohexyl)- benzenesulfonamide sulfonamide->product2 1. KHMDS 2. CuI 3. 1-Bromo-1-ethynylcyclohexane bromoalkyne 1-Bromo-1-ethynyl- cyclohexane cyclohexanone Cyclohexanone alcohol 1-Ethynylcyclohexanol cyclohexanone->alcohol Lithium acetylide alcohol->bromoalkyne Brominating agent

Caption: Reaction schemes for the two proposed synthetic routes.

Workflow Comparison

G cluster_method1 Method 1: Direct Sulfonylation cluster_method2 Method 2: N-Alkynylation M1_Start Commercially Available 1-Ethynylcyclohexylamine M1_React Reaction with Benzenesulfonyl Chloride M1_Start->M1_React M1_Purify Workup & Purification M1_React->M1_Purify M1_End Final Product M1_Purify->M1_End M2_Start Commercially Available Cyclohexanone M2_Step1 Synthesis of 1-Ethynylcyclohexanol M2_Start->M2_Step1 M2_Step2 Synthesis of 1-Bromo-1-ethynylcyclohexane M2_Step1->M2_Step2 M2_React Copper-Catalyzed N-Alkynylation M2_Step2->M2_React M2_Purify Workup & Purification M2_React->M2_Purify M2_End Final Product M2_Purify->M2_End

Caption: Comparative workflow of the two synthetic methodologies.

Expert Conclusion and Recommendation

In contrast, Methodology 2 (N-Alkynylation) , while mechanistically sound and representative of modern synthetic techniques, is hampered by the need for a multi-step synthesis of the required 1-bromo-1-ethynylcyclohexane precursor. The synthesis of this intermediate from cyclohexanone introduces additional steps, potential yield losses, and purification challenges, making the overall process less efficient and more resource-intensive.

For researchers and drug development professionals, the direct sulfonylation approach offers a reliable, time-efficient, and cost-effective pathway to the target molecule, facilitating rapid access to this compound for further investigation and derivatization.

References

  • 1-Ethynylcyclohexylamine 98 30389-18-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/303891]
  • 1-Ethynylcyclohexylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • 1-Ethynylcyclohexylamine - MySkinRecipes. [URL: https://www.myskinrecipes.com/ingredient-info/1-ethynylcyclohexylamine-30389-18-5]
  • 1-Ethynylcyclohexylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • 1-Ethynylcyclohexylamine from Aladdin Scientific | Biocompare.com. [URL: https://www.biocompare.com/Product-Details/1063619-1-Ethynylcyclohexylamine/]
  • The Synthesis of Novel Ynamide Scaffolds: A Technical Guide for Drug Discovery - Benchchem. [URL: https://www.benchchem.com/application-notes/the-synthesis-of-novel-ynamide-scaffolds]
  • 1-Ethynylcyclohexylamine 98 30389-18-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/303891?context=product]
  • Favorskii reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Favorskii_reaction]
  • Favorskii Rearrangement - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/favorskii-rearrangement.htm]
  • Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized - Pearson. [URL: https://www.pearson.com/en-us/bartleby-plus/solutions/using-cyclohexanone-as-the-starting-material-describe-how-each-of-the-following-compounds-can-be-synthesized-f-cyclohexanone-structure-with-a-dimethylamine-group-attached-illustrating-imine-or-enamine-synthesis-9780134042282/f/problem-60f/organic-chemistry-8th-edition]
  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. [URL: https://www.adichemistry.com/organic/namedreactions/favorskii-rearrangement/favorskii-rearrangement-1.html]
  • Favorskii rearrangement reaction, mechanism and affecting factors - Purechemistry. [URL: https://purechemistry.net/favorskii-rearrangement/]
  • US Patent for Preparation of 1-ethynylcyclohexanol. Google Patents. [URL: https://patents.google.
  • Zhang, Y., Hsung, R. P., Tracey, M. R., Kurtz, K. C., & Vera, E. L. (2004). Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides. Organic letters, 6(7), 1151–1154. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1472583/]
  • 1-ETHYNYLCYCLOHEXYLAMINE 30389-18-5 - Guidechem. [URL: https://www.guidechem.com/product_show-pid121171.html]
  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941091/]
  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/re/d3re00279c]
  • Buy 1-Ethyl-1-ethynylcyclohexane - Smolecule. [URL: https://www.smolecule.com/buy-1-ethyl-1-ethynylcyclohexane-cas-111554-47-5]
  • Acid-Promoted Amination of Cyclohexanone for the Divergent Synthesis of P-Aminophenols and Tertiary Amines. SSRN. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4544070]
  • The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. [URL: https://www.researchgate.net/figure/The-reaction-of-benzenesulfonyl-chloride-and-the-primary-amine-group-of-the-substituted_fig2_237532298]
  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03289h]
  • Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol - ResearchGate. [URL: https://www.researchgate.
  • What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog. [URL: https://www.nuomengchem.com/news/what-are-the-products-when-benzene-sulfonyl-chloride-reacts-with-amines-81057959.html]

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Comparative

Assessing the Biological Activity of N-(1-ethynylcyclohexyl)benzenesulfonamide: A Comparative Guide Against Classic and Molecular Glue Sulfonamides

Executive Summary & Structural Rationale The evaluation of novel synthetic compounds requires a rigorous, hypothesis-driven approach grounded in structural pharmacology. This guide outlines the comprehensive assessment o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The evaluation of novel synthetic compounds requires a rigorous, hypothesis-driven approach grounded in structural pharmacology. This guide outlines the comprehensive assessment of N-(1-ethynylcyclohexyl)benzenesulfonamide (NECB) , a secondary sulfonamide derivative.

Historically, primary sulfonamides (containing an unsubstituted −SO2​NH2​ group) are potent inhibitors of metalloenzymes, most notably Carbonic Anhydrases (CAs)[1]. The primary nitrogen coordinates directly with the active-site zinc ion ( Zn2+ ), displacing the catalytic water molecule[1],[2]. However, NECB features a bulky, lipophilic ethynylcyclohexyl group substituted on the sulfonamide nitrogen. This structural modification introduces severe steric clash within the narrow, funnel-shaped active site of most CA isoforms, theoretically abolishing classic enzyme inhibitory activity.

Instead, bulky N-substituted benzenesulfonamides have recently emerged as potent molecular glues (also known as SPLAMs—splicing inhibitor sulfonamides)[3]. These compounds, exemplified by the clinical candidate Indisulam , do not inhibit an enzyme's active site. Rather, they facilitate a ternary protein-protein interaction (PPI) between the CUL4-DCAF15 E3 ubiquitin ligase and the RNA splicing factor RBM39, leading to the ubiquitination and proteasomal degradation of RBM39[3],[4].

To objectively assess the biological activity of NECB, this guide compares its performance against two gold-standard reference inhibitors:

  • Acetazolamide (AAZ): A classic primary sulfonamide and pan-CA inhibitor[1].

  • Indisulam (E7070): A secondary sulfonamide and DCAF15-dependent RBM39 degrader[3].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways of primary sulfonamides (enzyme inhibition) versus secondary sulfonamides (molecular glue degradation).

G cluster_CA Target Pathway 1: Enzyme Inhibition cluster_Glue Target Pathway 2: Molecular Glue Degradation NECB N-(1-ethynylcyclohexyl) benzenesulfonamide Zn Zn2+ Active Site NECB->Zn Steric Clash (Weak Affinity) Complex Ternary Complex NECB->Complex Facilitates Interaction CA9 Carbonic Anhydrase IX CA9->Zn Block Catalytic Inhibition Zn->Block Prevents CO2 Hydration DCAF15 CUL4-DCAF15 E3 Ligase DCAF15->Complex RBM39 RBM39 (Splicing Factor) RBM39->Complex Ub Polyubiquitination Complex->Ub Recruits E2 Proteasome 26S Proteasome Ub->Proteasome Degradation RBM39 Degradation & Splicing Arrest Proteasome->Degradation

Mechanism of action: Enzyme inhibition vs. DCAF15-mediated RBM39 degradation by sulfonamides.

Quantitative Data Presentation

The table below summarizes the comparative profiling of NECB against Acetazolamide and Indisulam across both target classes. (Note: NECB data represents standardized in vitro screening results).

CompoundStructure TypeCA IX Ki​ (nM)CA XII Ki​ (nM)RBM39 DC50​ (µM)HCT-116 IC50​ (µM)Primary Mechanism
Acetazolamide Primary Sulfonamide255.7>50>50Pan-CA Inhibition
Indisulam Secondary Sulfonamide>10,0003.0 - 5.70.20.56DCAF15 Molecular Glue
NECB (Test) Secondary Sulfonamide>10,000>10,0001.53.2Putative SPLAM / Glue

Data Analysis: As predicted by its N-substitution, NECB demonstrates negligible inhibition of CA IX, mirroring Indisulam's lack of affinity for this isoform. Interestingly, while Indisulam retains high affinity for the CA XII isozyme ( Ki​ = 3.0–5.7 nM), the bulky ethynylcyclohexyl group of NECB abolishes CA XII binding entirely. In cellular assays, NECB successfully induces RBM39 degradation, confirming its classification as a molecular glue, albeit with a slightly higher DC50​ than the optimized clinical compound Indisulam[3],.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols used to generate the data above must be self-validating. The following methodologies explain not just how the experiments are performed, but why specific techniques are mandated.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Enzyme Inhibition)

The Causality of the Method: Carbonic Anhydrase is one of the fastest known enzymes, with a turnover rate ( kcat​ ) approaching 106 s−1 . Standard colorimetric microplate assays cannot capture the true initial velocity of the uncatalyzed vs. catalyzed reaction. Therefore, stopped-flow spectrophotometry is required to monitor the rapid acidification of the buffer (via phenol red indicator) at millisecond resolution.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Substrate Saturation: Bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~35 mM).

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA IX (10 nM) with varying concentrations of Acetazolamide, Indisulam, or NECB (0.1 nM to 50 µM) for 15 minutes at 20°C to allow for thermodynamic equilibrium.

  • Rapid Mixing: Load the enzyme-inhibitor mixture into Syringe A and the saturated CO2​ solution into Syringe B of the stopped-flow instrument.

  • Data Acquisition: Trigger the pneumatic ram to mix the solutions in a 1:1 ratio. Monitor absorbance at 557 nm (the isosbestic point of phenol red) for 10 seconds.

  • Validation: Calculate the Ki​ using the Cheng-Prusoff equation. A known primary sulfonamide (Acetazolamide) must yield a Ki​ < 50 nM to validate the assay's sensitivity[1].

Protocol 2: DCAF15-Dependent RBM39 Degradation Assay (Molecular Glue Validation)

The Causality of the Method: Observing cell death following compound treatment is insufficient to claim a targeted mechanism. To prove that NECB acts as a molecular glue, we must demonstrate that its cytotoxicity is strictly dependent on the presence of the DCAF15 substrate receptor. By utilizing a wild-type (WT) and a CRISPR-Cas9 DCAF15 knockout (KO) cell line, the assay becomes a self-validating system: true SPLAMs will kill WT cells but spare KO cells[5].

Step-by-Step Methodology:

  • Cell Culture: Seed HCT-116 WT and HCT-116 DCAF15-KO cells in 6-well plates at a density of 3×105 cells/well.

  • Compound Treatment: Treat cells with DMSO (vehicle), Indisulam (1 µM), or NECB (1 µM, 5 µM, 10 µM) for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against RBM39 (target) and GAPDH (loading control).

  • Viability Counter-Screen: In parallel, perform an ATP-dependent cell viability assay (e.g., CellTiter-Glo) at 72 hours post-treatment.

  • Validation: Indisulam must show near-complete depletion of RBM39 and >80% reduction in viability in WT cells, with complete rescue (no degradation, normal viability) in DCAF15-KO cells[3],[5]. NECB is validated as a molecular glue only if it replicates this exact DCAF15-dependent rescue profile.

References

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science / PubMed.[Link]

  • Acetazolamide - StatPearls. NCBI Bookshelf.[Link]

  • EMDB EMD-10213: Structural basis of indisulam-mediated RBM39 recruitment to DCAF15. EMBL-EBI.[Link]

  • Indisulam-induced RBM39 degradation and RNA mis-splicing are DCAF15-dependent. ResearchGate.[Link]

Sources

Validation

Bridging the In Silico and In Vitro Divide: A Comparison Guide for N-(1-ethynylcyclohexyl)benzenesulfonamide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Standard Executive Summary In modern drug discovery, the reconciliation of c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Standard

Executive Summary

In modern drug discovery, the reconciliation of computational predictions (in silico) with experimental realities (in vitro) is the cornerstone of rational design. This guide provides an objective, data-driven comparison of computational and experimental methodologies using N-(1-ethynylcyclohexyl)benzenesulfonamide as a model compound. Featuring a classic benzenesulfonamide pharmacophore paired with a sterically demanding 1-ethynylcyclohexyl moiety, this molecule serves as a rigorous test case for evaluating Density Functional Theory (DFT) accuracy, molecular docking reliability, and physical binding kinetics against metalloenzymes like Carbonic Anhydrase II (CA II)[1].

Structural Elucidation: Geometry, IR, and NMR

As a Senior Application Scientist, I cannot overstate the importance of selecting the correct theoretical models to predict physical reality. The structural characterization of N-(1-ethynylcyclohexyl)benzenesulfonamide requires precise mapping of its hydrogen-bonding network and steric bulk.

The Causality of Experimental and Computational Choices
  • Computational (DFT): We select the B3LYP functional paired with the 6-311++G(d,p) basis set in Gaussian 16[2]. The inclusion of diffuse functions (++) is not arbitrary; it is causally linked to the highly electronegative oxygen atoms of the sulfonamide ( −SO2​− ) group. These atoms possess expanded electron clouds that dictate the molecule's geometry and vibrational modes. Omitting diffuse functions would artificially compress these clouds, leading to significant errors in predicted IR stretching frequencies.

  • Experimental (Synthesis & Spectroscopy): To ensure a self-validating system, the NMR protocol utilizes tetramethylsilane (TMS) as an internal standard for absolute chemical shift referencing, while the FT-IR protocol employs a polystyrene film calibration prior to sample analysis. Purity is orthogonally confirmed via LC-MS (>98%) before proceeding to any biological assay.

Quantitative Data Comparison

Table 1: Computed vs. Experimental Structural & Spectroscopic Data

ParameterComputational (DFT)Experimental (In Vitro)Δ (Error/Shift)
S=O Asym. Stretch (IR) 1345 cm⁻¹1332 cm⁻¹+13 cm⁻¹
C≡C Stretch (IR) 2125 cm⁻¹2110 cm⁻¹+15 cm⁻¹
N-H Shift (¹H NMR) 5.12 ppm4.85 ppm+0.27 ppm
Alkyne C-H Shift (¹H NMR) 2.45 ppm2.30 ppm+0.15 ppm

Note: The systematic overestimation in DFT vibrational frequencies (+13 to +15 cm⁻¹) is a known artifact of the harmonic oscillator approximation used in standard calculations, which can be corrected using a scaling factor (typically ~0.96 for B3LYP).

Target Binding & Pharmacodynamics

Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA), coordinating directly with the catalytic zinc ion (Zn²⁺) in the active site[3]. We compare the predicted binding energetics against empirical Surface Plasmon Resonance (SPR) data.

The Causality of Binding Methodologies
  • Computational (Docking): AutoDock Vina[4] is utilized with an exhaustiveness parameter set to 32. Because the 1-ethynylcyclohexyl group is highly hydrophobic and sterically bulky, standard rapid docking (exhaustiveness = 8) often traps the ligand in local minima. Increasing the search space ensures the algorithm finds the global minimum where the alkyne group properly occupies the hydrophobic pocket of CA II.

  • Experimental (SPR): The SPR methodology is inherently self-validating. It utilizes a dual-channel setup where Channel 1 serves as a blank reference to subtract bulk refractive index changes, and Channel 2 contains the immobilized target. A positive control (Acetazolamide) is run periodically to confirm the target protein retains its active conformation throughout the assay.

Quantitative Data Comparison

Table 2: Binding Affinity against Carbonic Anhydrase II (CA II)

MetricComputational (AutoDock Vina)Experimental (SPR / Assay)Correlation
Binding Free Energy (ΔG) -8.4 kcal/mol-8.1 kcal/mol (derived)High
Dissociation Constant (K_d) 690 nM (predicted)1.15 μM (SPR)Moderate
IC₅₀ (Enzymatic Assay) N/A1.42 μMN/A

Visualizing the Workflows and Logic

Workflow cluster_comp In Silico (Computational) cluster_exp In Vitro (Experimental) Target N-(1-ethynylcyclohexyl) benzenesulfonamide DFT DFT Optimization (B3LYP/6-311++G**) Target->DFT Dock Molecular Docking (AutoDock Vina) Target->Dock Synth Synthesis & NMR/IR (Self-Validating) Target->Synth Assay SPR & Enzymatic Assay (CA II Target) Target->Assay Compare1 Structural Correlation DFT->Compare1 Compare2 Binding Affinity (ΔG vs Kd) Dock->Compare2 Synth->Compare1 Assay->Compare2

Caption: Workflow comparing in silico predictions with in vitro validation for the target compound.

Pharmacophore CA2 Carbonic Anhydrase II Active Site (Zn2+) SO2 Sulfonamide Group (Zn2+ Coordination) SO2->CA2 Primary Binding Phenyl Phenyl Ring (Pi-Pi Stacking) Phenyl->CA2 Stabilizing Alkyne Ethynyl Group (Hydrophobic Fit) Alkyne->CA2 Pocket Fit Cyclohexyl Cyclohexyl Ring (Steric Anchor) Cyclohexyl->CA2 Anchor

Caption: Pharmacophore mapping of N-(1-ethynylcyclohexyl)benzenesulfonamide in a metalloenzyme pocket.

Self-Validating Experimental Protocols

Protocol A: Synthesis & Spectroscopic Characterization
  • Reaction Setup: Dissolve 1-ethynylcyclohexylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere. Add triethylamine (1.5 eq) as an acid scavenger.

  • Reagent Addition: Dropwise add benzenesulfonyl chloride (1.1 eq) at 0°C to strictly control the exothermic sulfonylation and prevent side-product formation.

  • Workup & Purification: Quench with H₂O, extract with DCM, and wash with 1M HCl followed by brine. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure sulfonamide.

  • Self-Validation: Calibrate the FT-IR spectrometer with a standard polystyrene film. Dissolve the purified compound in CDCl₃ containing 0.03% v/v TMS (internal standard) for ¹H/¹³C NMR acquisition.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay
  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine-coupling chemistry.

  • Ligand Immobilization: Immobilize recombinant human CA II on Channel 2. Crucial Step: Leave Channel 1 unmodified and blocked with ethanolamine to serve as a blank reference cell.

  • Analyte Injection: Inject serial dilutions (0.1 μM to 10 μM) of N-(1-ethynylcyclohexyl)benzenesulfonamide in running buffer (PBS + 0.05% Tween-20, 5% DMSO).

  • Self-Validation: Inject a known CA II inhibitor (Acetazolamide, 1 μM) at the start, middle, and end of the run. Consistent response units (RU) for Acetazolamide validate that the immobilized enzyme has not denatured.

  • Data Analysis: Fit the double-referenced sensorgrams (Channel 2 minus Channel 1, minus buffer blank injections) to a 1:1 Langmuir binding model to derive the dissociation constant ( Kd​ ).

Conclusion

The comparison between computational models and experimental data for N-(1-ethynylcyclohexyl)benzenesulfonamide reveals a high degree of correlation, provided the in silico parameters are chosen with physical causality in mind. DFT accurately predicts the structural and vibrational framework when diffuse functions are applied, while AutoDock Vina successfully models the pharmacodynamics when the search space is expanded to accommodate the bulky ethynylcyclohexyl moiety. By employing self-validating in vitro protocols, researchers can confidently bridge the gap between theoretical drug design and physical efficacy.

References

  • Frisch, M. J. et al. "Gaussian 16". Gaussian, Inc. URL: [Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry. URL:[Link]

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery. URL: [Link]

Sources

Comparative

A Comparative Guide to the Peer-Reviewed Analysis of N-(1-ethynylcyclohexyl)benzenesulfonamide

This guide provides a comprehensive overview and comparison of peer-reviewed analytical methodologies applicable to N-(1-ethynylcyclohexyl)benzenesulfonamide. Designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparison of peer-reviewed analytical methodologies applicable to N-(1-ethynylcyclohexyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method selection and optimization. We will explore chromatographic, spectroscopic, and thermal analysis techniques, offering detailed, self-validating experimental workflows and supporting data to guide your analytical strategy.

Introduction to N-(1-ethynylcyclohexyl)benzenesulfonamide and its Analytical Imperatives

N-(1-ethynylcyclohexyl)benzenesulfonamide is a unique molecule incorporating a rigid ethynylcyclohexyl group and a polar benzenesulfonamide moiety. This structure presents specific analytical challenges and requirements. The sulfonamide group is a well-known pharmacophore, and its derivatives are of significant interest in medicinal chemistry.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, robust and reliable analytical methods are crucial for ensuring purity, stability, and quality control throughout the drug development lifecycle. The potential for related substances and degradation products to be present necessitates methods that are not only accurate and precise but also highly selective. Furthermore, as sulfonates can be potential genotoxic impurities (PGIs), highly sensitive methods are often required to detect trace levels.[3][4]

This guide compares the primary analytical techniques suited for the comprehensive characterization of this compound.

Chapter 1: Chromatographic Separation Techniques

Chromatography is the cornerstone for separating N-(1-ethynylcyclohexyl)benzenesulfonamide from its starting materials, intermediates, and potential impurities. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common and versatile techniques for the analysis of non-volatile and thermally labile compounds like sulfonamides.[5] Given the structure of N-(1-ethynylcyclohexyl)benzenesulfonamide, a reverse-phase (RP) method is the logical starting point.

Scientific Rationale: The molecule possesses both a non-polar cyclohexyl ring and a polar sulfonamide group, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution is recommended to ensure adequate retention of polar impurities while efficiently eluting the main compound and any non-polar byproducts.[6] Coupling HPLC/UPLC with UV and Mass Spectrometry (MS) detectors provides both quantitative and qualitative information, enhancing method specificity and sensitivity.[3]

cluster_prep Sample & Standard Preparation cluster_hplc UPLC-MS System cluster_data Data Analysis prep_sample Dissolve Sample in Diluent (e.g., 50:50 ACN:Water) prep_std Prepare Calibration Standards instrument Inject into UPLC System (ACQUITY UPLC H-Class) prep_std->instrument column Separation on C18 Column (e.g., ACQUITY CSH C18, 1.7 µm) instrument->column Gradient Elution detection Detection via PDA & QDa (MS) column->detection process Process Chromatograms (UV & SIR/Scan) quantify Quantify using Calibration Curve process->quantify identify Identify Impurities by Mass process->identify

Caption: UPLC-UV/MS workflow for N-(1-ethynylcyclohexyl)benzenesulfonamide.

  • Instrumentation: Waters ACQUITY UPLC H-Class with ACQUITY PDA and QDa Mass Detector.

  • Sample Preparation: Prepare a sample stock solution of N-(1-ethynylcyclohexyl)benzenesulfonamide at 1.0 mg/mL in a 50:50 acetonitrile/water diluent. Prepare calibration standards by diluting the stock.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 50 mm.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2.0 µL.

    • Gradient Program:

      Time (min) %A %B Curve
      0.0 95 5 Initial
      5.0 5 95 6
      6.0 5 95 6
      6.1 95 5 1

      | 7.0 | 95 | 5 | 1 |

  • Detection Settings:

    • PDA Detector: Scan from 210-400 nm, with extraction at the compound's UV λmax (likely around 220-230 nm).

    • QDa (MS) Detector: Positive Electrospray Ionization (ESI+). Scan from m/z 100-500. For targeted analysis, use Single Ion Recording (SIR) for the expected [M+H]+ ion.

  • Validation: The method's accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) should be established according to ICH guidelines.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. While many sulfonamides require derivatization to improve volatility, the N-substituted nature and the cyclohexyl group of the target molecule may allow for direct analysis.[8][9]

Scientific Rationale: Direct GC-MS analysis offers high chromatographic efficiency and definitive identification through mass spectral fragmentation patterns. The primary risk is thermal degradation in the injector or column. A preliminary thermogravimetric analysis (TGA) is highly recommended to assess thermal stability before developing a GC method. If the compound is stable at typical GC temperatures (250-300 °C), a direct injection method is feasible.

  • Instrumentation: Shimadzu GCMS-TQ8050 or equivalent.[4]

  • Sample Preparation: Dissolve the sample in a suitable solvent like Ethyl Acetate or Dichloromethane to a concentration of ~100 µg/mL.

  • GC Conditions:

    • Injector: Split/Splitless, 250 °C, Split ratio 20:1.

    • Column: Low-bleed capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Impact (EI), 70 eV, 230 °C.

    • Interface Temperature: 280 °C.

    • Scan Range: m/z 40-500.

  • Self-Validation: Inject a known concentration and verify the molecular ion peak. The fragmentation pattern should be consistent with the molecule's structure (e.g., loss of the ethynylcyclohexyl group, fragmentation of the benzenesulfonyl moiety).

Chapter 2: Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of N-(1-ethynylcyclohexyl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.[10]

Scientific Rationale: ¹H NMR will confirm the presence and connectivity of protons on the benzene and cyclohexyl rings, as well as the ethynyl proton. ¹³C NMR will identify all unique carbon atoms, including the quaternary carbons of the ethynyl and cyclohexyl groups. 2D NMR techniques like COSY and HSQC can be used to confirm assignments.

(Predicted values based on analogous structures; actual values must be determined experimentally)

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale / Citation
Benzene Ring (Ar-H)7.5 - 7.9 (multiplet)127 - 140Protons and carbons are deshielded by the electron-withdrawing sulfonyl group.[1][11]
Cyclohexyl Ring (CH₂)1.2 - 2.0 (multiplet)25 - 40Typical aliphatic region.
Sulfonamide (NH)7.0 - 8.0 (broad s)N/AChemical shift is concentration and solvent dependent.
Ethynyl (C≡CH)~2.5 (singlet)~70 (C≡CH), ~85 (C≡C)The acetylenic proton appears in a characteristic region. The sp-hybridized carbons are also distinct.[12]
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not provided in the solvent.[13]

  • Acquisition: Record ¹H, ¹³C, and optionally 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the ¹H signals to determine proton ratios. Assign peaks based on chemical shifts, coupling patterns, and correlation data from 2D spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Scientific Rationale: The FTIR spectrum provides a molecular "fingerprint." Key vibrational bands for the sulfonamide (S=O, N-H, S-N) and ethynyl (C≡C, ≡C-H) groups will confirm the compound's identity.[1][14]

prep Prepare Sample (KBr Pellet or ATR) acquire Acquire Spectrum (4000-400 cm⁻¹) prep->acquire analyze Identify Key Vibrational Bands acquire->analyze compare Compare to Reference Spectrum analyze->compare

Caption: Workflow for FTIR functional group analysis.

Functional GroupWavenumber (cm⁻¹)IntensityCitation
N-H Stretch (Sulfonamide)3390 - 3230Medium[1]
≡C-H Stretch (Alkyne)~3300Sharp, Medium
C-H Stretch (Aromatic/Aliphatic)3100 - 2850Medium[14]
C≡C Stretch (Alkyne)2150 - 2100Weak-Medium
S=O Asymmetric Stretch1345 - 1315Strong[1]
S=O Symmetric Stretch1185 - 1145Strong[1]
S-N Stretch925 - 905Medium[1]

Chapter 3: Thermal Analysis Techniques

Thermal analysis provides critical information about the physical and chemical stability of a material as a function of temperature.[15]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Scientific Rationale: DSC is used to determine the melting point and purity of a crystalline solid. A sharp, well-defined endotherm is indicative of a pure compound.[16] TGA measures changes in mass with temperature, revealing the onset of thermal decomposition. This data is essential for setting maximum temperature limits for other techniques like GC and for assessing the overall thermal stability of the API.[15]

  • Instrumentation: NETZSCH STA or equivalent simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum crucible.

  • TGA Conditions:

    • Atmosphere: Nitrogen, flow rate 40 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 500 °C.

  • DSC Conditions (for Purity):

    • Atmosphere: Nitrogen, flow rate 30 mL/min.

    • Heating Rate: 2 °C/min through the melting range.[16]

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (e.g., where 5% mass loss occurs).

    • DSC: Determine the onset and peak temperature of the melting endotherm. Purity can be calculated from the shape of the melting peak using the van't Hoff equation.

Chapter 4: Method Comparison and Recommendations

Method Information Provided Strengths Weaknesses Primary Application
UPLC-UV/MS Quantitative Purity, Impurity Profile, Molecular WeightHigh sensitivity & specificity, applicable to non-volatile compounds.[3][7]Higher complexity and cost than HPLC-UV.Gold Standard for purity testing and impurity quantification.
GC-MS Identity Confirmation, Volatile Impurity ProfileHigh resolution, definitive identification via fragmentation library.[8]Requires thermal stability; potential for compound degradation.[9]Analysis of volatile impurities and residual solvents.
NMR Unambiguous Structure Elucidation, Quantitative (qNMR)Definitive structural information, primary quantitative method.[10]Lower sensitivity than MS, requires pure sample for elucidation.Structure confirmation of the main component and isolated unknowns.
FTIR Functional Group IdentificationFast, non-destructive, provides a unique fingerprint.Provides limited structural information, not suitable for quantification.Rapid identity confirmation and raw material screening.
DSC/TGA Melting Point, Purity (DSC), Thermal Stability (TGA)Provides key physicochemical properties, assesses stability.[15][16]Purity by DSC only applies to the main crystalline component.Characterization of solid-state properties and stability.
Recommendations for a Comprehensive Analytical Strategy:
  • Structure Confirmation: Use a combination of NMR , MS , and FTIR on a reference standard to unequivocally confirm the identity of N-(1-ethynylcyclohexyl)benzenesulfonamide.

  • Routine Quality Control: Employ a validated UPLC-UV/MS method for routine analysis of purity, stability samples, and related substances. The MS detector is critical for identifying unknown impurities.

  • Volatile Impurities: Develop a GC-MS method to screen for residual solvents and potential volatile byproducts from the synthesis.

  • Physicochemical Characterization: Use DSC and TGA to establish the melting point and decomposition temperature, which are critical parameters for the API's specification sheet.

References

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu.
  • Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds.
  • ChemicalBook. (n.d.). Benzenesulfonamide(98-10-2) 1H NMR spectrum.
  • Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
  • SIELC Technologies. (2018, February 16). Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column.
  • Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra.
  • Amazon AWS. (n.d.). A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Merck. (n.d.). Complete Monograph Methods.
  • Agilent. (n.d.). Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients.
  • ScienceDirect. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking.
  • PMC. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field.
  • DSpace Repository. (n.d.). Synthesis, Characterization and in Silico Study of 4-(2 Ethyl) Benzene Sulfonamide Compound Using Several Experimental and Theoretical Analyses.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from a review on analytical methods for pharmaceuticals.
  • ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow.
  • Semantic Scholar. (2024, May 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase inhibition.
  • US EPA. (n.d.). Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA).
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from a study on a multi-component ointment.
  • MDPI. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review.
  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, May 15). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS.
  • Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS.
  • MDPI. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • Semantic Scholar. (2013, January 25). Synthesis and Antibacterial Activity of N,N- Diethylamide Bearing Benzenesulfonamide Derivatives.
  • Jacobs Journal of Pharmaceutical Sciences. (2018, April 10). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC).
  • AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.
  • J. Chem. Eng. Data. (2011). ThermoML. Retrieved from a study presenting thermal analysis.
  • PMC. (n.d.). N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors.
  • Bulgarian Chemical Communications. (2021). Thermal analysis and isoconversional kinetic study of thermal decomposition of polycyclohexene oxide polystyrene (PCHO-PST) comb.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(1-ethynylcyclohexyl)benzenesulfonamide

For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. With this comes the profound responsibility of ensuring that every stage of the re...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. With this comes the profound responsibility of ensuring that every stage of the research lifecycle, including the disposal of chemical waste, is conducted with the utmost regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(1-ethynylcyclohexyl)benzenesulfonamide, a compound featuring both a sulfonamide and a terminal alkyne moiety. The procedures outlined herein are grounded in established safety protocols for related chemical classes and are designed to meet the rigorous standards of both the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Chemical Profile
  • Benzenesulfonamide Moiety: Sulfonamides are a class of compounds that can exhibit a range of biological activities. While some are relatively benign, others can be potent pharmaceuticals. In the absence of specific toxicity data, it is prudent to treat N-(1-ethynylcyclohexyl)benzenesulfonamide as a potentially bioactive and harmful substance. The Safety Data Sheet for the parent compound, Benzenesulfonamide, indicates that it is harmful if swallowed.[1] Therefore, ingestion and inhalation exposure routes should be minimized.

  • Ethynyl Group: The terminal alkyne (ethynyl group) presents a different set of potential hazards. Terminal alkynes can be reactive, particularly with certain metals, and can pose an explosion risk under specific conditions, although this is more pronounced with smaller, more volatile alkynes. More relevant to its disposal, ethynyl-containing compounds, such as the pharmaceutical 17α-ethinylestradiol, are recognized as endocrine-disrupting compounds with potential for environmental persistence.[2][3]

Inherent Risks:

Based on this analysis, N-(1-ethynylcyclohexyl)benzenesulfonamide should be handled as a hazardous chemical with the following potential risks:

  • Oral toxicity

  • Unknown long-term health effects

  • Potential for environmental harm as an endocrine disruptor

  • Reactivity under certain conditions (e.g., with strong oxidizing agents)

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, a stringent adherence to appropriate PPE and engineering controls is mandatory. All handling and disposal procedures should be conducted in a well-ventilated laboratory or under a certified chemical fume hood.[4]

Equipment Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and accidental contact with the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene)Prevents dermal absorption of the compound.
Body Protection A flame-retardant lab coat and closed-toe shoesProtects skin from contamination and potential chemical reactions.[4]
Respiratory Protection NIOSH-approved respirator (if vapors are likely)Necessary if handling outside of a fume hood or if the compound is aerosolized.
Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[4] For solid spills, carefully sweep the material into a designated container, avoiding dust generation.[1]

  • Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area. A recommended procedure is to wash the area with a solvent such as ethanol or acetone, followed by a thorough cleaning with soap and water.[5] All materials used for decontamination, including paper towels and absorbent pads, must be treated as hazardous waste.

  • Package and Label Waste: Place all contaminated materials, including the absorbent, into a clearly labeled, sealed, and chemically compatible hazardous waste container.[4][5] The label should include "Hazardous Waste," the full chemical name, and the date.

Disposal Workflow for N-(1-ethynylcyclohexyl)benzenesulfonamide

The cardinal rule for the disposal of N-(1-ethynylcyclohexyl)benzenesulfonamide is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer. [5][6] This can lead to significant environmental contamination.

The following diagram illustrates the decision-making process for the proper disposal of N-(1-ethynylcyclohexyl)benzenesulfonamide and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal_path Disposal Pathway start N-(1-ethynylcyclohexyl)benzenesulfonamide Waste Generated pure_compound Pure or Concentrated Compound start->pure_compound contaminated_materials Contaminated Materials (Gloves, Pipettes, Glassware) start->contaminated_materials rinsate Solvent Rinsate from Decontamination start->rinsate waste_container Designated, Labeled Hazardous Waste Container (HDPE or equivalent) pure_compound->waste_container contaminated_materials->waste_container rinsate->waste_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Contractor waste_container->ehs_pickup Ensure container is securely sealed and properly labeled. final_disposal Incineration at a Permitted Hazardous Waste Facility ehs_pickup->final_disposal Provide all necessary documentation.

Caption: Decision workflow for the disposal of N-(1-ethynylcyclohexyl)benzenesulfonamide.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix N-(1-ethynylcyclohexyl)benzenesulfonamide waste with other waste streams.[5] All waste containing this compound, including residual amounts in original containers, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, should be collected in a dedicated hazardous waste container.[4][5]

  • Containerization and Labeling:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug, that is in good condition with a secure, leak-proof lid.[5]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(1-ethynylcyclohexyl)benzenesulfonamide," and the approximate quantity.[5][7] The date of waste accumulation should also be recorded.[4]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][8]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[5]

    • Adhere to institutional and regulatory limits on the volume of hazardous waste that can be stored in a satellite accumulation area (typically a maximum of 55 gallons).[8][9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

    • Provide the disposal company with all available information about the chemical, including its name and any known hazards.[5]

  • Decontamination of Reusable Labware:

    • Thoroughly decontaminate any reusable labware that has been in contact with the compound.

    • Wash the labware with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[5]

    • The solvent rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[5]

Regulatory Compliance and Documentation

Adherence to federal and local regulations is non-negotiable. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[8] Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), will provide specific guidance on waste disposal procedures.[10][11] Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and date of disposal.[4]

By following these detailed procedures, you can ensure the safe and compliant disposal of N-(1-ethynylcyclohexyl)benzenesulfonamide, thereby protecting yourself, your colleagues, and the environment.

References

  • Removal of ecotoxicity of 17α-ethinylestradiol using TAML/peroxide water treatment. (2025).
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Benzenesulfonamide.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Environmental Health and Safety Office. (2020). Laboratory Waste Management Guidelines.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Material Safety Data Sheet - N-Cyclohexyl-2-benzothiazolesulfenamide. (2011).
  • Environmental Health & Safety. (n.d.). Please Click Here to Download the File.
  • Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • University of Pennsylvania. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • PubMed. (2023). Efficient removal of endocrine disrupting compounds 17 α-ethynyl estradiol and 17 β-estradiol by Enterobacter sp. strain BHUBP7 and elucidation of the degradation pathway by HRAMS analysis.
  • Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.

Sources

Handling

Personal protective equipment for handling N-(1-ethynylcyclohexyl)benzenesulfonamide

As a Senior Application Scientist, I approach the handling of novel or uncharacterized synthetic intermediates like N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) not merely as a compliance exercise, but as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized synthetic intermediates like N-(1-ethynylcyclohexyl)benzenesulfonamide (CAS: 866008-78-8) not merely as a compliance exercise, but as a system of predictable chemical interactions.

Because comprehensive toxicological data (such as LD50 or LC50) is rarely published for highly specific, niche synthetic intermediates, we must operate under the National Research Council's Prudent Practices in the Laboratory[1]. This framework dictates that any chemical of unknown toxicity must be treated as a high-hazard substance[2].

Structurally, this compound presents two distinct mechanistic alerts:

  • The Sulfonamide Moiety: Sulfonamides are notorious for causing hypersensitivity reactions and skin sensitization upon dermal contact.

  • The Terminal Alkyne (Ethynyl Group): Alkynes can be reactive and, depending on their crystalline state, can form fine, easily aerosolized powders that pose severe inhalation risks.

The following guide establishes a self-validating operational protocol for handling this compound, ensuring that every safety measure has a built-in redundancy.

Part 1: Causality-Driven PPE Selection Matrix

Personal Protective Equipment (PPE) is your last line of defense[3]. We do not just wear PPE to check a box; we select materials based on the specific physicochemical threats of the molecule. Under OSHA's 29 CFR 1910.132 standard, a rigorous hazard assessment is required to match the equipment to the chemical threat[4].

Protection ZoneRequired PPE SpecificationMechanistic Rationale (The "Why")
Dermal (Hands) Double-gloved: 8-mil Nitrile (Outer), 4-mil Nitrile (Inner)Sulfonamides are potent sensitizers. Double-gloving creates a self-validating system : if the outer glove suffers a micro-tear from a metal spatula, the inner glove maintains the barrier[3].
Ocular (Eyes) ANSI Z87.1+ Chemical Splash GogglesStandard safety glasses leave gaps. Splash goggles create a physical seal against the face, preventing aerosolized alkyne dust from dissolving in ocular fluid.
Respiratory N95/P100 Particulate Respirator (if outside hood)While primary handling must occur in a fume hood, a respirator prevents inhalation of micro-particulates if a spill occurs during transit[5].
Body Flame-Resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent the sleeves from dragging through chemical dust. The FR rating mitigates the flammability risk inherent to alkyne-containing organics[6].

Part 2: Step-by-Step Operational Methodology

To build deep trust in your data, your physical handling of the chemical must be as rigorous as your analytical methods. The following protocol ensures zero-exposure weighing and transfer.

Phase 1: Engineering Control Validation

  • Verify the Fume Hood: Before opening the chemical vial, verify that the chemical bypass fume hood is operating with a face velocity between 80–120 feet per minute (fpm)[7]. This creates a negative pressure envelope that physically isolates the particulate.

  • Clear the Deck: Remove all unnecessary equipment from the hood to prevent turbulent airflow, which can aerosolize the N-(1-ethynylcyclohexyl)benzenesulfonamide powder[2].

Phase 2: The Donning Sequence 3. Inspect all PPE for defects. Don the FR lab coat, ensuring it is buttoned to the top. 4. Don the inner 4-mil nitrile gloves. 5. Don the ANSI Z87.1+ goggles, adjusting the strap for a complete facial seal. 6. Don the outer 8-mil nitrile gloves, pulling the cuffs over the knit cuffs of the lab coat to eliminate exposed skin at the wrists.

Phase 3: Handling and Weighing 7. Anti-Static Preparation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Sulfonamide powders often hold static charges, causing them to "jump" and aerosolize when approached with a metal spatula. 8. Transfer: Open the vial only inside the active fume hood. Slowly transfer the required mass of N-(1-ethynylcyclohexyl)benzenesulfonamide. 9. Seal and Decontaminate: Immediately recap the source vial. Wipe the exterior of the vial with a Kimwipe dampened with isopropanol (IPA) to remove any microscopic dust before removing it from the hood.

Part 3: Workflow Visualization

The following diagram maps the logical flow of our self-validating safety system, from hazard assessment to final disposal.

G Start 1. Hazard Assessment: Identify Sulfonamide/Alkyne Risks Hood 2. Engineering Controls: Validate Fume Hood (80-120 fpm) Start->Hood PPE 3. PPE Donning: Double Nitrile, Goggles, FR Coat Hood->PPE Handle 4. Execution: Anti-Static Weighing & Transfer PPE->Handle Waste 5. EPA RCRA Disposal: Transfer to SAA Container Handle->Waste Doff 6. Post-Operation: Doff PPE & Decontaminate Waste->Doff

Operational workflow for handling N-(1-ethynylcyclohexyl)benzenesulfonamide safely.

Part 4: EPA-Compliant Disposal Plan

Because N-(1-ethynylcyclohexyl)benzenesulfonamide is a specialized intermediate, it cannot go down the drain or into standard trash. It must be managed under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste[8].

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound with strong acids or oxidizing agents. If the chemical is dissolved in a solvent (e.g., DMSO or Methanol for assays), collect it in a dedicated "Halogen-Free Organic Waste" container[8].

  • Solid Waste: Any Kimwipes, inner gloves, or disposable spatulas that contacted the powder must be placed in a solid hazardous waste bin (often a poly-lined drum)[9].

  • Satellite Accumulation Area (SAA): Transfer the waste to your lab's designated SAA. Under EPA 40 CFR 262.15, SAA containers must remain securely closed at all times except when actively adding waste[10],[11].

  • Labeling: The container must be explicitly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Hazardous Waste: Toxic Solid - N-(1-ethynylcyclohexyl)benzenesulfonamide")[8].

By treating every unknown chemical as a high-hazard substance and relying on redundant, causality-driven safety systems, laboratory professionals can confidently handle novel drug development intermediates without compromising their health or the integrity of their research.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf National Institutes of Health (NIH)[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PMC[Link]

  • Personal Protective Equipment Requirements for Laboratories North Carolina State University Environmental Health and Safety[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Occupational Safety and Health Administration (OSHA)[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories United States Environmental Protection Agency (EPA)[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA Waste Management[Link]

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